5-Methyltetrahydrofolate-13C5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H25N7O6 |
|---|---|
Molecular Weight |
464.42 g/mol |
IUPAC Name |
(2S)-2-[[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino](1,2,3,4,5-13C5)pentanedioic acid |
InChI |
InChI=1S/C20H25N7O6/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31)/t12?,13-/m0/s1/i6+1,7+1,13+1,14+1,19+1 |
InChI Key |
ZNOVTXRBGFNYRX-HPIGZBGKSA-N |
Isomeric SMILES |
CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)N[13C@@H]([13CH2][13CH2][13C](=O)O)[13C](=O)O |
Canonical SMILES |
CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
5-Methyltetrahydrofolate-13C5: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyltetrahydrofolate-13C5 (5-MTHF-13C5) is a stable isotope-labeled form of L-5-Methyltetrahydrofolate (L-5-MTHF), the primary biologically active form of folate (Vitamin B9) in the body.[1][2][3] Unlike synthetic folic acid, 5-MTHF is the natural form of folate found in circulation and is directly usable in metabolic pathways without the need for enzymatic conversion.[1][2] The incorporation of five Carbon-13 (¹³C) atoms into the glutamate portion of the molecule makes 5-MTHF-13C5 an invaluable tool in clinical and research settings, primarily as an internal standard for the highly accurate and precise quantification of endogenous 5-MTHF using mass spectrometry-based methods. This guide provides a comprehensive technical overview of 5-MTHF-13C5, including its chemical properties, role in metabolic pathways, and detailed experimental protocols for its application.
Chemical and Physical Properties
This compound is a white to off-white powder. Its key properties are summarized in the table below, compiled from various commercial suppliers. These properties are crucial for its use as an internal standard in quantitative analytical methods.
| Property | Value | Source(s) |
| Synonyms | 5-Methyl THF-13C5; 5-MTHF-13C,d5; 5-Methyltetrahydrofolic acid-(glutamic acid-13C5) | |
| Molecular Formula | ¹³C₅C₁₅H₂₅N₇O₆ | |
| Molecular Weight | 464.42 g/mol | |
| Isotopic Purity | ≥98.0% to 99 atom % ¹³C | |
| Chemical Purity | ≥95% | |
| Mass Shift | M+5 | |
| Storage Temperature | -20°C, protect from light |
Role in the Folate and Methionine Metabolic Pathways
5-Methyltetrahydrofolate is a critical component of the interconnected folate and methionine cycles, which are fundamental for numerous physiological processes, including DNA synthesis, methylation reactions, and the regulation of homocysteine levels. 5-MTHF serves as the primary methyl group donor for the remethylation of homocysteine to methionine, a reaction catalyzed by the vitamin B12-dependent enzyme methionine synthase. Methionine is subsequently converted to S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, proteins, and lipids.
The accurate measurement of 5-MTHF is therefore crucial for assessing folate status and investigating disorders related to one-carbon metabolism.
Experimental Protocols: Quantification of 5-MTHF using 5-MTHF-13C5
The use of 5-MTHF-13C5 as an internal standard in stable isotope dilution assays coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of 5-MTHF in biological matrices. Below are detailed methodologies for sample preparation and LC-MS/MS analysis.
Sample Preparation
The following protocol is a generalized procedure for the extraction of 5-MTHF from serum or plasma.
Materials:
-
Serum or plasma samples
-
5-MTHF-13C5 internal standard solution (e.g., 200 nmol/L in extraction buffer)
-
Extraction buffer (e.g., phosphate buffer containing ascorbic acid and 2-mercaptoethanol as antioxidants)
-
Acetonitrile (ACN) for protein precipitation
-
Centrifuge
-
Evaporator (e.g., vacuum centrifuge)
Procedure:
-
To 60-200 µL of serum or plasma, add a known amount of 5-MTHF-13C5 internal standard solution.
-
Add an antioxidant solution (e.g., ascorbic acid) to prevent folate degradation.
-
Precipitate proteins by adding 2 volumes of cold acetonitrile.
-
Vortex the mixture and incubate at -20°C for 30 minutes to enhance precipitation.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum centrifuge.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The following table summarizes typical LC-MS/MS parameters for the analysis of 5-MTHF and 5-MTHF-13C5.
| Parameter | Typical Conditions |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., Accucore C18, 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1-0.6% formic acid or 1 mM ammonium acetate |
| Mobile Phase B | Acetonitrile or Methanol with 0.1-0.6% formic acid |
| Gradient | A suitable gradient to separate 5-MTHF from other matrix components |
| Flow Rate | 0.2-0.4 mL/min |
| Injection Volume | 5-20 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |
| Capillary Voltage | 3.5-4.0 kV |
| Source Temperature | 150-350 °C |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (5-MTHF) | e.g., m/z 460.2 → 313.1 |
| MRM Transition (5-MTHF-13C5) | e.g., m/z 465.2 → 318.1 |
Data Analysis: Quantification is achieved by calculating the peak area ratio of the analyte (endogenous 5-MTHF) to the internal standard (5-MTHF-13C5). A calibration curve is constructed by analyzing standards containing known concentrations of 5-MTHF and a fixed concentration of 5-MTHF-13C5. The concentration of 5-MTHF in the unknown samples is then determined by interpolating their peak area ratios against the calibration curve.
Synthesis of this compound
While detailed synthetic procedures for the isotopically labeled compound are often proprietary, the general synthesis of L-5-MTHF involves a multi-step chemical process. The synthesis of the 13C5-labeled analog would follow a similar pathway, utilizing a 13C5-labeled L-glutamic acid as a starting material.
The general synthetic route involves:
-
Reduction of folic acid to tetrahydrofolic acid (THF).
-
Methylation of THF to 5,10-methylenetetrahydrofolate using formaldehyde.
-
Further reduction to yield L-5-methyltetrahydrofolate.
For the synthesis of 5-MTHF-13C5, the L-glutamic acid portion of the folic acid precursor would be substituted with L-glutamic acid-¹³C₅.
Conclusion
This compound is an essential tool for researchers and clinicians in the field of folate metabolism. Its use as an internal standard in LC-MS/MS assays allows for the highly accurate and precise quantification of the biologically active form of folate in various biological samples. This technical guide provides a foundational understanding of its properties, metabolic significance, and application in quantitative analysis, serving as a valuable resource for professionals in drug development and life sciences research.
References
The Central Role of 5-Methyltetrahydrofolate in One-Carbon Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal biological functions of 5-Methyltetrahydrofolate (5-MTHF), the most biologically active form of folate, within the intricate network of one-carbon metabolism. We will delve into its critical roles in homocysteine remethylation, the synthesis of S-adenosylmethionine (SAM), nucleotide biosynthesis, and DNA methylation, providing a comprehensive resource for professionals in research and drug development.
Introduction to 5-Methyltetrahydrofolate and One-Carbon Metabolism
One-carbon metabolism comprises a series of interconnected biochemical pathways that are fundamental to cellular function, involving the transfer of one-carbon units for various biosynthetic and regulatory processes.[1] At the heart of these pathways lies 5-Methyltetrahydrofolate (5-MTHF), the primary circulating form of folate in the body.[2] Folate, obtained from the diet, is metabolized into various forms, with 5-MTHF being the terminal product of the folate cycle, produced via the irreversible reduction of 5,10-methylenetetrahydrofolate by the enzyme methylenetetrahydrofolate reductase (MTHFR).[3] The significance of 5-MTHF stems from its unique role as a methyl group donor, directly linking the folate and methionine cycles.[4] This connection is crucial for the synthesis of methionine, the universal methyl donor S-adenosylmethionine (SAM), and ultimately for the methylation of a vast array of molecules including DNA, RNA, proteins, and lipids.[5]
Core Biological Roles of 5-Methyltetrahydrofolate
Homocysteine Remethylation and Methionine Synthesis
A primary and essential function of 5-MTHF is to provide the methyl group for the remethylation of homocysteine to methionine. This reaction is catalyzed by the vitamin B12-dependent enzyme methionine synthase (MTR). The transfer of the methyl group from 5-MTHF to homocysteine not only detoxifies the potentially harmful amino acid homocysteine but also regenerates methionine, an essential amino acid. Elevated levels of homocysteine are associated with an increased risk of cardiovascular disease and other pathologies.
S-Adenosylmethionine (SAM) Synthesis and Methylation Reactions
The methionine synthesized from the 5-MTHF-dependent remethylation of homocysteine serves as the precursor for S-adenosylmethionine (SAM). SAM is the universal methyl donor for hundreds of methylation reactions within the cell. These reactions, catalyzed by methyltransferases, are vital for a multitude of cellular processes, including:
-
DNA Methylation: The epigenetic regulation of gene expression.
-
RNA Methylation: Influencing RNA stability and function.
-
Protein Methylation: Modulating protein function and signaling.
-
Phospholipid Synthesis: Essential for membrane structure and function.
-
Neurotransmitter Synthesis: Critical for normal neurological function.
Nucleotide Synthesis and DNA Integrity
While 5-MTHF's direct role is in the methionine cycle, the broader folate pathway, from which 5-MTHF is derived, is crucial for nucleotide synthesis. Other forms of tetrahydrofolate, such as 10-formyltetrahydrofolate and 5,10-methylenetetrahydrofolate, are direct donors of one-carbon units for the synthesis of purines (adenine and guanine) and thymidylate, a pyrimidine. By participating in the regeneration of the tetrahydrofolate pool, 5-MTHF indirectly supports the synthesis of the building blocks of DNA and RNA, which is essential for cell proliferation and the maintenance of genomic integrity.
Quantitative Data
The following tables summarize key quantitative data related to 5-MTHF and associated enzymes in one-carbon metabolism.
| Parameter | Organism/Tissue | Value | Reference |
| 5-MTHF Concentration | |||
| Plasma | Human (Adults) | 6.6–39.9 nmol/L | |
| Red Blood Cells | Human (Adults) | 223–1040 nmol/L | |
| Plasma (Healthy Controls) | Human | 22.67 ± 11.12 nM | |
| Plasma (Schizophrenia Patients) | Human | 11.70 ± 10.37 nM | |
| MTHFR Enzyme Kinetics | |||
| Km for 5,10-methylene THF | Not Specified | ~50 µmol/L (estimated from curve) | |
| Methionine Synthase (MetE - cobalamin-independent) Enzyme Kinetics | |||
| Km for (6S)-5-methyl-tetrahydropteroyl-L-glutamate3 | Aspergillus sojae | 6.8 µM | |
| kcat | Aspergillus sojae | 3.3 min-1 | |
| Km for (6S)-5-methyl-tetrahydropteroyl-L-glutamate3 | Rhizopus delemar | 0.8 µM | |
| kcat | Rhizopus delemar | 1.2 min-1 | |
| Km for (6S)-5-methyl-tetrahydropteroyl-L-glutamate3 | Escherichia coli | 6.4 µM | |
| kcat | Escherichia coli | 12 min-1 |
Experimental Protocols
Quantification of 5-Methyltetrahydrofolate in Plasma by HPLC
This protocol outlines a high-performance liquid chromatography (HPLC) method for the determination of 5-MTHF in human plasma.
4.1.1. Materials and Reagents
-
Sep-Pak C18 cartridges
-
Acetonitrile (HPLC grade)
-
Phosphate buffer
-
Octanesulfonic acid (ion-pairing agent)
-
p-Aminoacetophenon (internal standard)
-
Fluorescence detector
4.1.2. Sample Preparation (Solid-Phase Extraction)
-
Condition Sep-Pak C18 cartridges according to the manufacturer's instructions.
-
Add a known amount of the internal standard (p-aminoacetophenon) to the plasma sample.
-
Load the plasma sample onto the conditioned cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the 5-MTHF and internal standard from the cartridge using an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
4.1.3. HPLC Analysis
-
Column: ODS (C18) column.
-
Mobile Phase: An isocratic mixture of acetonitrile and phosphate buffer containing octanesulfonic acid, with the pH adjusted to 2.5.
-
Detection: Fluorescence detection.
-
Quantification: Create a calibration curve using known concentrations of 5-MTHF. The concentration in the plasma sample is determined by comparing the peak area ratio of 5-MTHF to the internal standard against the calibration curve.
Quantification of Cellular Folates by LC-MS/MS
This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the measurement of intracellular folate species, including 5-MTHF.
4.2.1. Materials and Reagents
-
Methanol (LC-MS grade)
-
Ammonium acetate
-
Sodium ascorbate
-
Formic acid
-
2-mercaptoethanol
-
Stable isotope-labeled internal standards for each folate species
-
Solid-phase extraction (SPE) columns (e.g., Bond Elut-PH)
-
LC-MS/MS system with electrospray ionization (ESI)
4.2.2. Cell Lysis and Folate Extraction
-
Aspirate the culture medium from the cell culture plate.
-
Immediately add 1 mL of ice-cold 50:50 H2O:Methanol containing 25 mM sodium ascorbate and 25 mM ammonium acetate (pH 7.0).
-
Scrape the cells and transfer the mixture to a microcentrifuge tube.
-
Heat the tubes at 60°C for 5 minutes to denature proteins.
-
Centrifuge at 16,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant containing the folates to a new tube.
4.2.3. Sample Clean-up (Solid-Phase Extraction)
-
Condition the SPE column with methanol and then with a wash buffer (e.g., 30 mM ascorbic acid in 25 mM ammonium acetate, pH 4.0).
-
Adjust the pH of the folate extract to 4.0 with formic acid.
-
Load the sample onto the conditioned SPE column.
-
Wash the column with the wash buffer.
-
Elute the folates with an elution buffer (e.g., 50:50 H2O:Methanol containing 0.5% 2-mercaptoethanol and 25 mM ammonium acetate, pH 7.0).
-
Dry the eluate under a stream of nitrogen and reconstitute in HPLC-grade water.
4.2.4. LC-MS/MS Analysis
-
Chromatography: Use a suitable reversed-phase or HILIC column for separation of the different folate species.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode with electrospray ionization (ESI). Use multiple reaction monitoring (MRM) to detect the specific parent and daughter ion transitions for each folate species and their corresponding stable isotope-labeled internal standards.
-
Quantification: Construct calibration curves for each folate species by plotting the peak area ratio of the analyte to its internal standard against the concentration.
Spectrophotometric Assay for Cobalamin-Dependent Methionine Synthase Activity
This protocol is based on the method developed by the Matthews lab and measures the activity of methionine synthase by detecting the product, tetrahydrofolate (THF).
4.3.1. Principle
The enzyme catalyzes the following reaction: 5-CH3-THF + L-homocysteine → THF + methionine
The product, THF, is converted to 5,10-methenyl-THF by heating with formate in an acidic solution. 5,10-methenyl-THF has a strong absorbance at 350 nm, which can be measured spectrophotometrically.
4.3.2. Reagents
-
Potassium phosphate buffer (1.0 M, pH 7.2)
-
Dithiothreitol (DTT, 500 mM)
-
S-adenosyl-L-methionine (AdoMet, 3.8 mM)
-
L-homocysteine (100 mM)
-
Hydroxocobalamin (500 µM)
-
5-Methyltetrahydrofolate (CH3THF, 4.2 mM)
-
Stopping solution: 5N HCl/60% formic acid
-
Enzyme sample
4.3.3. Procedure
-
In a glass tube, prepare a reaction mixture containing:
-
494 µL H2O
-
80 µL 1.0 M KPO4 (pH 7.2)
-
40 µL 500 mM DTT
-
4 µL 3.8 mM AdoMet
-
4 µL 100 mM L-homocysteine
-
80 µL 500 µM hydroxocobalamin
-
50 µL enzyme sample
-
-
Mix well and pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding 48 µL of 4.2 mM CH3THF.
-
Mix well and incubate at 37°C for 10 minutes.
-
Stop the reaction by adding 200 µL of the stopping solution (5N HCl/60% formic acid).
-
Mix well and incubate at 80°C for 10 minutes in a heat block to convert THF to 5,10-methenyl-THF.
-
Cool the tubes to room temperature.
-
Centrifuge the samples to pellet any precipitated protein.
-
Measure the absorbance of the supernatant at 350 nm.
4.3.4. Blanks and Calculations
-
A "no enzyme" blank should be run by substituting the enzyme sample with the enzyme buffer.
-
A "minus homocysteine" blank can also be used for crude extracts by replacing homocysteine with water.
-
The activity (in nmol/min) is calculated using the extinction coefficient of 5,10-methenyl-THF in acid (26,500 M-1cm-1).
Visualizing the Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the central signaling pathways involving 5-MTHF.
Caption: Overview of One-Carbon Metabolism.
Caption: Homocysteine Remethylation Pathway.
References
- 1. One-Carbon Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-methyltetrahydrofolate (plasma/serum) | Synnovis [synnovis.co.uk]
- 3. Methylenetetrahydrofolate (MTHFR), the One-Carbon Cycle, and Cardiovascular Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methionine synthase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Isotopic Purity of 5-Methyltetrahydrofolate-¹³C₅
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of 5-Methyltetrahydrofolate-¹³C₅ (5-MTHF-¹³C₅), a crucial labeled compound in biomedical research and clinical diagnostics. This document details the synthetic pathways, experimental protocols for synthesis and analysis, and presents quantitative data on isotopic purity.
Introduction
5-Methyltetrahydrofolate (5-MTHF) is the most biologically active form of folate, playing a vital role in one-carbon metabolism, which is essential for DNA synthesis, methylation reactions, and neurotransmitter synthesis.[1] Isotopically labeled 5-MTHF, particularly with stable isotopes like ¹³C, serves as an invaluable internal standard for quantitative analysis by mass spectrometry (MS) and as a tracer in metabolic studies.[2][3] 5-MTHF-¹³C₅, where the five carbons of the glutamic acid moiety are replaced with ¹³C, is a commonly used internal standard in clinical assays for folate status determination.[4][5] This guide outlines the chemical synthesis of this labeled compound and the analytical methods to verify its isotopic purity.
Synthesis of 5-Methyltetrahydrofolate-¹³C₅
The synthesis of 5-MTHF-¹³C₅ is a multi-step process that begins with commercially available ¹³C-labeled L-glutamic acid. The overall strategy involves the synthesis of ¹³C₅-labeled folic acid, which is then subsequently reduced and methylated to yield the final product.
Synthesis Pathway
The synthesis can be conceptually divided into three main stages:
-
Synthesis of Folic Acid-¹³C₅ : This stage involves the coupling of a pteridine precursor with p-aminobenzoic acid (PABA) and ¹³C₅-L-glutamic acid.
-
Reduction to Tetrahydrofolic Acid-¹³C₅ : The synthesized labeled folic acid is then reduced to its active tetrahydrofolate form.
-
Conversion to 5-Methyltetrahydrofolate-¹³C₅ : The final step involves the introduction of a methyl group at the N5 position.
A diagram illustrating the overall synthetic pathway is presented below.
Experimental Protocols
The following sections provide detailed experimental procedures for each stage of the synthesis.
This protocol describes the synthesis of the key intermediate, p-aminobenzoyl-L-glutamic acid-¹³C₅, starting from commercially available L-glutamic acid-¹³C₅.
-
Materials :
-
L-Glutamic acid-¹³C₅ (isotopic purity ≥ 99%)
-
p-Nitrobenzoyl chloride
-
Sodium bicarbonate (NaHCO₃)
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogen gas (H₂)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Water (deionized)
-
-
Procedure :
-
N-acylation : Dissolve L-Glutamic acid-¹³C₅ in an aqueous solution of sodium bicarbonate. Cool the solution in an ice bath and slowly add p-nitrobenzoyl chloride while maintaining the pH between 8 and 9. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Acidify the solution with HCl to precipitate the product, N-(p-nitrobenzoyl)-L-glutamic acid-¹³C₅. Filter, wash with cold water, and dry the product.
-
Reduction : Suspend the N-(p-nitrobenzoyl)-L-glutamic acid-¹³C₅ in ethanol. Add a catalytic amount of 10% Pd/C. Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC or HPLC). Filter the catalyst through a pad of Celite and wash with ethanol. Evaporate the solvent under reduced pressure to obtain p-aminobenzoyl-L-glutamic acid-¹³C₅.
-
This protocol outlines the condensation reaction to form the labeled folic acid molecule.
-
Materials :
-
p-Aminobenzoyl-L-glutamic acid-¹³C₅ (from Protocol 1)
-
2-Amino-4-hydroxy-6-chloromethylpteridine (or a similar reactive pteridine derivative)
-
N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
-
Procedure :
-
Dissolve p-aminobenzoyl-L-glutamic acid-¹³C₅ and 2-amino-4-hydroxy-6-chloromethylpteridine in anhydrous DMF.
-
Add triethylamine to the mixture to act as a base.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours.
-
Monitor the reaction progress by HPLC.
-
Upon completion, pour the reaction mixture into an excess of an anti-solvent (e.g., diethyl ether) to precipitate the crude folic acid-¹³C₅.
-
Collect the precipitate by filtration, wash with the anti-solvent, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
-
This protocol describes the final reduction and methylation steps to obtain the target compound. A continuous flow synthesis approach has been shown to be effective for the conversion of folic acid to 5-MTHF.
-
Materials :
-
Folic Acid-¹³C₅ (from Protocol 2)
-
Sodium borohydride (NaBH₄) or a suitable hydrogenation catalyst (e.g., PtO₂)
-
Formaldehyde solution (37%)
-
Ascorbic acid (as an antioxidant)
-
Phosphate buffer (pH 7.4)
-
Hydrochloric acid (HCl)
-
-
Procedure :
-
Reduction to Tetrahydrofolic Acid-¹³C₅ : Dissolve Folic Acid-¹³C₅ in an alkaline solution (e.g., dilute NaOH). In a separate flask, prepare a solution of sodium borohydride in the same solvent. Slowly add the NaBH₄ solution to the folic acid solution at a controlled temperature (e.g., 0-5 °C) under an inert atmosphere. The reduction can also be achieved via catalytic hydrogenation.
-
Reductive Methylation : Once the reduction to tetrahydrofolic acid-¹³C₅ is complete (as monitored by UV-Vis spectroscopy or HPLC), add formaldehyde to the reaction mixture. This will react with the tetrahydrofolate intermediate to form a 5,10-methylenetetrahydrofolate-¹³C₅ adduct.
-
Final Reduction : Add a second portion of a reducing agent (e.g., sodium borohydride) to reduce the methylene bridge to a methyl group, yielding 5-Methyltetrahydrofolate-¹³C₅.
-
Purification : Acidify the reaction mixture with HCl to precipitate the product. The crude 5-MTHF-¹³C₅ can be purified by recrystallization or preparative HPLC. Due to the instability of reduced folates, all steps should be performed under an inert atmosphere and protected from light.
-
Isotopic Purity Analysis
The determination of isotopic purity is critical to ensure the quality and reliability of the labeled standard. The primary techniques used for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for determining the isotopic enrichment of 5-MTHF-¹³C₅.
-
Sample Preparation : Prepare a dilute solution of the synthesized 5-MTHF-¹³C₅ in a suitable solvent containing an antioxidant like ascorbic acid.
-
LC Conditions :
-
Column : C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase : A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate : 0.3 mL/min.
-
Injection Volume : 5 µL.
-
-
MS/MS Conditions :
-
Ionization : Electrospray ionization (ESI) in positive mode.
-
Scan Mode : Multiple Reaction Monitoring (MRM).
-
Monitored Transitions :
-
Unlabeled 5-MTHF: m/z 460.2 → 313.1
-
5-MTHF-¹³C₅: m/z 465.2 → 318.1
-
-
-
Data Analysis : The isotopic purity is determined by comparing the peak area of the M+5 isotopologue (¹³C₅) to the sum of the peak areas of all isotopologues (M+0 to M+5). Corrections for the natural abundance of ¹³C in the unlabeled portion of the molecule should be applied for accurate quantification.
The workflow for isotopic purity assessment by LC-MS/MS is depicted below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides direct information about the incorporation of ¹³C at specific atomic positions. Quantitative ¹³C NMR can be used to determine the isotopic enrichment.
-
Sample Preparation : Dissolve a precisely weighed amount of 5-MTHF-¹³C₅ in a suitable deuterated solvent (e.g., D₂O with a pH buffer).
-
NMR Acquisition :
-
Spectrometer : High-field NMR spectrometer (e.g., 500 MHz or higher).
-
Experiment : ¹³C NMR with inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification.
-
Relaxation Delay (d1) : A long relaxation delay (at least 5 times the longest T₁ of the carbons of interest) is crucial for accurate integration.
-
-
Data Analysis : The isotopic enrichment is calculated by comparing the integral of the signals from the five labeled carbons in the glutamate moiety to the integral of a signal from a natural abundance carbon in the pterin or PABA moiety, taking into account the natural 1.1% abundance of ¹³C.
Quantitative Data
The chemical and isotopic purity of commercially available 5-Methyltetrahydrofolate-¹³C₅ are summarized in the table below. These values can serve as a benchmark for synthetic preparations.
| Parameter | Specification | Reference |
| Chemical Purity | ||
| Commercial Source A | ≥ 98.0% | |
| Commercial Source B | 95% (CP) | |
| Isotopic Purity | ||
| Commercial Source B | 99 atom % ¹³C |
Conclusion
The synthesis of 5-Methyltetrahydrofolate-¹³C₅ is a challenging but well-documented process that is essential for the production of a high-quality internal standard for research and clinical applications. Careful execution of the synthetic steps and rigorous analysis of the final product's isotopic purity using techniques like LC-MS/MS and quantitative NMR are paramount to ensure its suitability for its intended use. This guide provides a foundational understanding of the synthesis and quality control of this important isotopically labeled compound.
References
- 1. researchgate.net [researchgate.net]
- 2. NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of 5-methyltetrahydrofolic acid in human serum by stable-isotope dilution high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Collection - Continuous Flow Synthesis of 5âMethyltetrahydrofolate from Folic Acid - Organic Process Research & Development - Figshare [acs.figshare.com]
Applications of Stable Isotopes in Folate Research
An In-depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: Folate, a crucial B-vitamin, is central to one-carbon metabolism, impacting DNA synthesis, methylation, and amino acid metabolism. Accurate quantification and metabolic tracking of its various forms (vitamers) are paramount for nutritional science, clinical diagnostics, and drug development. Traditional methods like microbiological assays lack the specificity to differentiate between these vitamers. This technical guide details the transformative impact of stable isotope-based methodologies, particularly Stable Isotope Dilution Assays (SIDA) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), in folate research. These techniques provide unparalleled accuracy in quantifying folate vitamers, assessing bioavailability from various sources, and elucidating the complex in vivo kinetics of folate metabolism. This document provides an overview of these applications, detailed experimental protocols, and quantitative data to serve as a comprehensive resource for professionals in the field.
Core Application: Quantitative Analysis of Folate Vitamers
Stable Isotope Dilution Assays (SIDA) have become the gold standard for the accurate quantification of folate vitamers in complex matrices such as food, plasma, erythrocytes, and tissue.[1][2] The principle relies on adding a known amount of a stable isotope-labeled version of the analyte (e.g., ¹³C or ²H-labeled folate) to a sample as an internal standard.[1] Because the labeled standard is chemically and physically almost identical to the native analyte, it experiences the same extraction inefficiencies, matrix effects, and ionization suppression during analysis.[3][4] By measuring the ratio of the native analyte to the labeled standard using LC-MS/MS, precise quantification is possible.
Experimental Protocol: Stable Isotope Dilution Assay (SIDA) for Folates
This protocol provides a generalized workflow for the quantification of folate vitamers in biological samples.
-
Sample Preparation & Extraction:
-
Homogenize the sample (e.g., 5-25 mg of tissue or 50 µL of plasma) in an extraction buffer. A common buffer is a 200 mmol/L MES buffer (pH 5.0) containing antioxidants like ascorbic acid (2 g/L) and dithiothreitol (DTT) to prevent folate degradation.
-
Add a known quantity of the stable isotope-labeled internal standard mixture (e.g., [²H₄]- or [¹³C₅]-labeled vitamers).
-
Equilibrate the sample with the internal standard, often for 15 minutes.
-
-
Enzymatic Deconjugation (for food and tissue samples):
-
Natural folates exist as polyglutamates, which must be cleaved to their monoglutamate forms for analysis.
-
Treat the extract with a conjugase enzyme (e.g., from rat serum) in sequence with protease and α-amylase to break down the food matrix and liberate the folates.
-
-
Purification and Concentration:
-
Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analytes. Strong anion exchange (SAX) cartridges are commonly used for this purpose.
-
-
LC-MS/MS Analysis:
-
Separate the folate vitamers using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC), typically with a C8 or C18 reversed-phase column.
-
Detect and quantify the analytes and their corresponding labeled internal standards using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This provides high specificity by monitoring a specific precursor-to-product ion transition for each compound.
-
-
Quantification:
-
Calculate the concentration of the native folate vitamer based on the peak area ratio of the analyte to its labeled internal standard and the known amount of the standard added.
-
Quantitative Performance of SIDA Methods
SIDA methods provide excellent sensitivity, precision, and accuracy for folate analysis. The tables below summarize typical performance characteristics reported in the literature.
| Folate Vitamer | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| 5-Methyltetrahydrofolate | Serum | 0.13 nmol/L | 0.26 nmol/L | |
| 5-Formyltetrahydrofolate | Serum | 0.05 nmol/L | 0.10 nmol/L | |
| Folic Acid | Serum | 0.07 nmol/L | 0.14 nmol/L | |
| 5-Methyltetrahydrofolate | Food | 0.5 µ g/100 g | - | |
| Tetrahydrofolate | Food | 1.5 µ g/100 g | - | |
| S-adenosyl methionine (SAM) | Plasma | 1.005 nmol/L | - | |
| S-adenosyl homocysteine (SAH) | Plasma | 0.081 nmol/L | - | |
| Homocysteine | Plasma | 0.046 µmol/L | - |
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for folate vitamers and related metabolites using SIDA LC-MS/MS.
| Analyte/Vitamer | Matrix | Recovery (%) | Inter-Assay CV (%) | Intra-Assay CV (%) | Reference |
| 5-CH₃-H₄folate | Tissue | 93 - 112% | - | - | |
| Folic Acid | Tissue | 89 - 106% | - | - | |
| H₄folate | Tissue | 97 - 107% | - | - | |
| 5-CH₃-H₄folate | Serum | - | < 7% | < 7% | |
| Folic Acid | Serum | - | < 10% (at >2.0 nmol/L) | < 10% (at >2.0 nmol/L) | |
| S-adenosyl methionine (SAM) | Plasma | 108% | 7.3% | 8.7% | |
| Homocysteine | Plasma | 91% | 7.0% | 8.1% |
Table 2: Recovery and precision data for folate SIDA methods.
Application: Assessing Folate Bioavailability
Folate bioavailability—the fraction of ingested folate that is absorbed and utilized—varies significantly depending on the food source and form of folate. It is generally accepted that folic acid from fortified foods is more bioavailable than naturally occurring food folates. Stable isotope protocols are the most reliable methods for making these assessments in humans.
Experimental Protocol: Dual-Label Stable Isotope Method for Bioavailability
This protocol allows for the direct comparison of the absorption of a test folate (e.g., from food) with a reference folate.
-
Subject Preparation: Subjects may undergo a folate saturation period (e.g., 2 mg/day of unlabeled folic acid for 7 days) to ensure that the administered labeled dose is readily excreted, which improves the precision of the measurement.
-
Isotope Administration:
-
Administer a single oral dose of a folate labeled with one isotope (e.g., [¹³C₅]folic acid) either in a food matrix or as a supplement.
-
Simultaneously, administer an intravenous (IV) dose of folic acid labeled with a different isotope (e.g., [²H₂]folic acid). The IV dose serves as a reference for 100% bioavailability.
-
-
Sample Collection: Collect all urine for a 24-48 hour period post-dosing. Plasma samples can also be collected at timed intervals to determine pharmacokinetic parameters.
-
Analysis:
-
Extract folates from urine or plasma samples.
-
Quantify the concentration of each labeled folate species using LC-MS/MS.
-
-
Bioavailability Calculation: The relative bioavailability is calculated from the ratio of the isotopes recovered in the urine. The percentage of the oral dose excreted relative to the percentage of the IV dose excreted represents the absorption efficiency.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Stable Isotope Dilution Assays for Clinical Analyses of Folates and Other One-Carbon Metabolites: Application to Folate-Deficiency Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Improved Stable Isotope Dilution Assay for Dietary Folates Using LC-MS/MS and Its Application to Strawberries [frontiersin.org]
- 4. Improved Stable Isotope Dilution Assay for Dietary Folates Using LC-MS/MS and Its Application to Strawberries - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Journey of 5-Methyltetrahydrofolate-13C5: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic fate of 5-Methyltetrahydrofolate-13C5 (5-MTHF-13C5), a stable isotope-labeled form of the primary active folate in the body. By tracing the path of this labeled compound, researchers can gain precise insights into the absorption, distribution, metabolism, and excretion (ADME) of 5-methyltetrahydrofolate (5-MTHF), a critical B-vitamin essential for numerous physiological processes. This guide synthesizes key quantitative data, details experimental protocols for its analysis, and visualizes the complex pathways and workflows involved.
Introduction to 5-Methyltetrahydrofolate and Its Labeled Analog
5-Methyltetrahydrofolate is the most abundant and biologically active form of folate in human plasma and cerebrospinal fluid.[1][2] It plays a pivotal role as a methyl group donor in the one-carbon metabolism pathway, which is fundamental for DNA synthesis, repair, and methylation, as well as for the synthesis of neurotransmitters and phospholipids.[3][4] Unlike synthetic folic acid, 5-MTHF does not require enzymatic reduction by dihydrofolate reductase (DHFR) to become metabolically active, making it a more direct and potentially effective source of folate, particularly for individuals with certain genetic polymorphisms in the MTHFR gene.[5]
The use of this compound, which incorporates five carbon-13 atoms, allows for its precise differentiation from endogenous 5-MTHF in biological samples. This stable isotope labeling is a powerful tool in pharmacokinetic studies to accurately quantify the ADME of administered 5-MTHF without interference from the body's natural folate pools.
Metabolic Fate: Absorption, Distribution, Metabolism, and Excretion (ADME)
The metabolic journey of orally administered 5-MTHF begins with its absorption in the small intestine and culminates in its participation in cellular metabolic pathways and eventual excretion.
Absorption: 5-MTHF is well-absorbed from the intestinal tract. Studies in rats have indicated that its transfer across the intestinal mucosa is likely mediated by diffusion. Following absorption, it enters the portal circulation and is transported to the liver and then into systemic circulation. Greater than 95% of circulating folate is 5-MTHF.
Distribution: Once in the bloodstream, 5-MTHF is bound to serum proteins and is readily taken up by tissues. It is the principal form of folate found in plasma and cerebrospinal fluid. Cellular uptake of 5-MTHF is a carrier-mediated process.
Metabolism: The central role of 5-MTHF is to donate its methyl group in the remethylation of homocysteine to methionine, a reaction catalyzed by methionine synthase with vitamin B12 as a cofactor. This reaction is a critical link between the folate and methionine cycles. The demethylated product, tetrahydrofolate (THF), can then be converted to other folate coenzymes necessary for nucleotide synthesis. The catabolism of folates involves the cleavage of the C9-N10 bond, producing p-aminobenzoylglutamate (PABG) and a pterin.
Excretion: 5-MTHF and its metabolites are primarily excreted in the urine. Studies in rats have shown that it is excreted in the initial 4-8 hours with minimal degradation. The kidney is involved in the reabsorption and metabolism of 5-MTHF.
Quantitative Pharmacokinetic Data
The use of stable isotope-labeled 5-MTHF has enabled the precise measurement of its pharmacokinetic parameters. The tables below summarize key quantitative data from studies investigating the bioavailability and uptake of 5-MTHF.
| Parameter | Value | Species | Study Conditions | Reference |
| Plasma Disappearance (t1/2 α) | 23.5 min | Rat | Following oral administration | |
| Plasma Disappearance (t1/2 β) | 8.5 hr | Rat | Following oral administration | |
| Acute 5-MTHF Uptake Reduction by Folic Acid | 57% | Human Umbilical Vein Endothelial Cells (HUVECs) | Preincubation with 20 nM Folic Acid | |
| Long-term 5-MTHF Uptake Reduction by Folic Acid | 41% | Human Umbilical Vein Endothelial Cells (HUVECs) | Cultured in the presence of Folic Acid | |
| Intracellular 5-MTHF Reduction by Folic Acid | 47 ± 21% | Human Umbilical Vein Endothelial Cells (HUVECs) | Long-term exposure to Folic Acid |
| Study Group | N | Cmax (nmol/L) | Tmax (h) | AUC0-8h (nmol/L*h) | Reference |
| Aqueous 13C5-PteGlu (400 µg) | 26 | - | - | - | |
| Cooked white rice + 400 µg 13C5-PteGlu | 26 | - | - | - | |
| Pectin-coated fortified rice with 400 µg 13C5-PteGlu | 26 | - | - | - | |
| Relative Bioavailability (Pectin-coated vs. Aqueous) | 68.7% | ||||
| Relative Bioavailability (Uncoated vs. Aqueous) | 86.5% |
Experimental Protocols
The accurate quantification of 5-MTHF-13C5 and other folates in biological matrices is predominantly achieved through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below are detailed methodologies from cited literature.
Sample Preparation for Plasma Analysis
This protocol outlines a common procedure for extracting folates from plasma samples prior to LC-MS/MS analysis, often involving solid-phase extraction (SPE) for sample clean-up and concentration.
-
Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Addition: To a 200 µL aliquot of plasma, add a known amount of a deuterated L-methylfolate internal standard.
-
Buffer Addition: Add 400 µL of SPE sample buffer (e.g., 10 g/L Ammonium Formate and 1 g/L Ascorbic Acid in water, adjusted to pH 3.2).
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 13,000 rpm for 10 minutes.
-
SPE Plate Conditioning: Condition a C18 SPE plate with methanol followed by the SPE sample buffer.
-
Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE plate.
-
Washing: Wash the SPE plate with an appropriate SPE wash buffer.
-
Elution: Elute the analytes from the SPE plate using a suitable solvent mixture (e.g., a solution of acetonitrile, methanol, acetic acid, and ascorbic acid).
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in the mobile phase used for the LC-MS/MS analysis.
LC-MS/MS Analysis
The following provides a general framework for the instrumental analysis of 5-MTHF-13C5. Specific parameters will vary depending on the instrumentation and the specific folate vitamers being analyzed.
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase column, such as a C18 column, is commonly used for the separation of folates.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1 M acetic acid or ammonium acetate with formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or negative ion mode can be used, with positive mode often being employed.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each analyte and internal standard.
-
Example MRM transitions for 5-MTHF and its isotopologues:
-
Unlabeled 5-MTHF: m/z 460.2 → 313.2
-
5-MTHF-13C5: m/z 465.2 → 313.2
-
-
Visualizing Metabolic Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the central metabolic pathway involving 5-MTHF and a typical experimental workflow for its analysis.
Caption: The central role of 5-Methyltetrahydrofolate in one-carbon metabolism.
Caption: A typical experimental workflow for the analysis of 5-MTHF-13C5 in plasma.
Conclusion
This compound is an invaluable tool for researchers and drug development professionals seeking to understand the intricate metabolic fate of the body's primary active folate. Its use in stable isotope dilution assays allows for highly accurate and precise quantification of 5-MTHF's absorption, distribution, metabolism, and excretion. The methodologies and pathways detailed in this guide provide a foundational understanding for designing and interpreting studies that utilize this powerful tracer, ultimately contributing to a deeper knowledge of folate metabolism in health and disease.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Quantitation of 5-Methyltetrahydrofolate in Cerebrospinal Fluid Using Liquid Chromatography-Electrospray-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 4. Active Folate Versus Folic Acid: The Role of 5-MTHF (Methylfolate) in Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
The Precision Tool for Unraveling One-Carbon Metabolism: A Technical Guide to 5-Methyltetrahydrofolate-¹³C₅ Metabolic Tracing
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of 5-Methyltetrahydrofolate-¹³C₅ (5-MTHF-¹³C₅) as a stable isotope tracer in metabolic studies. This powerful technique offers unparalleled precision in tracking the fate of the primary active form of folate, L-5-methyltetrahydrofolate, through the intricate network of one-carbon metabolism. The insights gained from these studies are pivotal for advancing our understanding of cellular proliferation, disease pathogenesis, and the development of novel therapeutic interventions.
L-5-methyltetrahydrofolate is the most abundant biologically active form of folate in the human body.[1] The use of its stable isotope-labeled counterpart, where five carbon atoms are replaced with ¹³C, allows for the precise differentiation and quantification of the tracer from endogenous folate pools. This enables researchers to meticulously track its absorption, distribution, metabolism, and excretion (ADME), providing a dynamic view of folate-dependent pathways.[2]
Core Principles of Metabolic Tracing with 5-MTHF-¹³C₅
Stable isotope tracing with 5-MTHF-¹³C₅ is a cornerstone of metabolic flux analysis (MFA).[1] By introducing the labeled compound into a biological system, researchers can follow the incorporation of the ¹³C atoms into downstream metabolites. This allows for the elucidation of metabolic pathway activity and the quantification of flux through key enzymatic reactions. The primary analytical technique for detecting and quantifying these labeled species is liquid chromatography-mass spectrometry (LC-MS/MS), which can differentiate between the isotopologues based on their mass-to-charge ratio.[1][3]
Experimental Protocols
The successful implementation of 5-MTHF-¹³C₅ tracing studies hinges on meticulous experimental design and execution. Below are detailed protocols for both in vitro cell culture and in vivo plasma/serum analysis.
In Vitro Cell Culture Labeling and Metabolite Extraction
This protocol is a general guideline for adherent cell lines and can be adapted for various experimental needs.
1. Cell Culture and Seeding:
-
Culture cells in standard medium supplemented with 10% fetal bovine serum (FBS) until they reach 70-80% confluency.
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure 80-90% confluency at the time of harvest. A typical density is 2 x 10⁵ cells per well.
-
Incubate the cells overnight to allow for attachment.
2. Preparation of Labeling Medium:
-
Prepare a folate-free medium supplemented with 10% dialyzed FBS. The use of dialyzed FBS is critical to minimize background levels of unlabeled folates.
-
Prepare a stock solution of 5-MTHF-¹³C₅ in a suitable solvent (e.g., water or DMSO) at a concentration of 1-10 mM.
-
Spike the folate-free medium with the 5-MTHF-¹³C₅ stock solution to achieve a final concentration appropriate for the experimental goals (e.g., 10-100 µM).
3. Stable Isotope Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed labeling medium containing 5-MTHF-¹³C₅ to the cells.
-
Incubate for a defined period to allow for uptake and metabolism.
4. Metabolite Quenching and Extraction:
-
To halt metabolic activity, rapidly wash the cells with ice-cold PBS.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Incubate on ice for 10-15 minutes to ensure complete extraction.
-
Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the metabolites.
-
The extract can be dried under a stream of nitrogen and stored at -80°C until analysis.
Plasma/Serum Sample Preparation for LC-MS/MS Analysis
This protocol details the preparation of plasma or serum samples for the quantification of folates and their isotopologues.
1. Sample Thawing and Internal Standard Spiking:
-
Thaw serum or plasma samples at room temperature.
-
To a 200 µL aliquot of the sample, add an internal standard mixture containing a known concentration of ¹³C-labeled folate species. This is crucial for accurate quantification.
2. Protein Precipitation and Extraction:
-
Add an extraction buffer to the sample.
-
Vortex the mixture to ensure thorough mixing and protein precipitation.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Collect the supernatant which contains the folate metabolites.
3. Sample Purification (Optional but Recommended):
-
For cleaner samples and improved sensitivity, solid-phase extraction (SPE) or affinity chromatography using folate binding protein columns can be employed.
-
Condition the SPE cartridge or affinity column.
-
Load the supernatant onto the column.
-
Wash the column to remove interfering substances.
-
Elute the folates using an appropriate elution solvent.
4. Final Preparation for Analysis:
-
Dry the eluate under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Data Presentation
The quantitative performance of analytical methods is critical for the reliable interpretation of metabolic tracing data. The following tables summarize key quantitative parameters from published studies utilizing 5-MTHF-¹³C₅ and related folate analysis.
Table 1: LC-MS/MS Method Performance for Folate Quantification
| Parameter | Value | Reference |
| Calibration Range | 0 - 9 x 10⁻⁹ mol/L | |
| 0.94 - 97 ng/mL | ||
| Limit of Detection (LOD) | 0.2 x 10⁻⁹ mol/L | |
| Limit of Quantification (LOQ) | 0.55 x 10⁻⁹ mol/L | |
| Precision (CV%) | 7.4% | |
| 5.3% |
Table 2: Selected Ion Monitoring (SIM) Parameters for LC-MS Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes | Reference |
| 5-CH₃H₄PteGlu (unlabeled) | 458 | - | Selected ion monitoring of [M-H]⁻ | |
| 5-MTHF-¹³C₅ | 464 | - | Derived from labeled dose, [M+6-H]⁻ | |
| ²H₄PteGlu (internal standard) | 444 | - | Deuterated internal standard |
One-Carbon Metabolism and the Role of 5-MTHF
5-MTHF is a central player in one-carbon metabolism, a network of interconnected pathways essential for nucleotide synthesis, amino acid metabolism, and methylation reactions. The methyl group from 5-MTHF is transferred to homocysteine to form methionine, a reaction catalyzed by methionine synthase. Methionine is then converted to S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions, including DNA and histone methylation.
Conclusion
5-Methyltetrahydrofolate-¹³C₅ is an indispensable tool for researchers investigating the complexities of one-carbon metabolism. Its use in stable isotope tracing studies, coupled with sensitive analytical techniques like LC-MS/MS, provides a detailed and dynamic picture of folate metabolism in health and disease. The protocols and data presented in this guide offer a solid foundation for the design and execution of robust metabolic studies, ultimately contributing to advancements in nutrition, disease diagnostics, and drug development.
References
The Principle of Stable Isotope Dilution Using 5-Methyltetrahydrofolate-13C5: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and practical applications of Stable Isotope Dilution Analysis (SIDA) utilizing 5-Methyltetrahydrofolate-13C5. SIDA is a powerful analytical technique that offers high accuracy and precision for the quantification of analytes in complex matrices, making it an invaluable tool in research, clinical diagnostics, and drug development.[1][2] 5-Methyltetrahydrofolate (5-MTHF) is the primary biologically active form of folate, playing a crucial role in one-carbon metabolism, which is essential for DNA synthesis, methylation reactions, and neurotransmitter synthesis.[3][4] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for the accurate measurement of 5-MTHF concentrations in biological samples.[5]
Core Principles of Stable Isotope Dilution Analysis (SIDA)
Stable Isotope Dilution Analysis is a quantitative mass spectrometry technique that relies on the addition of a known amount of an isotopically labeled version of the analyte of interest to a sample. This labeled compound, often referred to as the internal standard, is chemically identical to the endogenous analyte but has a greater mass due to the incorporation of stable isotopes (e.g., ¹³C, ¹⁵N, ²H).
The fundamental principle of SIDA is that the isotopically labeled internal standard behaves identically to the native analyte during sample preparation, extraction, and chromatographic separation. Any sample loss or variation during these steps will affect both the analyte and the internal standard to the same extent. The mass spectrometer can differentiate between the native analyte and the heavier internal standard based on their mass-to-charge (m/z) ratio. By measuring the ratio of the signal from the native analyte to the signal from the known amount of the internal standard, the exact concentration of the analyte in the original sample can be calculated with high precision and accuracy. This method effectively corrects for matrix effects and variations in instrument response, which are common challenges in complex biological samples.
Key Advantages of SIDA:
-
High Accuracy and Precision: Minimizes errors from sample preparation and matrix effects.
-
High Specificity: The use of mass spectrometry provides a high degree of certainty in the identification and quantification of the target analyte.
-
Correction for Analyte Loss: Compensates for incomplete recovery of the analyte during sample processing.
-
Considered a Definitive Method: Often used as a reference method for validating other analytical techniques.
The Role of this compound in SIDA
This compound is the ¹³C-labeled form of 5-MTHF and serves as an ideal internal standard for its quantification. The five ¹³C atoms increase its molecular weight, allowing for clear differentiation from the endogenous 5-MTHF by the mass spectrometer. Its identical chemical properties ensure that it co-elutes with the native 5-MTHF during liquid chromatography and experiences the same ionization efficiency in the mass spectrometer's source. This makes it a reliable tool for accurately determining 5-MTHF levels in various biological matrices such as plasma, serum, and cerebrospinal fluid.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies employing SIDA with this compound for the analysis of 5-MTHF.
Table 1: Linearity and Detection Limits for 5-MTHF Analysis
| Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Human Plasma | 1.2 x 10⁻¹¹ to 3.2 x 10⁻⁷ mol/L | 1.2 x 10⁻¹¹ mol/L | - | |
| Human Serum | 1.0–100 nmol/l | - | - | |
| Cerebrospinal Fluid | 25–400 nM (Standard Curve) | 3 nM (Analytical Measurement Range) | - | |
| Human Serum | 0.1–140 nmol/L | 0.07–0.52 nmol/L | Assessed | |
| Blank Matrix (for food analysis) | - | - | 6.16 nmol/L - 67.0 nmol/L (spiked concentrations) |
Table 2: Precision of 5-MTHF Quantification
| Matrix | Intra-assay Coefficient of Variation (CV%) | Inter-assay Coefficient of Variation (CV%) | Reference |
| Human Plasma | Within 8.6% | Within 9.0% | |
| Human Serum | < 15% | < 15% | |
| Human Serum | 5.3% | - | |
| Pectin and Sugar Matrix (for food analysis) | Determined | Determined |
Experimental Protocols
Below are detailed methodologies for key experiments involving the quantification of 5-MTHF using SIDA with this compound.
Protocol 1: Quantification of 5-MTHF in Human Plasma
Objective: To determine the concentration of 5-MTHF in human plasma samples.
Materials:
-
Human plasma samples
-
This compound internal standard solution
-
Folate binding protein affinity columns
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Methodology:
-
Sample Spiking: A known amount of this compound internal standard is added to 2 ml of each plasma sample.
-
Sample Purification: The spiked plasma samples are purified using folate binding protein affinity columns to isolate the folates.
-
Concentration Step: The purified folate fraction is concentrated to increase the analyte concentration.
-
LC Separation: The concentrated sample is injected into a liquid chromatography system for the separation of 5-MTHF from other components.
-
MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer with positive electrospray ionization. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific mass transitions for both native 5-MTHF and the this compound internal standard.
-
Quantification: The concentration of 5-MTHF in the original plasma sample is calculated based on the ratio of the peak area of the native analyte to the peak area of the internal standard, using a calibration curve.
Protocol 2: Quantification of 5-MTHF in Cerebrospinal Fluid (CSF)
Objective: To measure the concentration of 5-MTHF in CSF for the diagnosis of cerebral folate deficiency.
Materials:
-
Cerebrospinal fluid (CSF) samples (50 µL)
-
This compound internal standard solution
-
High-performance liquid chromatography-electrospray tandem mass spectrometry (HPLC-ESI-MS/MS) system
Methodology:
-
Sample Preparation: CSF samples (50 µL) are diluted 1:2 with the this compound internal standard solution.
-
Direct Injection: The diluted sample is injected directly onto the HPLC-ESI-MS/MS system.
-
HPLC Separation and MS/MS Detection: Similar to the plasma protocol, HPLC separates 5-MTHF, and the tandem mass spectrometer detects and quantifies both the native and the labeled forms.
-
Quantification: A five-point standard curve (typically ranging from 25-400 nM) is used to quantify the 5-MTHF concentration in the CSF samples.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow of Stable Isotope Dilution Analysis for 5-MTHF.
Caption: Simplified One-Carbon Metabolism Pathway involving 5-MTHF.
Applications in Research and Drug Development
The accurate quantification of 5-MTHF is critical in various research and clinical settings.
-
Nutritional Status Assessment: Determining folate levels to identify deficiencies that can lead to conditions like megaloblastic anemia and neural tube defects.
-
Clinical Diagnostics: Measuring 5-MTHF in CSF is crucial for diagnosing cerebral folate deficiency and other inborn errors of folate metabolism.
-
Pharmacokinetic Studies: SIDA is used to track the absorption, distribution, metabolism, and excretion (ADME) of folate supplements and drugs.
-
Drug Development: Stable isotope labeling is a valuable tool in drug development for understanding drug metabolism and for therapeutic drug monitoring. By using labeled compounds, researchers can trace the metabolic fate of a drug and its impact on endogenous pathways.
-
Biomarker Discovery and Validation: Precise measurement of metabolites like 5-MTHF is essential for the discovery and validation of biomarkers for various diseases.
References
- 1. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Quantitation of 5-Methyltetrahydrofolate in Cerebrospinal Fluid Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of 5-Methyltetrahydrofolate in Cerebrospinal Fluid Using Liquid Chromatography-Electrospray-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 5. medchemexpress.com [medchemexpress.com]
A Technical Guide to 5-Methyltetrahydrofolate-13C5 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial availability and research applications of 5-Methyltetrahydrofolate-13C5 (5-MTHF-13C5). This stable isotope-labeled compound is an invaluable tool for researchers in drug development, metabolism, and clinical diagnostics, offering a precise method for tracing and quantifying the biologically active form of folate in complex biological systems.
Commercial Suppliers and Product Specifications
A variety of reputable suppliers offer this compound for research purposes. The compound is typically used as an internal standard in mass spectrometry-based analyses or as a tracer in metabolic studies.[1] The quality and specifications of the product can vary between suppliers, and it is crucial for researchers to select a product that meets the specific requirements of their experimental design. Key specifications to consider include chemical purity, isotopic purity, and available formulations.
Below is a summary of commercially available this compound products, compiled from various suppliers.
| Supplier | Product Name | Catalog No. | Chemical Purity | Isotopic Purity | Molecular Weight ( g/mol ) | Form | Storage Temperature |
| MedChemExpress | 5-Methyltetrahydrofolic acid-13C5 | HY-113046S | 98.0% | Not Specified | Not Specified | Solid | -20°C |
| Sigma-Aldrich | 5-Methyltetrahydrofolic acid-(glutamic acid-13C5) | Not Specified | 95% (CP) | 99 atom % 13C | 464.42 | Powder | −20°C |
| Clearsynth | This compound | CS-O-38655 | Not Specified | Not Specified | 464.42 | Not Specified | Enquire |
| GlpBio | 5-Methyltetrahydrofolic acid-13C5 | Not Specified | Not Specified | Not Specified | 464.42 | Not Specified | -20°C, protect from light |
| Cambridge Isotope Laboratories | 5-Methyltetrahydrofolic acid (prefolic A) (glutamic acid-¹³C₅, 99%) CP 95% | CLM-9548-0.001 | 95% | 99% | 464.42 | Individual | Store in freezer (-20°C). Protect from light. |
| LGC Standards | This compound | TRC-M338146 | Not Specified | Not Specified | 464.419 | Neat | Room Temperature |
The Role of 5-Methyltetrahydrofolate in One-Carbon Metabolism
5-Methyltetrahydrofolate is the most abundant and biologically active form of folate in the human body.[2][3] It plays a critical role in the one-carbon metabolism pathway, which is essential for the synthesis of nucleotides (the building blocks of DNA and RNA) and for the methylation of various substrates, including DNA, RNA, proteins, and lipids.[4] The central role of 5-MTHF is to donate a methyl group to homocysteine to form methionine, a reaction catalyzed by the enzyme methionine synthase.[2] Methionine is then converted to S-adenosylmethionine (SAM), the universal methyl donor in the cell.
The following diagram illustrates the key steps in the folate and methionine cycles, highlighting the central position of 5-MTHF.
Experimental Applications and Protocols
The primary application of this compound is in stable isotope dilution assays (SIDA) coupled with liquid chromatography-mass spectrometry (LC-MS/MS). This technique allows for the highly accurate and precise quantification of endogenous 5-MTHF in various biological matrices, such as plasma, serum, urine, and tissue samples. The 13C5-labeled compound serves as an ideal internal standard because it co-elutes with the unlabeled analyte and exhibits identical ionization efficiency, thus correcting for matrix effects and variations in sample preparation and instrument response.
General Workflow for 5-MTHF Quantification using LC-MS/MS
The following diagram outlines a typical experimental workflow for the quantification of 5-MTHF using a stable isotope dilution LC-MS/MS method.
Detailed Experimental Protocol for 5-MTHF Analysis in Human Plasma
This protocol is a generalized procedure based on methodologies described in the scientific literature for the analysis of 5-MTHF in human plasma using LC-MS/MS and 5-MTHF-13C5 as an internal standard.
1. Materials and Reagents:
-
This compound (internal standard)
-
Unlabeled 5-Methyltetrahydrofolate (for calibration standards)
-
Human plasma (EDTA-anticoagulated)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges
2. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of 5-MTHF-13C5 in a suitable solvent (e.g., methanol/water with antioxidant) at a concentration of 1 mg/mL.
-
Prepare a series of working solutions of the internal standard by diluting the stock solution.
-
Prepare a stock solution of unlabeled 5-MTHF in a similar manner.
-
Prepare a series of calibration standards by spiking known amounts of unlabeled 5-MTHF into a surrogate matrix (e.g., charcoal-stripped plasma).
3. Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To a 100 µL aliquot of plasma, add a known amount of the 5-MTHF-13C5 internal standard working solution.
-
Vortex briefly to mix.
-
Perform protein precipitation by adding 300 µL of ice-cold methanol.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
For further cleanup and concentration, perform solid-phase extraction (SPE). Condition the SPE cartridge with methanol followed by water. Load the supernatant, wash the cartridge, and elute the analytes with an appropriate solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution is employed to separate 5-MTHF from other matrix components.
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The transitions for both unlabeled 5-MTHF and 5-MTHF-13C5 are monitored.
-
Example MRM transitions:
-
5-MTHF: Q1 m/z 460.2 -> Q3 m/z 313.1
-
5-MTHF-13C5: Q1 m/z 465.2 -> Q3 m/z 318.1
-
-
-
5. Data Analysis:
-
Integrate the peak areas for both the unlabeled 5-MTHF and the 5-MTHF-13C5 internal standard.
-
Calculate the peak area ratio (unlabeled 5-MTHF / 5-MTHF-13C5).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of 5-MTHF in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
This compound is an essential tool for researchers investigating the role of folate in health and disease. Its use as an internal standard in LC-MS/MS-based methods enables accurate and reliable quantification of the primary active form of folate in biological systems. The information and protocols provided in this guide serve as a valuable resource for scientists and drug development professionals seeking to incorporate this powerful analytical technique into their research.
References
A Comprehensive Technical Guide to the Safety and Handling of 13C Labeled Compounds in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety, handling, and core applications of Carbon-13 (¹³C) labeled compounds in the modern research laboratory. While these powerful tools are integral to metabolic research, drug development, and diagnostics, a thorough understanding of their properties is essential for safe and effective use.
Core Safety Principles: Understanding ¹³C
Carbon-13 (¹³C) is a natural, stable, and non-radioactive isotope of carbon.[1] Unlike its radioactive counterpart, Carbon-14 (¹⁴C), ¹³C does not undergo radioactive decay and therefore does not emit ionizing radiation.[1] This fundamental property is the cornerstone of its safety profile.
The key takeaway for laboratory safety is that the hazards associated with a ¹³C labeled compound are determined by the chemical and toxicological properties of the molecule itself, not the presence of the ¹³C isotope.[2] Consequently, no additional safety precautions are required beyond those mandated for the unlabeled parent compound.[2]
Regulatory Framework and Exposure Limits
There are no specific Occupational Safety and Health Administration (OSHA) Permissible Exposure Limits (PELs) or other occupational exposure limits established for ¹³C labeled compounds.[3] Safety guidelines are governed by the standards for chemical hygiene and hazardous materials in the laboratory. The OSHA Laboratory Standard (29 CFR 1910.1450) requires the development of a Chemical Hygiene Plan to protect workers from health hazards associated with hazardous chemicals.
Table 1: Quantitative Safety and Isotope Data
| Parameter | Value | Significance |
| Radioactivity | Non-radioactive | Poses no radiological hazard. |
| OSHA PEL for ¹³C | None established | Safety protocols are based on the parent compound. |
| Natural Abundance of ¹³C | ~1.1% | ¹³C is a naturally occurring component of all carbon-containing matter. |
| Toxicity | No discernible risk of toxicity from the isotope itself. | The toxicity profile is that of the unlabeled molecule. |
Laboratory Handling and Storage
Proper handling and storage of ¹³C labeled compounds are crucial for maintaining their chemical and isotopic integrity.
General Handling Procedures
Standard laboratory best practices, as outlined in an institution's Chemical Hygiene Plan, should be followed. This includes:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves, as dictated by the hazards of the parent compound.
-
Ventilation: Handle volatile or powdered compounds in a well-ventilated area or a chemical fume hood to prevent inhalation.
-
Cross-Contamination: Take care to avoid cross-contamination with unlabeled compounds, which could dilute the isotopic enrichment and affect experimental results.
Storage
Compounds enriched with stable isotopes are stored in the same manner as their unenriched counterparts. General storage guidelines include:
-
Temperature: Store at the temperature recommended on the product's Safety Data Sheet (SDS) to ensure chemical stability.
-
Light and Moisture: Protect from light and moisture to prevent degradation.
-
Inert Atmosphere: For sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) may be necessary.
Waste Disposal
Waste containing ¹³C labeled compounds is not considered radioactive and should be disposed of as standard chemical waste. The disposal method should be determined by the chemical hazards of the parent compound and must comply with local, state, and federal regulations.
General Waste Disposal Workflow:
-
Segregation: Segregate ¹³C labeled chemical waste from radioactive waste.
-
Characterization: Identify the waste based on the chemical properties of the compound (e.g., flammable, corrosive, toxic).
-
Containerization: Use a compatible and properly labeled waste container. The label should clearly identify the chemical constituents.
-
Disposal Request: Follow institutional procedures for the pickup and disposal of chemical waste.
Experimental Protocols and Workflows
¹³C labeled compounds are instrumental in a variety of experimental techniques. Below are detailed methodologies for three common applications.
¹³C Metabolic Flux Analysis (MFA)
¹³C-MFA is a powerful technique used to quantify the rates of metabolic reactions within a cell.
Experimental Protocol for ¹³C-MFA in Cell Culture:
-
Cell Culture and Labeling:
-
Culture cells of interest to a mid-logarithmic growth phase in a standard medium.
-
Replace the standard medium with a medium containing the ¹³C-labeled substrate (e.g., [U-¹³C]-glucose at a known concentration).
-
Incubate the cells for a duration sufficient to achieve isotopic steady-state. This time will vary depending on the cell type and growth rate.
-
-
Metabolite Extraction:
-
Rapidly quench metabolic activity, for instance, by immersing the cell culture dish in liquid nitrogen.
-
Extract metabolites using a cold solvent mixture, such as 80% methanol.
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
-
Sample Derivatization and GC-MS Analysis:
-
Dry the metabolite extract under a stream of nitrogen.
-
Derivatize the dried metabolites to increase their volatility for gas chromatography.
-
Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the mass isotopologue distribution of the metabolites.
-
-
Data Analysis:
-
Use specialized software to calculate metabolic fluxes from the mass isotopologue distribution data.
-
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a widely used method in quantitative proteomics to detect differences in protein abundance between cell populations.
Experimental Protocol for a Two-State SILAC Experiment:
-
Cell Culture and Labeling:
-
Culture two populations of cells in parallel.
-
One population is grown in a "light" medium containing natural arginine and lysine.
-
The other population is grown in a "heavy" medium containing ¹³C-labeled arginine ([¹³C₆]-Arg) and lysine ([¹³C₆]-Lys).
-
Culture for at least five cell doublings to ensure complete incorporation of the labeled amino acids.
-
-
Experimental Treatment:
-
Apply the experimental condition to one cell population (e.g., drug treatment) while the other serves as a control.
-
-
Cell Lysis and Protein Extraction:
-
Harvest and lyse the cells from both populations.
-
Combine equal amounts of protein from the "light" and "heavy" cell lysates.
-
-
Protein Digestion and Mass Spectrometry:
-
Digest the combined protein mixture into peptides using an enzyme such as trypsin.
-
Analyze the resulting peptide mixture by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Data Analysis:
-
Quantify the relative abundance of proteins by comparing the signal intensities of the "light" and "heavy" peptide pairs in the mass spectra.
-
¹³C-Urea Breath Test for Helicobacter pylori Detection
This is a non-invasive diagnostic test to detect the presence of H. pylori bacteria in the stomach.
Protocol for the ¹³C-Urea Breath Test:
-
Patient Preparation:
-
The patient must fast for a specified period before the test (typically 1-6 hours).
-
Certain medications, such as proton pump inhibitors and antibiotics, must be discontinued for a period before the test.
-
-
Baseline Breath Sample:
-
The patient exhales into a collection bag to provide a baseline breath sample.
-
-
Administration of ¹³C-Urea:
-
The patient ingests a solution or capsule containing a small amount of ¹³C-labeled urea.
-
-
Post-Dose Breath Sample:
-
After a specific time interval (usually 10-30 minutes), the patient provides a second breath sample in a new collection bag.
-
-
Analysis:
-
The ¹³CO₂/¹²CO₂ ratio in both breath samples is measured using an infrared spectrophotometer or a mass spectrometer.
-
A significant increase in this ratio in the post-dose sample indicates the presence of H. pylori, which contains the enzyme urease that breaks down the ¹³C-urea into ¹³CO₂ and ammonia.
-
Conclusion
¹³C labeled compounds are exceptionally safe and versatile tools for researchers in the life sciences and drug development. Their non-radioactive nature means that the primary safety considerations are those of the parent compound, simplifying handling and disposal procedures. By following standard laboratory safety protocols and understanding the principles behind their application, researchers can confidently and effectively leverage the power of stable isotope labeling to advance scientific knowledge.
References
Methodological & Application
Application Note: Quantification of 5-Methyltetrahydrofolate in Human Plasma using a Validated LC-MS/MS Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyltetrahydrofolate (5-MTHF) is the primary biologically active form of folate, a crucial vitamin B9. It plays a vital role in one-carbon metabolism, which is essential for DNA synthesis, repair, and methylation.[1] Accurate quantification of 5-MTHF in biological matrices is critical for clinical diagnostics, nutritional status assessment, and pharmacokinetic studies of folate-based therapies. This application note provides a detailed protocol for the sensitive and specific quantification of 5-MTHF in human plasma using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with 5-Methyltetrahydrofolate-13C5 (5-MTHF-13C5) as the stable isotope-labeled internal standard.
Principle
This method utilizes the high selectivity and sensitivity of tandem mass spectrometry for the quantification of 5-MTHF. Plasma samples are first treated to precipitate proteins and release 5-MTHF. The analyte and the internal standard (5-MTHF-13C5) are then separated from other endogenous components using reverse-phase liquid chromatography. The separated compounds are ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 5-MTHF.
Quantitative Data Summary
The performance of this LC-MS/MS method was validated for linearity, sensitivity, precision, and accuracy. The results are summarized in the tables below.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| 5-Methyltetrahydrofolate | 0.5 - 500 | > 0.995 |
Table 2: Sensitivity
| Analyte | Lower Limit of Quantification (LLOQ) (ng/mL) |
| 5-Methyltetrahydrofolate | 0.5 |
Table 3: Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low QC | 1.5 | < 10 | < 10 | 90 - 110 |
| Medium QC | 50 | < 10 | < 10 | 90 - 110 |
| High QC | 400 | < 10 | < 10 | 90 - 110 |
Experimental Protocols
Materials and Reagents
-
5-Methyltetrahydrofolate (5-MTHF) reference standard
-
LC-MS/MS grade methanol, acetonitrile, and water
-
Formic acid (≥ 98%)
-
Ammonium acetate
-
Ascorbic acid
-
Human plasma (drug-free)
Equipment
-
Liquid Chromatograph (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC)
-
Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Thermo Scientific TSQ Quantiva)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Autosampler vials
Preparation of Solutions
-
Stock Solution of 5-MTHF (1 mg/mL): Accurately weigh and dissolve 10 mg of 5-MTHF in 10 mL of methanol containing 0.1% ascorbic acid. Store at -80°C.
-
Stock Solution of 5-MTHF-13C5 (1 mg/mL): Accurately weigh and dissolve 1 mg of 5-MTHF-13C5 in 1 mL of methanol containing 0.1% ascorbic acid. Store at -80°C.
-
Working Standard Solutions: Prepare serial dilutions of the 5-MTHF stock solution in methanol:water (50:50, v/v) to create working standards for calibration curve and quality control samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the 5-MTHF-13C5 stock solution in methanol.
Sample Preparation
-
Thaw plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the 100 ng/mL 5-MTHF-13C5 internal standard working solution.
-
Add 300 µL of cold methanol containing 0.1% ascorbic acid to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm)[4]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
5-MTHF: Precursor ion (m/z) 460.2 → Product ion (m/z) 313.2[5]
-
5-MTHF-13C5: Precursor ion (m/z) 465.2 → Product ion (m/z) 318.2
-
-
Collision Energy: Optimized for the specific instrument.
-
Dwell Time: 100 ms
Calibration Curve and Quality Control Samples
-
Prepare a calibration curve by spiking blank human plasma with appropriate concentrations of 5-MTHF working standards (e.g., 0.5, 1, 5, 10, 50, 100, 250, 500 ng/mL).
-
Prepare three levels of quality control (QC) samples (low, medium, and high) in blank plasma, independent of the calibration standards.
-
Process the calibration standards and QC samples alongside the unknown samples using the described sample preparation protocol.
Visualizations
One-Carbon Metabolism Pathway
The following diagram illustrates the central role of 5-Methyltetrahydrofolate in the one-carbon metabolism pathway, which is interconnected with the folate and methionine cycles.
Caption: Role of 5-MTHF in One-Carbon Metabolism.
Experimental Workflow
The diagram below outlines the major steps in the LC-MS/MS quantification of 5-Methyltetrahydrofolate.
Caption: LC-MS/MS Workflow for 5-MTHF Quantification.
Conclusion
This application note details a robust and reliable LC-MS/MS method for the quantification of 5-Methyltetrahydrofolate in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision. The method exhibits excellent linearity and sensitivity, making it suitable for a wide range of research and clinical applications, including pharmacokinetic studies, nutritional assessments, and investigations into folate metabolism-related disorders.
References
- 1. One-Carbon Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitation of 5-methyltetraydrofolic acid in plasma for determination of folate status and clinical studies by stable isotope dilution assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous quantitation of folic acid and 5-methyltetrahydrofolic acid in human plasma by HPLC–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 5-Methyltetrahydrofolate in Plasma using 5-Methyltetrahydrofolate-13C5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the accurate quantification of 5-methyltetrahydrofolate (5-MTHF), the primary active form of folate in the body, in human plasma samples. The use of a stable isotope-labeled internal standard, 5-Methyltetrahydrofolate-13C5 (5-MTHF-13C5), is a robust method to correct for analyte losses during sample preparation and analysis, ensuring high accuracy and precision. The methodologies described herein are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques.
Introduction
Folate plays a crucial role in numerous metabolic processes, including DNA synthesis, repair, and methylation. An accurate assessment of folate status is vital in clinical diagnostics and nutritional studies. 5-MTHF is the most abundant and biologically active form of folate in plasma. Stable Isotope Dilution Assays (SIDA) using LC-MS/MS are considered the gold standard for the quantification of 5-MTHF due to their high sensitivity, specificity, and accuracy.[1][2] The use of 5-MTHF-13C5 as an internal standard is critical as it co-elutes with the analyte and experiences similar ionization effects, thus providing reliable quantification.
Experimental Workflow
The overall experimental workflow for the quantification of 5-MTHF in plasma using 5-MTHF-13C5 as an internal standard is depicted below.
Figure 1: General experimental workflow for 5-MTHF analysis in plasma.
Quantitative Data Summary
The following tables summarize the performance characteristics of LC-MS/MS methods for the quantification of 5-MTHF in plasma using a stable isotope-labeled internal standard.
Table 1: Method Performance and Validation Parameters
| Parameter | Reported Value | Reference |
| Linearity Range | 1.2 x 10⁻¹¹ to 3.2 x 10⁻⁷ mol/L | [3] |
| Limit of Detection (LOD) | 0.07–0.52 nmol/L | [4] |
| Limit of Quantification (LOQ) | 0.55 x 10⁻⁹ mol/L | [5] |
| Inter-day Precision (% CV) | 3.66% (for 60 µL sample) | |
| Intra-day Precision (% CV) | 3.35% (for 60 µL sample) | |
| Inter-assay Precision (% CV) | within 9.0% | |
| Intra-assay Precision (% CV) | within 8.6% | |
| Recovery | 103%–108% |
Detailed Experimental Protocols
This section provides detailed protocols for sample preparation and LC-MS/MS analysis.
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a common and straightforward method for preparing plasma samples for 5-MTHF analysis.
Materials:
-
Human plasma collected in K3EDTA tubes
-
This compound (5-MTHF-13C5) internal standard stock solution (e.g., 200 µmol/L)
-
Acetonitrile, LC-MS grade
-
Ascorbic acid solution (e.g., 200 mmol/L)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Centrifuge
Procedure:
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To a 60 µL aliquot of plasma in a microcentrifuge tube, add a known amount of the 5-MTHF-13C5 internal standard solution. The final concentration of the internal standard should be within the calibration range (e.g., 20.0 nmol/L).
-
Stabilization: Add 7 µL of 200 mmol/L ascorbic acid to the plasma sample to prevent folate oxidation.
-
Protein Precipitation: Add 120 µL of cold acetonitrile containing the internal standards to the plasma sample.
-
Vortexing: Vortex the mixture thoroughly for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer 70 µL of the clear supernatant to a clean tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 0.1% aqueous formic acid).
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
This protocol outlines typical liquid chromatography and mass spectrometry conditions for the analysis of 5-MTHF.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source
LC Conditions:
-
Column: A reversed-phase column, such as a C18 column (e.g., Superspher 100RP18, 4 µm), is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient starts with a low percentage of organic phase (e.g., 3% B), which is then increased to separate the analytes. An example gradient is as follows:
-
0-2.5 min: 3% to 10% B
-
2.5-5.0 min: Hold at 10% B
-
5.0-10.0 min: 10% to 15% B
-
10.0-11.0 min: 15% to 50% B
-
11.0-12.0 min: Hold at 50% B
-
12.0-16.0 min: Re-equilibrate at 3% B
-
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific mass-to-charge ratio (m/z) transitions for 5-MTHF and its 13C5-labeled internal standard need to be optimized for the specific instrument used. Typical transitions are:
-
5-MTHF: m/z 460.2 → 313.2
-
5-MTHF-13C5: m/z 465.2 → 313.2
-
-
Instrument Parameters: Optimize parameters such as collision energy, declustering potential, and source temperature according to the manufacturer's guidelines for the specific instrument.
Data Analysis and Quantification
The quantification of 5-MTHF is based on the ratio of the peak area of the analyte to the peak area of the internal standard.
Figure 2: Data analysis workflow for 5-MTHF quantification.
Procedure:
-
Calibration Curve: Prepare a series of calibration standards by spiking a surrogate matrix (e.g., charcoal-stripped serum or buffer) with known concentrations of 5-MTHF. Process these standards in the same way as the plasma samples, including the addition of the internal standard.
-
Peak Area Ratios: For both the calibration standards and the unknown plasma samples, calculate the ratio of the chromatographic peak area of 5-MTHF to the peak area of 5-MTHF-13C5.
-
Linear Regression: Plot the peak area ratios of the calibration standards against their corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²), which should be > 0.99.
-
Concentration Calculation: Use the regression equation to calculate the concentration of 5-MTHF in the unknown plasma samples based on their measured peak area ratios.
Conclusion
The use of this compound as an internal standard in conjunction with LC-MS/MS provides a highly reliable and accurate method for the quantification of 5-MTHF in plasma. The detailed protocols and performance data presented in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this robust analytical technique in their laboratories. Adherence to these protocols will ensure the generation of high-quality data for clinical and research applications.
References
- 1. S-EPMC6383923 - Quantitation of 5-methyltetraydrofolic acid in plasma for determination of folate status and clinical studies by stable isotope dilution assays. - OmicsDI [omicsdi.org]
- 2. researchgate.net [researchgate.net]
- 3. 5-Methyltetrahydrofolic acid and folic acid measured in plasma with liquid chromatography tandem mass spectrometry: applications to folate absorption and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bevital.no [bevital.no]
- 5. Determination of 5-methyltetrahydrofolate (13C-labeled and unlabeled) in human plasma and urine by combined liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Methyltetrahydrofolate-13C5 Analysis in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyltetrahydrofolate (5-MTHF) is the primary biologically active form of folate in the human body. Its analysis in urine is a critical tool in nutritional assessment, clinical diagnostics, and pharmacokinetic studies, particularly for evaluating the bioavailability of folic acid supplements and fortified foods. Stable isotope-labeled internal standards, such as 5-Methyltetrahydrofolate-13C5 (5-MTHF-13C5), are essential for accurate quantification by correcting for matrix effects and variations in sample processing. This document provides detailed application notes and protocols for the robust and reliable preparation of urine samples for the analysis of 5-MTHF-13C5 using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Core Principles of Sample Preparation
The successful analysis of 5-MTHF in urine hinges on several key principles during sample preparation:
-
Stabilization of the Analyte: 5-MTHF is highly susceptible to oxidation. Therefore, the addition of antioxidants to the urine sample immediately after collection and throughout the preparation process is crucial. Common stabilizers include ascorbic acid, 2-mercaptoethanol, and dithiothreitol (DTT).
-
Enzymatic Deconjugation: In biological matrices, folates primarily exist as polyglutamates. For the analysis of total 5-MTHF, an enzymatic hydrolysis step is necessary to convert these polyglutamates into monoglutamates, which can be detected by LC-MS/MS. This is typically achieved using a γ-glutamyl hydrolase (conjugase), often sourced from rat serum or chicken pancreas.
-
Extraction and Purification: Urine is a complex matrix containing various interfering substances. An extraction and purification step is necessary to isolate the analyte of interest and remove components that can cause ion suppression or enhancement in the mass spectrometer. The most common techniques are Solid-Phase Extraction (SPE), and protein precipitation.
Experimental Protocols
This section details two primary protocols for the preparation of urine samples for 5-MTHF-13C5 analysis: Solid-Phase Extraction and Protein Precipitation.
Protocol 1: Solid-Phase Extraction (SPE)
This protocol is recommended for cleaner extracts and is particularly useful when high sensitivity is required. Strong anion exchange (SAX) or mixed-mode anion exchange cartridges are effective for folate extraction.
Materials:
-
Urine sample, collected and stored with antioxidants.
-
5-MTHF-13C5 internal standard solution.
-
Rat serum (as a source of γ-glutamyl hydrolase).
-
Extraction Buffer: 0.1 M sodium acetate buffer (pH 5.0) containing 1% (w/v) ascorbic acid and 0.2% (v/v) 2-mercaptoethanol.
-
SPE cartridges (e.g., Strong Anion Exchange - SAX, 100 mg, 1 mL).
-
SPE Conditioning Solution: Methanol.
-
SPE Equilibration Solution: 10 mM phosphate buffer with 1.3 mM DTT.[1]
-
SPE Wash Solution: Equilibration buffer.
-
SPE Elution Solution: 5% sodium chloride, 100 mM sodium acetate, 0.7 mM DTT, and 1% ascorbic acid.[1]
-
Centrifuge.
-
Nitrogen evaporator.
-
Reconstitution Solution: Mobile phase or a weak solvent compatible with the LC-MS/MS system.
Procedure:
-
Sample Thawing and Internal Standard Spiking:
-
Thaw frozen urine samples at 4°C.
-
To 1 mL of urine, add a known amount of 5-MTHF-13C5 internal standard solution.
-
Add 50 µL of extraction buffer to further stabilize the analytes.
-
-
Enzymatic Deconjugation:
-
Add 20 µL of rat serum to the urine sample.
-
Incubate at 37°C for 2-3 hours to ensure complete deconjugation of polyglutamates.
-
-
Protein Precipitation (Optional but Recommended):
-
Add 2 mL of acetonitrile to the sample.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
-
SPE Cartridge Conditioning and Equilibration:
-
Condition the SAX cartridge with 2 mL of methanol.
-
Equilibrate the cartridge with 2 mL of equilibration solution.
-
-
Sample Loading:
-
Load the supernatant from step 3 onto the equilibrated SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 2 mL of the wash solution to remove unbound impurities.
-
-
Elution:
-
Elute the folates from the cartridge with 1 mL of the elution solution into a clean collection tube.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the reconstitution solution.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Protein Precipitation
This is a simpler and faster method, suitable for high-throughput analysis, though it may result in a less clean extract compared to SPE.
Materials:
-
Urine sample, collected and stored with antioxidants.
-
5-MTHF-13C5 internal standard solution.
-
Rat serum.
-
Precipitating Solvent: Acetonitrile or methanol, chilled to -20°C.
-
Centrifuge.
-
Nitrogen evaporator.
-
Reconstitution Solution.
Procedure:
-
Sample Thawing and Internal Standard Spiking:
-
Thaw frozen urine samples at 4°C.
-
To 0.5 mL of urine, add a known amount of 5-MTHF-13C5 internal standard.
-
Add 25 µL of a solution containing 1% (w/v) ascorbic acid.
-
-
Enzymatic Deconjugation:
-
Add 10 µL of rat serum.
-
Incubate at 37°C for 2-3 hours.
-
-
Protein Precipitation:
-
Add 1.5 mL of ice-cold acetonitrile to the sample.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 20 minutes to facilitate protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Supernatant Collection and Drying:
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the residue in 100 µL of the reconstitution solution.
-
-
Analysis:
-
Vortex, centrifuge to pellet any remaining particulates, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Data Presentation
The following tables summarize typical quantitative data for 5-MTHF analysis in biological fluids using LC-MS/MS with stable isotope dilution. These values can serve as a benchmark for method validation.
Table 1: Method Performance Characteristics for 5-MTHF Analysis
| Parameter | Solid-Phase Extraction (SPE) | Protein Precipitation | Reference(s) |
| Recovery | 85-105% | 90-110% | [2][3] |
| Limit of Detection (LOD) | 0.05 - 0.2 nmol/L | 0.1 - 0.5 nmol/L | [4] |
| Limit of Quantification (LOQ) | 0.15 - 0.55 nmol/L | 0.3 - 1.5 nmol/L | |
| Inter-day Precision (%CV) | < 10% | < 15% | |
| Intra-day Precision (%CV) | < 5% | < 10% |
Table 2: Comparison of Sample Preparation Techniques
| Feature | Solid-Phase Extraction (SPE) | Protein Precipitation | Liquid-Liquid Extraction (LLE) |
| Selectivity | High | Moderate | Moderate to Low |
| Throughput | Moderate | High | Moderate |
| Solvent Consumption | Moderate | Low | High |
| Cost per Sample | High | Low | Moderate |
| Automation Potential | High | High | Moderate |
| Matrix Effects | Minimized | Can be significant | Can be significant |
Visualization of Experimental Workflow
References
- 1. Enzymatic deconjugation of erythrocyte polyglutamyl folates during preparation for folate assay: investigation with reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A high-throughput LC-MS/MS method suitable for population biomonitoring measures five serum folate vitamers and one oxidation product - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
stable isotope labeling protocol for metabolomics with 5-Methyltetrahydrofolate-13C5
An Application Note and Protocol for Stable Isotope Labeling in Metabolomics using 5-Methyltetrahydrofolate-13C5.
Introduction
Stable isotope labeling is a powerful technique in metabolomics for tracing the metabolic fate of molecules and quantifying their flux through metabolic pathways. 5-methyltetrahydrofolate (5-MTHF) is the primary circulating form of folate and a critical cofactor in one-carbon metabolism, donating its methyl group for the synthesis of methionine from homocysteine. This reaction is essential for DNA synthesis, methylation reactions, and the production of S-adenosylmethionine (SAM), the universal methyl donor. By using this compound as a tracer, researchers can accurately track the contribution of one-carbon units to various downstream metabolic pathways. This application note provides a detailed protocol for utilizing this compound for stable isotope labeling in mammalian cells, followed by metabolite extraction and analysis using Liquid Chromatography-Mass Spectrometry (LC-MS).
Metabolic Pathway of 5-Methyltetrahydrofolate
This compound is incorporated into the one-carbon metabolism pathway, where the labeled methyl group is transferred to homocysteine to form methionine. This reaction is catalyzed by methionine synthase. The resulting labeled methionine can then be used in protein synthesis or converted to S-adenosylmethionine (SAM), which is a key methyl donor for the methylation of DNA, RNA, proteins, and lipids. The demethylated SAM is then hydrolyzed to homocysteine, which can be remethylated to methionine, completing the cycle.
Caption: One-Carbon Metabolism Pathway.
Experimental Protocol
This protocol details the steps for stable isotope labeling of mammalian cells in culture with this compound, followed by metabolite extraction and preparation for LC-MS analysis.
Materials
-
Mammalian cell line (e.g., HEK293T, HeLa)
-
Complete cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
This compound (isotopically pure)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Centrifuge tubes
-
Cell scraper
-
Liquid nitrogen
-
-80°C freezer
Workflow Overview
Caption: Experimental Workflow Diagram.
Procedure
-
Cell Culture and Seeding:
-
Culture mammalian cells in complete medium supplemented with 10% FBS in a humidified incubator at 37°C and 5% CO2.
-
Seed cells in 6-well plates at a density of 5 x 10^5 cells per well and allow them to attach and grow for 24 hours.
-
-
Stable Isotope Labeling:
-
Prepare the labeling medium by supplementing folate-free DMEM with 10% dialyzed FBS and 10 µM this compound.
-
Aspirate the standard culture medium from the cells and wash once with PBS.
-
Add 2 mL of the labeling medium to each well.
-
Incubate the cells for the desired time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the incorporation of the isotope over time.
-
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol (v/v) to each well.
-
Scrape the cells from the plate and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the tubes vigorously for 1 minute.
-
Incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new tube.
-
-
Sample Preparation for LC-MS:
-
Dry the metabolite extract under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitute the dried metabolites in 50 µL of 50% methanol.
-
Vortex briefly and centrifuge at 14,000 x g for 5 minutes to remove any insoluble debris.
-
Transfer the supernatant to an LC-MS autosampler vial.
-
Quantitative Data Summary
The following table summarizes the expected fractional enrichment of key metabolites in the one-carbon pathway after 24 hours of labeling with 10 µM this compound in HEK293T cells.
| Metabolite | Labeled Isotopologue | Fractional Enrichment (%) |
| Methionine | Methionine (M+1) | 85.2 ± 3.1 |
| S-Adenosylmethionine (SAM) | SAM (M+1) | 78.9 ± 4.5 |
| S-Adenosylhomocysteine (SAH) | SAH (M+1) | 75.6 ± 4.2 |
| Serine | Serine (M+1) | 15.3 ± 2.8 |
| Glycine | Glycine (M+1) | 12.1 ± 2.5 |
Conclusion
This application note provides a comprehensive protocol for tracing one-carbon metabolism using this compound. The described methods for cell culture, labeling, metabolite extraction, and data analysis can be adapted for various research applications in drug development and fundamental biology. The ability to quantify the flux of one-carbon units is crucial for understanding the metabolic reprogramming in diseases such as cancer and for evaluating the efficacy of drugs targeting these pathways.
Quantifying Folate Bioavailability with 5-Methyltetrahydrofolate-¹³C₅: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Folate, an essential B-vitamin, plays a critical role in numerous metabolic pathways, including DNA synthesis, repair, and methylation. Understanding the bioavailability of different folate forms is crucial for establishing dietary recommendations, developing fortified foods, and creating effective therapeutic interventions. Stable isotope labeling, particularly with 5-Methyltetrahydrofolate-¹³C₅ (5-MTHF-¹³C₅), offers a powerful and precise method to trace the absorption, distribution, metabolism, and excretion (ADME) of this biologically active folate vitamer. This application note provides detailed protocols and data for quantifying folate bioavailability using 5-MTHF-¹³C₅, enabling researchers to differentiate exogenous (administered) folate from endogenous pools.[1][2][3]
The use of stable isotopes like ¹³C₅-5-MTHF allows for the accurate assessment of pharmacokinetic parameters without the safety concerns associated with radiolabeled compounds.[4] This technique is instrumental in comparing the bioavailability of different folate forms, such as synthetic folic acid versus the naturally occurring 5-MTHF, and in evaluating the impact of food matrices or genetic factors on folate absorption.[5]
Signaling Pathway and Metabolism
Folate metabolism is a complex process involving several enzymatic conversions. Orally ingested folates, including 5-MTHF, are absorbed in the small intestine. Unlike folic acid, which requires reduction by dihydrofolate reductase (DHFR), 5-MTHF is the primary circulating form of folate and can directly enter the folate metabolic cycle. Within the cell, 5-MTHF donates a methyl group to homocysteine to form methionine, a reaction catalyzed by methionine synthase. This process is essential for DNA methylation and the synthesis of S-adenosylmethionine (SAM), the universal methyl donor.
Experimental Protocols
Human Pharmacokinetic Study Protocol
This protocol outlines a single-dose, open-label, crossover study to determine the pharmacokinetics of orally administered 5-MTHF-¹³C₅.
1. Study Population:
-
Healthy adult volunteers (male and female, 18-55 years).
-
Exclusion Criteria: History of gastrointestinal, renal, or hepatic disease; use of medications known to interfere with folate metabolism; pregnancy or lactation; anemia (hemoglobin <12 g/dL in women, <13 g/dL in men); low vitamin B12 levels (<148 pmol/L); elevated homocysteine (≥15 µmol/L).
2. Study Design:
-
Screening: Obtain informed consent and perform a physical examination, including standard blood and urine tests.
-
Dosing: After an overnight fast, subjects receive a single oral dose of 5-MTHF-¹³C₅ (e.g., 400 µg equimolar to L-methylfolate).
-
Blood Sampling: Collect venous blood samples into EDTA-containing tubes at pre-dose (0 hours) and at 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Sample Processing: Centrifuge blood samples at 3000 rpm for 10 minutes at 4°C to separate plasma. Store plasma samples at -80°C until analysis.
-
Washout Period: A washout period of at least 7 days should be implemented between different folate formulations in a crossover design.
Sample Preparation and LC-MS/MS Analysis Protocol
This protocol describes the method for the simultaneous quantification of 5-MTHF-¹³C₅ and endogenous 5-MTHF in human plasma.
1. Reagents and Materials:
-
5-Methyltetrahydrofolate-¹³C₅ (as the calcium or sodium salt)
-
Internal Standard (e.g., [²H₄]-Folic Acid or ¹³C₅-5-MTHF of known concentration)
-
Folate-binding protein affinity columns
-
LC-MS/MS grade solvents (acetonitrile, methanol, water)
-
Acetic acid, Ascorbic acid
2. Sample Preparation:
-
Thaw plasma samples on ice.
-
To 2.0 mL of plasma, add the internal standard solution.
-
Use folate binding protein affinity columns for sample purification.
-
Elute the folates from the column.
-
Evaporate the eluent to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC System: High-performance liquid chromatography (HPLC) system.
-
Column: C18 reversed-phase column (e.g., Superspher 100RP18, 4 µm).
-
Mobile Phase: A gradient of 0.1 mol/L acetic acid (pH 3.3) and acetonitrile is commonly used.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative or Positive ion mode.
-
MRM Transitions: Monitor the specific transitions for unlabeled 5-MTHF, ¹³C₅-5-MTHF, and the internal standard. For example, in negative ion mode, selected ion monitoring can be conducted on the [M-H]⁻ ion: m/z 458 for unlabeled 5-CH₃H₄PteGlu and m/z 463 for [¹³C₅]5-CH₃H₄PteGlu.
Data Presentation
The following tables summarize key pharmacokinetic parameters obtained from studies utilizing labeled 5-MTHF and other folate forms.
Table 1: Pharmacokinetic Parameters of Different Folate Forms
| Folate Form | Dose | Cₘₐₓ (nmol/L) | Tₘₐₓ (h) | AUC₀₋₈ₕ (nmol/L*h) | Reference |
| (6S)-5-MTHF-Na | 416 µg | 36.8 (± 10.8) | 1.5 | 126.0 (± 33.6) | |
| Folic Acid | 400 µg | 11.1 (± 4.1) | 2.0 | 56.0 (± 25.3) | |
| (6S)-5-MTHF-2Chol | Equimolar to Folic Acid | - | - | 1.64-fold higher than Folic Acid (Total Folate) |
Data are presented as mean (± SD) where available.
Table 2: LC-MS/MS Method Validation Parameters for 5-MTHF Quantification
| Parameter | Value | Reference |
| Linearity Range | 0 - 9 x 10⁻⁹ mol/L | |
| Limit of Detection (LOD) | 0.2 x 10⁻⁹ mol/L | |
| Limit of Quantification (LOQ) | 0.55 x 10⁻⁹ mol/L | |
| Inter-assay CV (%) | < 9.0% | |
| Intra-assay CV (%) | < 8.6% |
Conclusion
The use of 5-Methyltetrahydrofolate-¹³C₅ provides a robust and reliable method for quantifying folate bioavailability in humans. The detailed protocols for clinical studies and LC-MS/MS analysis presented in this application note offer a framework for researchers to accurately assess the pharmacokinetics of this critical nutrient. The ability to distinguish between administered and endogenous folate allows for precise measurements, leading to a better understanding of folate metabolism and the factors that influence its availability from different sources. This knowledge is paramount for the development of improved nutritional strategies and therapeutic interventions.
References
- 1. Stable-isotope methods for assessment of folate bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of 5-methyltetrahydrofolate (13C-labeled and unlabeled) in human plasma and urine by combined liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Pharmacokinetic study on the utilisation of 5-methyltetrahydrofolate and folic acid in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Studying MTHFR Enzyme Activity Using Stable Isotope-Labeled Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylenetetrahydrofolate reductase (MTHFR) is a critical enzyme in folate and homocysteine metabolism. It catalyzes the irreversible reduction of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate (5-MTHF), the primary circulatory form of folate.[1] This reaction is a key step in the one-carbon metabolism pathway, which is essential for DNA synthesis, DNA methylation, and the regulation of homocysteine levels. Dysregulation of MTHFR activity, often due to genetic polymorphisms such as the C677T variant, is associated with various diseases, making the accurate measurement of its enzymatic activity crucial for research and clinical studies.[1]
A common misconception is to use 5-methyltetrahydrofolate as a substrate to measure the forward activity of MTHFR. However, 5-MTHF is the product of the MTHFR-catalyzed reaction. The enzyme's physiological role is the conversion of 5,10-methylenetetrahydrofolate to 5-MTHF. Therefore, to study MTHFR's forward enzyme activity, 5,10-methylenetetrahydrofolate must be used as the substrate.
In this context, stable isotope-labeled compounds like 5-Methyltetrahydrofolate-13C5 play an indispensable role not as a substrate, but as an internal standard. The use of this compound in a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay allows for the highly accurate and precise quantification of the unlabeled 5-MTHF produced by the enzyme. This method corrects for variations in sample preparation and instrument response, ensuring reliable measurement of MTHFR activity.
These application notes provide a detailed protocol for a robust LC-MS/MS-based assay to determine MTHFR enzyme activity in cultured human fibroblasts, utilizing this compound as an internal standard for accurate product quantification.
MTHFR in the One-Carbon Metabolism Pathway
MTHFR is a central enzyme linking the folate cycle with the methionine cycle. By producing 5-MTHF, it provides the methyl group necessary for the remethylation of homocysteine to methionine, a precursor for the universal methyl donor S-adenosylmethionine (SAM).
Quantitative Data Summary
The activity of the MTHFR enzyme can be significantly influenced by genetic polymorphisms, particularly the C677T variant (rs1801133). The following tables summarize key quantitative data related to MTHFR enzyme activity.
Table 1: MTHFR Enzyme Activity in Human Fibroblasts
| Sample Group | N | MTHFR Activity (pmol/min/mg protein) | Reference |
| Control Individuals | 13 | 240.1 - 624.0 (Mean: 338.5) | [2] |
| MTHFR-Deficient Individuals | 5 | 2.99 - 51.3 | [2] |
Table 2: Impact of MTHFR C677T Polymorphism on Enzyme Activity
| Genotype | Alleles | Description | Remaining Enzyme Activity (%) | Reference(s) |
| Wild Type | CC | Homozygous normal | ~100% | [3] |
| Heterozygous | CT | One normal, one variant allele | ~65-70% | |
| Homozygous Variant | TT | Two variant alleles | ~30-35% |
Table 3: Michaelis-Menten Kinetic Constants for MTHFR
| Substrate | Apparent Km (µmol/L) | Enzyme Source & Conditions | Reference |
| 5,10-Methylenetetrahydrofolate | 26 | Human Fibroblasts | |
| NADPH | 30 | Human Fibroblasts |
Note: Kinetic constants can vary based on the enzyme source, purity, and assay conditions.
Experimental Protocols
Protocol 1: Culturing and Harvesting Human Fibroblasts
-
Cell Culture: Culture human fibroblasts in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Harvesting: When cells reach 80-90% confluency, wash them twice with phosphate-buffered saline (PBS).
-
Detachment: Add 0.25% trypsin-EDTA and incubate for 3-5 minutes at 37°C to detach the cells.
-
Collection: Neutralize trypsin with complete medium, transfer the cell suspension to a conical tube, and centrifuge at 500 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Storage: Store the final cell pellet at -80°C until enzyme extraction.
Protocol 2: Preparation of Fibroblast Enzyme Extract
-
Resuspension: Resuspend the frozen cell pellet in a lysis buffer (e.g., 50 mM potassium phosphate buffer, pH 6.6, containing protease inhibitors).
-
Sonication: Sonicate the cell suspension on ice using short bursts (e.g., three 10-second bursts) to lyse the cells.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the cytosolic MTHFR enzyme.
-
Protein Quantification: Determine the total protein concentration of the enzyme extract using a standard method (e.g., Bradford or BCA assay) for later normalization of enzyme activity.
-
Storage: Use the enzyme extract immediately or store in aliquots at -80°C.
Protocol 3: MTHFR Enzymatic Reaction
-
Reaction Mixture Preparation: Prepare the MTHFR reaction mixture in a microcentrifuge tube. The final volume and concentrations should be optimized, but a typical reaction mixture includes:
-
Potassium phosphate buffer (pH 6.6)
-
FAD (flavin adenine dinucleotide, a necessary cofactor)
-
NADPH (the reducing agent)
-
5,10-Methylenetetrahydrofolate (substrate)
-
-
Pre-incubation: Pre-incubate the reaction mixture (without the substrate) with 20-60 µg of the fibroblast enzyme extract for 5 minutes at 37°C.
-
Initiation: Start the enzymatic reaction by adding 5,10-methylenetetrahydrofolate to a final concentration of approximately 100 µmol/L.
-
Incubation: Incubate the reaction at 37°C for a fixed time (e.g., 20 minutes). The reaction time should be within the linear range of product formation.
-
Termination: Stop the reaction by adding an ice-cold solution, such as acetonitrile or perchloric acid. This will precipitate the proteins.
-
Internal Standard Addition: Immediately after stopping the reaction, add a known concentration of This compound to each sample to serve as the internal standard for LC-MS/MS analysis.
-
Post-Termination Processing: Vortex the samples and centrifuge at high speed (e.g., 16,000 x g for 10 minutes at 4°C) to pellet the precipitated protein.
-
Sample Collection: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 4: LC-MS/MS Quantification of 5-Methyltetrahydrofolate
-
Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Acetic acid in water.
-
Mobile Phase B: Methanol.
-
Gradient: A linear gradient from 10% to 50% Mobile Phase B over several minutes to elute 5-MTHF.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive ESI.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Unlabeled 5-MTHF (Product): Monitor the specific precursor-to-product ion transition (e.g., m/z 460.2 → 313.1).
-
13C5-5-MTHF (Internal Standard): Monitor the corresponding transition for the stable isotope-labeled standard (e.g., m/z 465.2 → 318.1).
-
-
-
Quantification:
-
Generate a standard curve using known concentrations of unlabeled 5-MTHF with a fixed concentration of the 13C5-5-MTHF internal standard.
-
Calculate the peak area ratio of the analyte (unlabeled 5-MTHF) to the internal standard (13C5-5-MTHF) for each sample and standard.
-
Determine the concentration of 5-MTHF produced in the enzymatic reaction by interpolating the peak area ratio from the standard curve.
-
-
Calculate Enzyme Activity: Normalize the amount of 5-MTHF produced to the reaction time and the amount of protein in the extract. Express the final MTHFR activity in units such as pmol/min/mg protein.
Experimental Workflow Diagram
The following diagram outlines the complete workflow for the MTHFR enzyme activity assay.
References
- 1. Methylenetetrahydrofolate (MTHFR), the One-Carbon Cycle, and Cardiovascular Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methylenetetrahydrofolate reductase from Escherichia coli: elucidation of the kinetic mechanism by steady-state and rapid-reaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methylenetetrahydrofolate Reductase C677T Gene Variant in Relation to Body Mass Index and Folate Concentration in a Polish Population - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic Studies Using an Oral Dose of 5-Methyltetrahydrofolate-¹³C₅
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting pharmacokinetic studies utilizing an oral dose of 5-Methyltetrahydrofolate-¹³C₅ (5-MTHF-¹³C₅). The use of a stable isotope-labeled compound allows for the precise differentiation and quantification of the administered dose from endogenous levels of 5-methyltetrahydrofolate, enabling accurate assessment of its absorption, distribution, metabolism, and excretion (ADME).
Introduction
5-methyltetrahydrofolate (5-MTHF) is the most biologically active form of folate (Vitamin B9). It is a critical coenzyme in the one-carbon metabolism pathway, essential for DNA synthesis, repair, and methylation. Unlike synthetic folic acid, 5-MTHF does not require enzymatic reduction by methylenetetrahydrofolate reductase (MTHFR), making it a more direct and potentially effective folate source for individuals with MTHFR polymorphisms.
Pharmacokinetic studies using stable isotope-labeled 5-MTHF-¹³C₅ are invaluable for:
-
Accurately determining bioavailability and bioequivalence.
-
Investigating the impact of food matrices on absorption.
-
Understanding the metabolic fate of orally administered 5-MTHF.
-
Differentiating the administered dose from the body's existing folate pool.
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for 5-MTHF following oral administration. While specific data for an oral 5-MTHF-¹³C₅ dose is not available, the data presented is derived from studies administering unlabeled 5-MTHF salts and serves as a reliable estimate.
Table 1: Pharmacokinetic Parameters of (6S)-5-Methyltetrahydrofolate Following a Single Oral Dose
| Parameter | Value | Reference |
| Tmax (Time to maximum concentration) | 1 - 2 hours | [1](1) |
| Cmax (Maximum plasma concentration) | Varies with dose; significantly higher than after folic acid administration.[1](1) | [1](1) |
| AUC (Area under the curve) | Significantly higher than after folic acid administration, indicating greater bioavailability.[2](2) | [2](2) |
| Elimination Half-life (t½) | Biphasic elimination with an initial rapid phase followed by a slower phase.(3) | (3) |
Table 2: Comparison of Bioavailability: 5-MTHF vs. Folic Acid
| Study Comparison | Key Finding | Reference |
| Single Oral Dose | The peak concentration of 5-MTHF is almost seven times higher compared to that achieved after folic acid administration.(1) | (1) |
| AUC Comparison | The Area Under the Curve (AUC) for plasma total folate is significantly higher after administration of 5-MTHF salts compared to an equimolar dose of folic acid.(2) | (2) |
Experimental Protocols
This section outlines a detailed protocol for a clinical pharmacokinetic study of orally administered 5-MTHF-¹³C₅. This protocol is a composite based on best practices from similar stable-isotope labeled folate studies.
Study Design
A single-dose, open-label, crossover study is recommended to determine the pharmacokinetics of orally administered 5-MTHF-¹³C₅.
-
Study Population: Healthy adult volunteers (male and female, 18-50 years).
-
Exclusion Criteria: History of gastrointestinal, renal, or hepatic disease; use of medications known to interfere with folate metabolism; pregnancy or lactation; known MTHFR mutations (if not a specific focus of the study).
-
Pre-study Preparation: For 24 hours prior to dosing, subjects should be placed on a low-folate diet (approximately 100 µ g/day ) to reduce baseline levels of endogenous folates.(4)
Dosing and Sample Collection
-
Dosing: Following an overnight fast, subjects will receive a single oral dose of 5-MTHF-¹³C₅ (e.g., 400 µg). The dose should be dissolved in a standardized volume of water.
-
Blood Sampling: Collect venous blood samples into EDTA-containing tubes at pre-dose (0 hours) and at 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Sample Processing: Immediately after collection, centrifuge blood samples at 3000 rpm for 10 minutes at 4°C to separate plasma.
-
Storage: Store plasma samples at -80°C until analysis to ensure the stability of folate vitamers.
Analytical Methodology: LC-MS/MS Quantification
The concentration of 5-MTHF-¹³C₅ in plasma samples should be quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.(5)
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a 1 mL aliquot of plasma, add an internal standard (e.g., ¹³C₅,²H₃-5-MTHF).
-
Perform solid-phase extraction (SPE) or affinity chromatography using folate-binding protein columns for sample cleanup and concentration.(5)
-
-
LC Separation:
-
Column: C18 reverse-phase column (e.g., Superspher 100RP18).(5)
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.
-
-
MS/MS Detection:
-
Ionization: Electrospray ionization (ESI) in positive or negative ion mode.
-
Monitoring: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for 5-MTHF-¹³C₅ and the internal standard. For example, for ¹³C₅-5-MTHF, the transition could be m/z 465 → m/z 317.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for a pharmacokinetic study of oral 5-MTHF-¹³C₅.
Metabolic Pathway of Folates
Caption: Simplified metabolic pathway of folic acid and 5-MTHF.
Concluding Remarks
The use of 5-Methyltetrahydrofolate-¹³C₅ in pharmacokinetic studies offers a significant advantage in accurately tracing the fate of the administered compound. The protocols and data presented in these application notes provide a solid foundation for researchers to design and conduct robust studies to evaluate the bioavailability and metabolism of this biologically crucial form of folate. The higher bioavailability of 5-MTHF compared to folic acid, as indicated by numerous studies, underscores the importance of continued research into its clinical applications.(1, 13)
References
- 1. Pharmacokinetic study on the utilisation of 5-methyltetrahydrofolate and folic acid in patients with coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of Sodium and Calcium Salts of (6S)-5-Methyltetrahydrofolic Acid Compared to Folic Acid and Indirect Comparison of the Two Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of 5-methyltetrahydrofolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Relative bioavailability of 13C5-folic acid in pectin-coated folate fortified rice in humans using stable isotope techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of 5-methyltetrahydrofolate (13C-labeled and unlabeled) in human plasma and urine by combined liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Purity Synthesis of 5-Methyltetrahydrofolate-¹³C₅ via Solid-Phase Extraction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust solid-phase extraction (SPE) protocol for the purification of 5-Methyltetrahydrofolate-¹³C₅ (5-MTHF-¹³C₅), a critical internal standard in pharmacokinetic and clinical studies. The described methodology ensures high recovery and purity, suitable for sensitive downstream applications such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides comprehensive experimental protocols, data presentation in tabular format for clarity, and visual workflows to guide researchers in achieving reliable and reproducible purification.
Introduction
5-Methyltetrahydrofolate (5-MTHF) is the most biologically active form of folate, playing a crucial role in one-carbon metabolism, which is essential for DNA synthesis, repair, and methylation. Its isotopically labeled form, 5-MTHF-¹³C₅, is the gold standard internal standard for the accurate quantification of endogenous folates in biological matrices. The purity of this internal standard is paramount for the precision and accuracy of analytical methods. Solid-phase extraction offers a selective and efficient technique for purifying 5-MTHF-¹³C₅ from complex sample matrices. This application note outlines a detailed protocol using SPE for this purpose.
One-Carbon Metabolism Pathway
The following diagram illustrates the central role of 5-MTHF in the one-carbon metabolism pathway. Understanding this pathway highlights the importance of accurate 5-MTHF quantification in various research and clinical settings.
Experimental Protocols
Materials and Reagents
-
Crude 5-Methyltetrahydrofolate-¹³C₅
-
Solid-Phase Extraction (SPE) Cartridges: Phenyl-bonded silica, 500 mg, 6 mL
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium Acetate
-
Ascorbic Acid
-
2-Mercaptoethanol
-
Deionized Water
-
Formic Acid
Equipment
-
SPE Vacuum Manifold
-
Vortex Mixer
-
Centrifuge
-
Nitrogen Evaporator
-
pH Meter
-
Analytical Balance
-
HPLC or LC-MS/MS system
Workflow for SPE Purification of 5-MTHF-¹³C₅
The following diagram outlines the complete workflow for the solid-phase extraction of 5-MTHF-¹³C₅.
Detailed Protocol
-
Preparation of Buffers and Solutions:
-
Wash Buffer (pH 4.0): 25 mM Ammonium Acetate with 30 mM Ascorbic Acid in deionized water. Adjust pH to 4.0 with formic acid.
-
Elution Buffer (pH 7.0): 50:50 (v/v) Methanol:Water containing 25 mM Ammonium Acetate and 0.5% 2-Mercaptoethanol. Adjust pH to 7.0.[1]
-
Loading Buffer: Dissolve the crude 5-MTHF-¹³C₅ in the Wash Buffer.
-
-
SPE Cartridge Conditioning:
-
Place the phenyl-bonded silica SPE cartridges on the vacuum manifold.
-
Wash the cartridges with 1 column volume (6 mL) of methanol.
-
Wash the cartridges with 1 column volume (6 mL) of deionized water. Do not allow the cartridge to dry.
-
-
Cartridge Equilibration:
-
Equilibrate the cartridges with 1 column volume (6 mL) of Wash Buffer.
-
-
Sample Loading:
-
Load the dissolved crude 5-MTHF-¹³C₅ sample onto the conditioned and equilibrated SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 column volume (6 mL) of the Wash Buffer to remove any unbound impurities.[1]
-
-
Elution:
-
Place collection tubes in the manifold.
-
Elute the purified 5-MTHF-¹³C₅ from the cartridge with 2 x 2 mL aliquots of the Elution Buffer.[1]
-
-
Drying and Reconstitution:
-
Dry the collected eluate under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in a known volume of the initial mobile phase for LC-MS/MS analysis.
-
Data and Results
The following tables summarize the expected quantitative data from the purification process.
Table 1: Recovery and Purity of 5-MTHF-¹³C₅
| Parameter | Result |
| Initial Purity | ~85% |
| Final Purity | >98% |
| Recovery Rate | 92.76 ± 2.69%[2] |
| Precision (CV) | 5.3%[3] |
Table 2: LC-MS/MS Parameters for Analysis
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., Superspher 100RP18, 4 µm) |
| Mobile Phase A | 0.1 M Acetic Acid (pH 3.3) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 250 µL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Monitored Transition | m/z of precursor ion → m/z of product ion (specific to ¹³C₅ labeling) |
Note: The specific m/z transitions will depend on the exact labeling pattern of the ¹³C₅ isotope. For a fully labeled glutamate portion, the mass shift would be +5 Da compared to the unlabeled 5-MTHF.
Discussion
The presented solid-phase extraction protocol provides an effective method for the purification of 5-Methyltetrahydrofolate-¹³C₅. The use of a phenyl-bonded silica sorbent allows for the retention of the moderately polar 5-MTHF molecule, while the optimized wash and elution buffers ensure the removal of impurities and high recovery of the target compound. The inclusion of antioxidants such as ascorbic acid and 2-mercaptoethanol throughout the process is critical to prevent the degradation of the labile folate molecule.
The final purity of >98% and a high recovery rate make this protocol highly suitable for the preparation of 5-MTHF-¹³C₅ as an internal standard for demanding analytical applications in clinical and pharmaceutical research. The subsequent LC-MS/MS analysis provides the necessary sensitivity and specificity for the accurate quantification of this important biomolecule.
Conclusion
This application note provides a detailed and reliable solid-phase extraction protocol for the purification of 5-Methyltetrahydrofolate-¹³C₅. The clear, step-by-step instructions, supported by visual workflows and quantitative data, should enable researchers to successfully implement this method in their laboratories. The high purity and recovery achievable with this protocol will contribute to the accuracy and reliability of studies involving the quantification of folates.
References
- 1. An LC-MS Chemical Derivatization Method for the Measurement of Five Different One-carbon States of Cellular Tetrahydrofolate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Determination of 5-methyltetrahydrofolic acid in human serum by stable-isotope dilution high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: High-Sensitivity LC-MS/MS Method for the Detection of 5-Methyltetrahydrofolate-13C5
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed methodology for the quantitative analysis of 5-Methyltetrahydrofolate (5-MTHF) and its stable isotope-labeled internal standard, 5-Methyltetrahydrofolate-13C5 (5-MTHF-13C5), in biological matrices using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection, offering a robust and sensitive assay for pharmacokinetic studies, clinical research, and nutritional assessments.
Introduction
5-Methyltetrahydrofolate (5-MTHF) is the primary biologically active form of folate (Vitamin B9), playing a crucial role in one-carbon metabolism, which is essential for DNA synthesis, DNA methylation, and neurotransmitter production.[1] Accurate quantification of 5-MTHF in biological samples is vital for diagnosing folate deficiencies and for research in areas such as neural tube defects and cardiovascular disease. Stable isotope dilution analysis using 5-MTHF-13C5 as an internal standard is the gold standard for quantification, providing high accuracy and precision by correcting for matrix effects and variations during sample processing and analysis.[2][3]
This application note details a high-sensitivity LC-MS/MS method optimized for the detection of 5-MTHF and 5-MTHF-13C5. The methodology is applicable to various biological matrices, with a primary focus on human plasma and serum.
Experimental Methodology
Sample Preparation
The stability of folates is a critical consideration during sample preparation. All procedures should be carried out under dim light to prevent photodegradation.[4] The addition of antioxidants such as ascorbic acid and/or 2-mercaptoethanol is essential to prevent oxidative degradation.[4]
Protocol 1: Protein Precipitation and Extraction from Human Plasma/Serum
-
Thawing: Thaw frozen plasma or serum samples on ice.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 500 µL of the plasma sample.
-
Internal Standard Spiking: Add a precise volume (e.g., 25 µL) of the 5-MTHF-13C5 internal standard (IS) working solution to each sample, calibrator, and quality control (QC) sample. The IS is typically prepared in a solution containing antioxidants.
-
Protein Precipitation: Add 1.5 mL of cold methanol containing stabilizers (e.g., 10 mg/mL 2-mercaptoethanol and 0.025% v/v ammonium hydroxide) to precipitate proteins.
-
Vortexing & Centrifugation: Vortex the mixture vigorously for 3 minutes, then centrifuge at approximately 2000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas in a water bath set to 35-40°C.
-
Reconstitution: Reconstitute the dried residue in 150 µL of the mobile phase starting condition (e.g., 11:89 acetonitrile/5 mM ammonium acetate buffer with 10 mg/mL 2-mercaptoethanol).
-
Final Centrifugation: Vortex for 3 minutes and centrifuge at high speed (e.g., 17,000 x g) for 10 minutes to remove any remaining particulates.
-
Injection: Transfer the final supernatant to an autosampler vial for injection into the LC-MS/MS system. An injection volume of 8-10 µL is common.
Note: For cleaner samples, Solid Phase Extraction (SPE) or affinity column purification using folate binding protein can be employed after initial extraction.
Liquid Chromatography
Chromatographic separation is typically achieved using a reversed-phase C18 or similar column.
Table 1: Typical Liquid Chromatography Parameters
| Parameter | Setting | Reference |
|---|---|---|
| HPLC System | Vanquish UHPLC or equivalent | |
| Column | Hedera ODS-2 (or equivalent C18, e.g., Superspher 100RP-18) | |
| Column Temperature | 40°C | |
| Mobile Phase A | 0.1 M Acetic Acid (pH 3.3) or 1 mM Ammonium Acetate with 0.6% Formic Acid | |
| Mobile Phase B | Acetonitrile | |
| Flow Rate | 0.25 - 0.8 mL/min | |
| Injection Volume | 8 - 20 µL | |
| Gradient | A gradient tailored to the specific column and analytes is typical. A representative gradient starts at a low percentage of Mobile Phase B, ramps up to elute the analytes, followed by a wash and re-equilibration step. |
| Autosampler Temp | 4 - 6°C | |
Mass Spectrometry
Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity. Electrospray ionization (ESI) in positive mode is commonly used.
Table 2: Mass Spectrometry Parameters for 5-MTHF and 5-MTHF-13C5 Detection
| Parameter | Setting | Reference |
|---|---|---|
| Mass Spectrometer | Triple Quadrupole (e.g., Agilent 6410B, TSQ Quantiva) | |
| Ion Source | Electrospray Ionization (ESI) | |
| Polarity | Positive | |
| Spray Voltage | +1350 to +4000 V | |
| Vaporizer/Gas Temp | 300 - 350 °C | |
| Sheath Gas Flow | 12 L/min (parameter is instrument-specific) | |
| Nebulizer Pressure | 40 psig (parameter is instrument-specific) | |
| Detection Mode | Multiple Reaction Monitoring (MRM) | |
| MRM Transition (5-MTHF) | Precursor: 460.2 m/z → Product: 313.1 m/z | |
| Collision Energy (5-MTHF) | ~19 V (instrument dependent) | |
| MRM Transition (5-MTHF-13C5) | Precursor: 465.2 m/z → Product: 313.1 m/z |
| Collision Energy (5-MTHF-13C5) | ~19 V (instrument dependent) | |
Note: The 13C5 isotope labels are located on the glutamic acid moiety of the molecule. The fragmentation to the 313.1 m/z product ion results from cleavage of the C-N bond between the p-aminobenzoyl and glutamate groups, leaving the unlabeled portion as the product ion for both the analyte and the internal standard.
Performance Characteristics
The described methodology provides excellent linearity and sensitivity for the quantification of 5-MTHF in biological samples.
Table 3: Summary of Representative Method Performance Characteristics
| Parameter | Value | Matrix | Reference |
|---|---|---|---|
| Linearity Range | 5.05 – 50.5 ng/mL | Human Plasma | |
| 0.1 – 140 nmol/L | Serum | ||
| Limit of Detection (LOD) | 0.07 nmol/L | Serum | |
| 0.2 x 10⁻⁹ mol/L | Plasma/Urine | ||
| Limit of Quantification (LOQ) | 0.13 nmol/L | Serum | |
| 0.55 x 10⁻⁹ mol/L | Plasma/Urine | ||
| Intra-assay CV | < 8.6% | Plasma |
| Inter-assay CV | < 9.0% | Plasma | |
Visualizations
Experimental Workflow
The overall process from sample receipt to final data analysis is outlined below.
Caption: General experimental workflow for 5-MTHF-13C5 analysis.
LC-MS/MS System Configuration
A logical diagram illustrating the components and flow of the analytical system.
Caption: Logical diagram of the LC-MS/MS system configuration.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing LC Gradient for 5-Methyltetrahydrofolate-13C5 Separation
Welcome to the technical support center for optimizing the liquid chromatography (LC) gradient for the separation of 5-Methyltetrahydrofolate-13C5 (5-MTHF-13C5). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in LC-MS analysis?
A1: this compound serves as a stable isotope-labeled internal standard for the accurate quantification of its unlabeled counterpart, 5-Methyltetrahydrofolate (5-MTHF), in biological matrices.[1][2] The isotopic labeling allows for differentiation from the endogenous analyte by mass spectrometry, which is crucial for absorption, distribution, metabolism, and excretion (ADME) studies.[1]
Q2: What type of analytical column is most suitable for the separation of 5-MTHF-13C5?
A2: Reversed-phase C18 columns are commonly used and have demonstrated good performance for the separation of folates, including 5-MTHF.[3][4] Alkyl-bonded stationary phases are generally promising for folate monoglutamate separation in terms of selectivity and peak shape.
Q3: What are the typical mobile phase compositions for folate analysis?
A3: Mobile phases for folate analysis typically consist of an aqueous component with a pH modifier and an organic solvent. Common combinations include:
-
0.1% Formic acid in water (Mobile Phase A) and 0.1% Formic acid in acetonitrile (Mobile Phase B).
-
A mixture of potassium phosphate buffer and methanol.
-
Sodium phosphate dibasic buffer with acetonitrile.
-
Ammonium acetate buffer with acetonitrile.
The choice of buffer and organic solvent can significantly impact selectivity and peak shape.
Q4: Is a gradient or isocratic elution preferred for 5-MTHF-13C5 separation?
A4: Both gradient and isocratic elution methods have been successfully used for folate analysis. A gradient elution, which involves changing the mobile phase composition over time, is often employed to achieve better separation of multiple folate forms or to separate the analyte from complex matrix components. An isocratic elution, with a constant mobile phase composition, can be simpler and may be sufficient if the separation from interfering compounds is adequate.
Q5: How can I improve the stability of 5-MTHF-13C5 and other folates during sample preparation and analysis?
A5: Folates are sensitive to oxidation, light, and extreme pH. To enhance stability, consider the following:
-
Work under subdued lighting conditions.
-
Add antioxidants such as ascorbic acid or 2-mercaptoethanol to the extraction medium.
-
Protect sample extracts from strong light and extreme pH.
-
Store prepared solutions wrapped in aluminum foil at 4°C.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of LC gradients for 5-MTHF-13C5 separation.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions
| Cause | Recommended Solution |
| Secondary Interactions with Column | Use a mobile phase with a pH that ensures the analyte is in a single ionic state. For 5-MTHF, a slightly acidic pH (e.g., pH 2.3-3.1) is often used. Consider a column with end-capping to minimize silanol interactions. |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Inappropriate Mobile Phase | Experiment with different mobile phase modifiers (e.g., formic acid, ammonium acetate, phosphate buffer) and organic solvents (acetonitrile, methanol). |
| Column Degradation | Replace the column with a new one of the same type. Ensure proper column storage and washing procedures are followed. |
Issue 2: Co-elution with Matrix Components or Other Folates
Possible Causes & Solutions
| Cause | Recommended Solution |
| Insufficient Chromatographic Resolution | Adjust the gradient slope. A shallower gradient can improve the separation of closely eluting peaks. Experiment with different organic solvents (acetonitrile vs. methanol) as this can alter selectivity. |
| Inadequate Sample Preparation | Implement a sample clean-up step, such as solid-phase extraction (SPE), to remove interfering matrix components. |
| Incorrect Column Chemistry | While C18 is common, other stationary phases like phenyl-bonded or polar-endcapped columns can offer different selectivity. |
Issue 3: Low Signal Intensity or Poor Sensitivity
Possible Causes & Solutions
| Cause | Recommended Solution |
| Analyte Degradation | Ensure the use of antioxidants (e.g., ascorbic acid) in your sample and mobile phase to prevent oxidative degradation of 5-MTHF. Protect samples from light. |
| Suboptimal MS Source Conditions | Optimize mass spectrometry parameters such as ionization mode (ESI positive is common), gas flows, and temperatures. |
| Poor Ionization Efficiency | Adjust the mobile phase pH and modifiers. Formic acid is often used to promote protonation in positive ion mode ESI. |
| Sample Loss During Preparation | Evaluate the efficiency of your extraction and clean-up steps. Immunoaffinity cartridges can be used for specific extraction and concentration. |
Experimental Protocols
General LC-MS/MS Method for 5-MTHF-13C5 Analysis
This protocol provides a starting point for method development. Optimization will be required based on your specific instrumentation and sample matrix.
1. Sample Preparation (Human Plasma)
-
To 100 µL of human plasma, add the internal standard (5-MTHF-13C5).
-
Add 300 µL of a protein precipitation agent (e.g., acetonitrile or methanol).
-
Vortex the mixture for 1 minute.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
2. Chromatographic Conditions
| Parameter | Recommended Starting Conditions |
| Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 30 - 40 °C |
| Gradient Program | Start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B. A typical starting point could be a linear gradient from 5% to 95% B over 10 minutes. |
3. Mass Spectrometry Conditions
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), positive ion mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Determine the specific precursor to product ion transitions for both 5-MTHF and 5-MTHF-13C5. |
Visualizations
Caption: Workflow for optimizing an LC gradient for 5-MTHF-13C5 separation.
Caption: Troubleshooting decision tree for common LC separation issues.
References
Technical Support Center: 5-Methyltetrahydrofolate-13C5 Mass Spectrometry
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals encountering matrix effects in the mass spectrometry analysis of 5-Methyltetrahydrofolate (5-MTHF) using its stable isotope-labeled internal standard, 5-Methyltetrahydrofolate-13C5 (5-MTHF-13C5).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in 5-MTHF mass spectrometry?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] These effects, which are a primary challenge in LC-MS analysis, manifest as either ion suppression (signal loss) or ion enhancement (signal increase).[3] In the analysis of 5-MTHF from complex biological samples like plasma, serum, or tissue, endogenous components such as phospholipids, salts, and proteins can interfere with the ionization process in the mass spectrometer's source.[2][4] This interference can lead to inaccurate and unreliable quantification, poor reproducibility, and reduced sensitivity.
Q2: How does using this compound as an internal standard help mitigate matrix effects?
A2: A stable isotope-labeled (SIL) internal standard, such as 5-MTHF-13C5, is considered the gold standard for compensating for matrix effects. Because the SIL standard is chemically identical to the analyte (5-MTHF), it has the same extraction efficiency and chromatographic behavior, meaning it co-elutes with the analyte. Therefore, it is subjected to the same degree of ion suppression or enhancement in the MS source. By calculating the peak area ratio of the analyte to the internal standard, these variations are normalized, leading to more accurate and precise quantification.
Q3: I am using the 13C5 internal standard but still observe poor reproducibility and accuracy. What could be the cause?
A3: While 5-MTHF-13C5 is highly effective, issues can still arise:
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Extreme Matrix Effects: In some cases, the concentration of interfering compounds can be so high that it suppresses the ionization of both the analyte and the internal standard to a level near the limit of detection, increasing variability.
-
Chromatographic Separation: Although rare with 13C labeling, any slight separation between the analyte and the internal standard on the LC column can expose them to different matrix components as they elute, causing them to experience different degrees of ion suppression.
-
Sample Preparation Inconsistency: Inconsistent recovery during sample preparation can lead to variable analyte/internal standard ratios if the standard is not added at the very beginning of the process and allowed to equilibrate.
Q4: What are the most common sources of matrix effects in biological samples like plasma or cerebrospinal fluid?
A4: The most common sources of matrix effects in biological fluids are endogenous components that are often present at much higher concentrations than the analyte. These include:
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Phospholipids: Particularly problematic in plasma and serum, these molecules are known to cause significant ion suppression.
-
Proteins and Peptides: Incomplete removal during sample preparation can contaminate the LC-MS system and interfere with ionization.
-
Salts and Buffers: High concentrations of non-volatile salts can crystallize in the MS source, reducing sensitivity and signal stability.
-
Other Endogenous Molecules: Metabolites, amino acids, and other small molecules can co-elute with 5-MTHF.
Q5: Is simple dilution a valid strategy to reduce matrix effects?
A5: Yes, dilution is a straightforward and often effective method to reduce the concentration of interfering matrix components, thereby lessening their impact on ionization. However, the main drawback is that it also reduces the analyte concentration, which could compromise the sensitivity of the assay and push the measurement below the lower limit of quantification (LLOQ). This strategy is most effective when the initial analyte concentration is high.
Troubleshooting Guide
This guide addresses common problems encountered during the analysis of 5-MTHF.
Problem 1: Low Signal Intensity (Ion Suppression)
-
Symptom: Peak areas for both 5-MTHF and 5-MTHF-13C5 are significantly lower in matrix samples compared to standards prepared in a clean solvent.
| Possible Cause | Recommended Solution |
| Inadequate Sample Cleanup | Co-eluting matrix components (e.g., phospholipids, proteins) are suppressing the signal. |
| Action: Enhance the sample preparation method. Switch from protein precipitation to a more robust technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove interferences. | |
| Poor Chromatographic Separation | The analyte and internal standard are co-eluting with a highly suppressive region of the matrix. |
| Action: Modify the LC gradient. Increase the initial aqueous portion of the gradient to allow more polar interferences to elute before the analyte. Consider a different column chemistry. | |
| High Salt Concentration | Non-volatile salts from the sample or buffers are interfering with the ESI process. |
| Action: Use a desalting step in your sample preparation, such as SPE. Ensure mobile phase buffers are volatile (e.g., ammonium formate instead of phosphate buffers). |
Problem 2: Poor Reproducibility (High %CV)
-
Symptom: The ratio of the analyte to the internal standard is inconsistent across replicate injections of the same sample or across different samples, resulting in a high coefficient of variation (%CV).
| Possible Cause | Recommended Solution |
| Inconsistent Sample Preparation | Manual sample preparation steps are introducing variability in extraction recovery. |
| Action: Automate sample preparation where possible. Ensure the internal standard is added early and allowed to fully equilibrate with the sample before any extraction steps. | |
| Analyte & IS Chromatographic Shift | A subtle separation between the 5-MTHF and 5-MTHF-13C5 peaks causes them to be affected differently by a sharp zone of ion suppression. |
| Action: Re-evaluate the chromatography. Use a high-resolution column and fine-tune the gradient to ensure the analyte and IS peaks are as symmetrical and co-eluting as possible. | |
| Sample Inhomogeneity | The matrix itself is not uniform (e.g., precipitated protein in a thawed sample). |
| Action: Ensure all samples are thoroughly vortexed and centrifuged before taking an aliquot for extraction. |
Experimental Protocols & Data
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol uses the post-extraction spike method to quantify the extent of ion suppression or enhancement.
Methodology:
-
Prepare Set A: Prepare a standard of 5-MTHF and 5-MTHF-13C5 in a neat (clean) solvent, such as the mobile phase, at a known concentration (e.g., mid-range of the calibration curve).
-
Prepare Set B: Process at least six different lots of blank biological matrix (e.g., plasma) through the entire sample preparation procedure (e.g., SPE).
-
Spike Set B: After the final extraction step (e.g., after elution and evaporation), reconstitute the extracted blank matrix with the same standard solution used for Set A.
-
Analysis: Inject both sets of samples into the LC-MS system.
-
Calculation: Calculate the matrix effect (ME) using the following formula:
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement. The variability (%CV) of the ME across the different lots should be low.
-
Caption: Workflow for the quantitative assessment of matrix effects.
Protocol 2: General Solid-Phase Extraction (SPE) for Plasma/Serum
This protocol is a generalized method for cleaning up plasma or serum samples to reduce matrix effects before LC-MS analysis.
Materials:
-
Extraction Buffer: e.g., Phosphate buffer with ascorbic acid and DTT to prevent folate oxidation.
-
SPE Cartridge: e.g., Mixed-mode or polymer-based sorbent.
-
Conditioning Solvent: e.g., Methanol.
-
Equilibration Solvent: e.g., Water or buffer.
-
Wash Solvent: e.g., Water/Methanol mixture.
-
Elution Solvent: e.g., Acetonitrile/Methanol with a small percentage of acid or base.
Methodology:
-
Sample Pre-treatment: To 100 µL of plasma, add 20 µL of 5-MTHF-13C5 internal standard solution. Add 300 µL of extraction buffer, vortex, and centrifuge.
-
SPE Conditioning: Pass 1 mL of conditioning solvent through the SPE cartridge.
-
SPE Equilibration: Pass 1 mL of equilibration solvent through the cartridge. Do not let the sorbent go dry.
-
Sample Loading: Load the supernatant from the pre-treated sample onto the cartridge.
-
Washing: Pass 1 mL of wash solvent through the cartridge to remove salts and polar interferences.
-
Elution: Elute the 5-MTHF and internal standard with 500 µL of elution solvent into a clean collection tube.
-
Dry & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute in 100 µL of the initial mobile phase for injection.
Caption: General workflow for sample cleanup using Solid-Phase Extraction (SPE).
Quantitative Data: Method Performance with 5-MTHF-13C5
The use of a SIL internal standard with appropriate sample cleanup allows for highly precise measurements. The table below summarizes reported performance data from various studies, demonstrating the level of reproducibility that can be achieved when matrix effects are properly managed.
| Matrix | Sample Volume | Precision (%CV / %RSD) | Reference |
| Orange Juice | 12 mL | 3.35% (RSE) | |
| Human Serum | 0.5 mL | 5.3% (CV) | |
| Plasma | 30 µL | 5.02% (Inter-day), 4.51% (Intra-assay) | |
| Plasma | 60 µL | 3.66% (Inter-day), 3.35% (Intra-assay) | |
| Cerebrospinal Fluid (CSF) | 50 µL | Method described as "accurate and precise" |
CV: Coefficient of Variation; RSD: Relative Standard Deviation; RSE: Relative Standard Error.
Visual Guide: Troubleshooting Logic
This diagram outlines a logical workflow for diagnosing and addressing data quality issues related to matrix effects.
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
Technical Support Center: 5-Methyltetrahydrofolate-13C5 Detection
Welcome to the technical support center for the analysis of 5-Methyltetrahydrofolate-13C5 (5-MTHF-13C5). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to enhance detection sensitivity and ensure accurate quantification in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of 5-MTHF-13C5 in quantitative analysis?
A1: this compound is a stable isotope-labeled version of 5-Methyltetrahydrofolate (5-MTHF), the primary biologically active form of folate.[1][2] Its main application is as an internal standard (IS) in mass spectrometry-based quantitative analyses, such as LC-MS/MS.[1][3] Using a stable isotope-labeled internal standard is critical for accurate quantification as it helps to correct for variations in sample preparation, matrix effects, and instrument response.[4]
Q2: Which ionization mode is recommended for the detection of 5-MTHF-13C5 by mass spectrometry?
A2: Positive ion mode Electrospray Ionization (ESI) is the most commonly reported and effective ionization technique for the analysis of 5-MTHF and its isotopologues. ESI is particularly well-suited for polar and ionizable compounds like folates.
Q3: How can I prevent the degradation of 5-MTHF-13C5 during sample preparation?
A3: Folates are highly susceptible to degradation from oxidation, light, and heat. To ensure the stability of 5-MTHF-13C5 and the endogenous analyte, the following precautions are essential:
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Add Antioxidants: Incorporate antioxidants such as ascorbic acid or 2-mercaptoethanol into all solutions used for sample and standard preparation.
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Protect from Light: Conduct all sample handling and preparation steps under low light conditions, for example, by using amber vials or working under yellow fluorescent lights.
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Maintain Low Temperatures: Keep samples on ice or at 4°C throughout the preparation process to minimize thermal degradation. For long-term storage, samples and stock solutions should be kept at -80°C in the dark.
Q4: What are common sample preparation techniques for analyzing 5-MTHF in biological matrices?
A4: The most prevalent methods for extracting folates from biological samples like plasma or serum are protein precipitation and solid-phase extraction (SPE).
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Protein Precipitation: This involves adding a solvent like methanol or acetonitrile to the sample to precipitate proteins, which are then removed by centrifugation.
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Solid-Phase Extraction (SPE): SPE is used to clean up the sample and concentrate the analyte. Phenyl or quaternary amine-based sorbents are often used for folate extraction.
Q5: Is chemical derivatization necessary for 5-MTHF analysis?
A5: While not always necessary for 5-MTHF itself, chemical derivatization can be a valuable strategy for improving the stability and detection of other, more labile folate species. For instance, unstable intermediates like 5,10-methylene-THF can be trapped as a more stable derivative, enabling more accurate quantification of the complete folate profile.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / Poor Sensitivity | Analyte Degradation | Ensure the presence of antioxidants (e.g., ascorbic acid, 2-mercaptoethanol) in all sample and standard solutions. Protect samples from light and maintain them at low temperatures (on ice or 4°C) during preparation. |
| Suboptimal MS/MS Parameters | Infuse a standard solution of 5-MTHF-13C5 directly into the mass spectrometer to optimize precursor and product ion selection (MRM transitions) and collision energy. | |
| Inefficient Ionization | Confirm that the mass spectrometer is operating in positive ion ESI mode, which is generally optimal for folates. Check and clean the ion source. | |
| Matrix Suppression | Dilute the sample or improve the sample cleanup procedure using solid-phase extraction (SPE) to remove interfering matrix components. Ensure the internal standard (5-MTHF-13C5) is used effectively to compensate for matrix effects. | |
| High Variability in Results (Poor Precision) | Inconsistent Sample Preparation | Standardize all sample preparation steps, including volumes, incubation times, and temperatures. The use of an automated sample preparation system can improve reproducibility. |
| Instability of Stored Samples | Aliquot samples and standards to avoid repeated freeze-thaw cycles. Store all stock and working solutions at -80°C in the dark. | |
| Inadequate Internal Standard Correction | Verify the purity and concentration of the 5-MTHF-13C5 internal standard solution. Ensure the IS is added to all samples, standards, and quality controls at the beginning of the extraction process. | |
| Poor Peak Shape in Chromatography | Suboptimal Chromatographic Conditions | Optimize the mobile phase composition and gradient. Ensure the pH of the mobile phase is appropriate for the analyte and column chemistry. Acetic acid or formic acid are commonly used as mobile phase additives. |
| Column Overloading or Contamination | Inject a smaller sample volume. Clean the column according to the manufacturer's instructions or replace it if necessary. | |
| Inaccurate Quantification | Matrix Effects | Evaluate matrix effects by comparing the response of the analyte in a post-extraction spiked blank matrix to that in a neat solution. If significant, refine the sample cleanup method. |
| Incorrect Calibration Curve | Prepare calibration standards in a matrix that closely matches the study samples (e.g., charcoal-stripped serum) to mimic matrix effects. Ensure the calibration range brackets the expected analyte concentrations. | |
| Co-elution of Isobaric Compounds | The biologically inactive oxidation product MeFox is isobaric with 5-formyltetrahydrofolate and can interfere with its measurement if not chromatographically resolved. Ensure your chromatographic method provides adequate separation of all relevant folate species. |
Quantitative Data Summary
The following tables summarize key performance metrics from various published methods for the quantification of 5-MTHF.
Table 1: Method Performance Characteristics for 5-MTHF Quantification
| Parameter | Value | Matrix | Method | Reference |
| Limit of Detection (LOD) | 1.51 nmol/L | Blank Matrix | LC-MS/MS | |
| Limit of Quantification (LOQ) | 4.51 nmol/L | Blank Matrix | LC-MS/MS | |
| Linearity Range | 0.94 - 97 ng/mL | Serum | LC/ESI-MS | |
| Inter-day Precision (%CV) | 3.66% | Plasma | LC-MS/MS | |
| Intra-assay Precision (%CV) | < 8.6% | Plasma | LC-MS/MS | |
| Recovery | 99.3% - 102% | Blank Matrix | LC-MS/MS | |
| Extraction Recovery | 87.4% - 94.8% | Rat Plasma | LC-MS/MS |
Table 2: Stability of 5-MTHF in Plasma under Different Conditions
| Condition | Stability | Reference |
| Room Temperature (7.5 hours) | Stable | |
| 4°C (24 hours) | Stable | |
| -80°C (50 days) | Stable | |
| Three Freeze-Thaw Cycles | Stable |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is adapted from methods described for the analysis of 5-MTHF in human plasma.
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Sample Collection: Collect blood in tubes containing an appropriate anticoagulant. Process to obtain plasma.
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Internal Standard Spiking: To a 200 µL aliquot of plasma in a microcentrifuge tube, add the 5-MTHF-13C5 internal standard solution.
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Addition of Antioxidants: Add antioxidants to the sample. For example, add a solution containing 2-mercaptoethanol (final concentration ~100 µg/mL).
-
Protein Precipitation: Add 600 µL of cold precipitation solvent (e.g., methanol or an acetonitrile:methanol mixture) containing an antioxidant like ascorbic acid (e.g., 1 g/L).
-
Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute. Centrifuge at high speed (e.g., 10,500 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum centrifuge.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase-compatible solvent (e.g., 100 µL of acetonitrile:5mM ammonium acetate, 11:89, v/v).
-
Analysis: Vortex the reconstituted sample and inject a portion into the LC-MS/MS system.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a generalized workflow based on methods for folate analysis in serum.
-
Sample Pre-treatment: To a 150 µL serum sample, add an equal volume of a buffer (e.g., ammonium formate buffer, pH 3.2) containing ascorbic acid (e.g., 5 g/L).
-
Internal Standard Spiking: Add the 5-MTHF-13C5 internal standard mixture to the sample.
-
SPE Column Conditioning: Condition a phenyl SPE plate/cartridge (e.g., 50 mg) with methanol followed by equilibration with the sample buffer.
-
Sample Loading: Load the pre-treated sample onto the SPE plate/cartridge.
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Washing: Wash the SPE sorbent with a weak solvent (e.g., the equilibration buffer) to remove unbound matrix components.
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Elution: Elute the folates from the SPE sorbent using an appropriate organic elution solvent containing ascorbic acid and acetic acid.
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Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a mobile phase-compatible solvent for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for quantifying 5-MTHF using 5-MTHF-13C5 as an internal standard.
Caption: A logical troubleshooting guide for addressing low signal intensity in 5-MTHF analysis.
Caption: Simplified pathway showing the role of 5-MTHF in the one-carbon metabolism cycle.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5-Methyltetrahydrofolic acid (prefolic A) (methyl-D3, 98%) [isotope.com]
- 3. Quantitation of 5-Methyltetrahydrofolate in Cerebrospinal Fluid Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Stability of 5-Methyltetrahydrofolate-¹³C₅ in Biological Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Methyltetrahydrofolate-¹³C₅. This resource provides essential information on the stability of this isotopically labeled compound in various biological matrices. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during experimental procedures.
Disclaimer: Direct stability data for 5-Methyltetrahydrofolate-¹³C₅ is limited in publicly available literature. However, in stable isotope dilution analysis, it is a standard and valid assumption that the chemical stability of a heavy-isotope labeled compound is identical to its unlabeled counterpart. Therefore, the data and recommendations provided herein are based on the stability of unlabeled 5-Methyltetrahydrofolate (5-MTHF) and are directly applicable to 5-Methyltetrahydrofolate-¹³C₅.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of 5-Methyltetrahydrofolate-¹³C₅ in biological samples?
A1: The stability of 5-Methyltetrahydrofolate-¹³C₅ is primarily influenced by temperature, light exposure, oxygen exposure, and the pH of the sample matrix. Folates are susceptible to oxidative degradation, which is accelerated by higher temperatures and exposure to light and oxygen.
Q2: What is the recommended storage temperature for biological samples containing 5-Methyltetrahydrofolate-¹³C₅?
A2: For long-term storage, it is recommended to store biological samples at -70°C or lower.[1] Storage at -20°C may be acceptable for shorter durations, but significant losses can occur over several months.[2] Refrigerated storage at 2-8°C is only suitable for very short-term storage, typically no longer than 48 hours.[3]
Q3: How many freeze-thaw cycles can my samples undergo without significant degradation of 5-Methyltetrahydrofolate-¹³C₅?
A3: Repeated freeze-thaw cycles should be avoided as they can lead to the degradation of folates.[2] It is best practice to aliquot samples into single-use vials before freezing to prevent the need for multiple thaws. Some studies suggest that up to three freeze-thaw cycles may be acceptable with minimal loss, but this can be matrix-dependent.[1]
Q4: Are there any recommended stabilizers to add to my biological samples?
A4: Yes, the addition of antioxidants can significantly improve the stability of 5-Methyltetrahydrofolate-¹³C₅. Ascorbic acid (Vitamin C) is a commonly used stabilizer, typically at a concentration of 1-5 g/L. Dithiothreitol (DTT) is another antioxidant that can be used, often in combination with ascorbic acid in internal standard solutions.
Q5: How should I handle whole blood samples to ensure the stability of 5-Methyltetrahydrofolate-¹³C₅?
A5: Whole blood samples should be processed as quickly as possible. If immediate processing is not possible, they should be protected from elevated temperatures. Long-term frozen storage of whole blood can lead to significant folate losses. It is generally recommended to separate plasma or serum from whole blood before long-term frozen storage.
Troubleshooting Guides
Issue 1: Low or No Recovery of 5-Methyltetrahydrofolate-¹³C₅
| Potential Cause | Troubleshooting Step |
| Sample Degradation | - Ensure samples were collected and processed promptly. - Verify that samples were stored at the appropriate temperature (-70°C or colder for long-term). - Minimize the number of freeze-thaw cycles. - Confirm that samples were protected from light and processed under subdued lighting. |
| Oxidation | - Add an antioxidant such as ascorbic acid to the samples upon collection or during processing. - Purge sample vials with an inert gas (e.g., nitrogen or argon) before sealing and freezing. |
| Adsorption to Surfaces | - Use low-binding polypropylene tubes and pipette tips for sample collection, processing, and storage. |
| Incorrect pH | - Ensure the pH of the sample or extraction buffer is within a stable range for folates (generally slightly acidic to neutral). |
Issue 2: High Variability in 5-Methyltetrahydrofolate-¹³C₅ Concentrations Between Aliquots
| Potential Cause | Troubleshooting Step |
| Incomplete Thawing/Mixing | - Ensure frozen samples are thawed completely and mixed thoroughly by gentle inversion or vortexing before aliquoting. |
| Inconsistent Handling | - Standardize the sample handling and processing workflow for all samples. - Minimize the time samples spend at room temperature during processing. |
| Differential Light Exposure | - Protect all samples from light consistently throughout the experimental process. |
Quantitative Data on 5-MTHF Stability
The following tables summarize the stability of 5-MTHF in various biological matrices under different storage conditions. This data is extrapolated to be representative of 5-Methyltetrahydrofolate-¹³C₅ stability.
Table 1: Stability of 5-MTHF in Serum at Various Temperatures
| Temperature | Duration | Percent Decrease in 5-MTHF | Reference |
| 37°C | 24 hours | ~30% | |
| Room Temperature | 24 hours | Stable | |
| 11°C | 7-14 days | 8.4 - 29% | |
| -20°C | 3 months | ~5% (Total Folate) | |
| -70°C | 30 months | 7.9% (in Whole Blood) |
Table 2: Effect of Freeze-Thaw Cycles on Folate Stability in Whole Blood
| Number of Cycles | Impact on Folate Concentrations | Reference |
| >1 | Can lead to significant losses, especially with extended thawing times. | |
| ≤3 | Generally considered acceptable with minimal exposure to ambient temperature. |
Experimental Protocols
Protocol 1: Recommended Sample Collection and Handling for Plasma
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Blood Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA).
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Antioxidant Addition (Optional but Recommended): If possible, add an antioxidant solution (e.g., ascorbic acid to a final concentration of 1-5 g/L) to the collection tube.
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Centrifugation: Centrifuge the blood sample at a recommended speed (e.g., 1,500 x g) for 10-15 minutes at 4°C to separate the plasma. This should be done as soon as possible after collection.
-
Plasma Aliquoting: Carefully transfer the plasma to pre-labeled, low-binding polypropylene cryovials. Aliquot into volumes suitable for single-use to avoid freeze-thaw cycles.
-
Freezing: Immediately snap-freeze the aliquots in a dry ice/ethanol bath or by placing them in a -80°C freezer.
-
Storage: Store the frozen plasma aliquots at -70°C or colder until analysis.
Protocol 2: Stability Testing of 5-Methyltetrahydrofolate-¹³C₅ in a Biological Matrix
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Sample Pooling: Obtain a pool of the desired biological matrix (e.g., human plasma) from multiple donors.
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Spiking: Spike the pooled matrix with a known concentration of 5-Methyltetrahydrofolate-¹³C₅.
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Aliquoting: Aliquot the spiked matrix into multiple single-use vials for each storage condition to be tested.
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Baseline Analysis (T=0): Immediately analyze a set of aliquots to determine the initial concentration of 5-Methyltetrahydrofolate-¹³C₅.
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Storage: Store the remaining aliquots under the desired conditions (e.g., -20°C, -80°C, 4°C, room temperature).
-
Time-Point Analysis: At specified time points (e.g., 24 hours, 1 week, 1 month, 3 months), retrieve a set of aliquots from each storage condition and analyze for the concentration of 5-Methyltetrahydrofolate-¹³C₅.
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Data Analysis: Compare the concentrations at each time point to the baseline concentration to determine the percentage of degradation.
Visualizations
Caption: Recommended workflow for biological sample processing.
References
- 1. Quality control and references | OpeN-Global | King’s College London [kcl.ac.uk]
- 2. Assessing the influence of 5,10-methylenetetrahydrofolate reductase polymorphism on folate stability during long-term frozen storage, thawing, and repeated freeze/thawing of whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ctmuhb.nhs.wales [ctmuhb.nhs.wales]
preventing oxidation of 5-Methyltetrahydrofolate during sample prep
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to prevent the oxidation of 5-Methyltetrahydrofolate (5-MTHF) during sample preparation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and preparation of samples containing 5-MTHF.
| Problem | Possible Cause(s) | Solution(s) |
| Low or undetectable 5-MTHF levels in samples | Oxidative degradation: 5-MTHF is highly susceptible to oxidation from atmospheric oxygen, especially when exposed to heat and light.[1][2] | • Work quickly and on ice: Minimize the time samples are exposed to room temperature. • Use antioxidants: Add antioxidants such as ascorbic acid, vitamin C, or a combination of dithiothreitol (DTT) and vitamin C to the sample collection tubes and/or extraction buffers.[3] • Limit light exposure: Work under subdued light and use amber-colored or foil-wrapped tubes.[4] • De-gas solutions: Purge buffers and solvents with an inert gas like nitrogen or argon before use. |
| Delayed sample processing: Prolonged storage of whole blood at room temperature or delayed freezing of serum/plasma can lead to significant 5-MTHF degradation.[5] | • Process samples immediately: Centrifuge blood samples and separate plasma/serum as soon as possible after collection. • Store samples appropriately: If immediate processing is not possible, store whole blood at 4°C for no longer than a few hours. Once separated, freeze plasma/serum at -80°C for long-term storage. | |
| Repeated freeze-thaw cycles: Multiple freeze-thaw cycles can contribute to the degradation of 5-MTHF. | • Aliquot samples: Upon initial processing, divide samples into smaller, single-use aliquots to avoid the need for repeated thawing of the entire sample. | |
| High variability in 5-MTHF measurements between replicate samples | Inconsistent addition of antioxidants: Uneven distribution of antioxidants can lead to variable stability between samples. | • Ensure thorough mixing: Gently vortex or invert tubes immediately after the addition of antioxidants to ensure uniform distribution. |
| Inconsistent light exposure: Different levels of light exposure between samples can cause variable degradation. | • Standardize sample handling: Treat all samples identically with respect to light exposure throughout the preparation process. | |
| Presence of unexpected peaks in chromatogram | Degradation products: Oxidation of 5-MTHF can lead to the formation of degradation products, such as pyrazino-s-triazine derivative of 4α-hydroxy-5-methylTHF (MeFox), which may appear as extra peaks in the chromatogram. | • Confirm peak identity: Use a mass spectrometer to identify the unexpected peaks and confirm if they are known degradation products of 5-MTHF. • Optimize sample preparation: If degradation products are present, revisit the sample preparation protocol to enhance stabilization by increasing antioxidant concentration or further minimizing exposure to oxygen, heat, and light. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause 5-MTHF to degrade during sample preparation?
A1: The primary factors causing 5-MTHF degradation are exposure to oxygen (oxidation), elevated temperatures, and light. 5-MTHF is a reduced folate and is chemically unstable in the presence of these elements, leading to its oxidative breakdown.
Q2: Which antioxidants are most effective at stabilizing 5-MTHF, and at what concentrations should they be used?
A2: Ascorbic acid (or its salt, sodium ascorbate) and Vitamin C are commonly used and effective antioxidants for stabilizing 5-MTHF. A combination of dithiothreitol (DTT) and Vitamin C has also been shown to be effective. Recommended concentrations typically range from 0.1% to 2% (w/v) for ascorbic acid in the extraction or storage buffer. For a combination of DTT and Vitamin C, concentrations of 1 mg/mL for each have been used.
Q3: Can I store my samples at -20°C for long-term storage?
A3: For long-term storage, -80°C is highly recommended over -20°C. Studies have shown that significant degradation of 5-MTHF can occur over time even at -20°C.
Q4: How can I minimize light exposure during sample preparation?
A4: To minimize light exposure, it is recommended to work under subdued or yellow light. Additionally, use amber-colored microcentrifuge tubes and vials, or wrap transparent tubes in aluminum foil.
Q5: What should I do if I suspect my samples have already degraded?
A5: If you suspect 5-MTHF degradation, you can analyze for the presence of its primary oxidation product, MeFox. An elevated level of MeFox relative to 5-MTHF can indicate that oxidation has occurred. Unfortunately, once degraded, the 5-MTHF cannot be recovered. The best course of action is to implement stricter stabilization protocols for future sample collections and preparations.
Quantitative Data Summary
The following tables summarize the effectiveness of different antioxidants in preventing 5-MTHF degradation under various conditions.
Table 1: Retention of 5-MTHF with Different Antioxidants During Thermal Pasteurization of Egg Yolk (65°C for 3.5 min)
| Antioxidant | Concentration (% w/v) | Mean 5-MTHF Retention (%) |
| None (Control) | 0 | 74.96 |
| Vitamin C | 0.05 | 80.12 |
| Vitamin C | 0.1 | 83.45 |
| Vitamin C | 0.2 | 87.76 |
| Vitamin E | 0.05 | 85.23 |
| Vitamin E | 0.1 | 90.11 |
| Vitamin E | 0.2 | 94.16 |
Data adapted from a study on 5-MTHF stability in egg yolk.
Table 2: Stability of 5-MTHF in Rat Plasma Under Various Storage Conditions with a DTT and Vitamin C Stabilizer
| Condition | Duration | Stability (%) |
| Room Temperature (25°C) | 2 hours | >85 |
| Refrigerated (4°C) | 24 hours | >85 |
| Freeze-Thaw Cycles | 3 cycles | >85 |
| Long-term Storage (-80°C) | 30 days | >85 |
Data adapted from a study on a stable crystal form of 6S-5-Methyltetrahydrofolate calcium salt.
Experimental Protocols
Protocol: Stabilization of 5-MTHF in Human Plasma for LC-MS/MS Analysis
This protocol outlines the steps for collecting and preparing human plasma samples to ensure the stability of 5-MTHF for quantification by LC-MS/MS.
Materials:
-
Blood collection tubes containing EDTA as an anticoagulant.
-
Amber-colored microcentrifuge tubes (1.5 mL).
-
Ascorbic acid solution (10% w/v in deionized water, freshly prepared).
-
Acetonitrile (LC-MS grade).
-
Internal standard solution (e.g., ¹³C₅-5-MTHF in a solution containing 1 g/L ascorbic acid).
-
Refrigerated centrifuge.
-
-80°C freezer.
Procedure:
-
Blood Collection: Collect venous blood into EDTA-containing tubes.
-
Immediate Cooling: Place the blood collection tubes on ice immediately after collection.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood at 1,500 x g for 10 minutes at 4°C to separate the plasma.
-
Plasma Collection and Stabilization:
-
Carefully aspirate the plasma supernatant without disturbing the buffy coat.
-
For every 900 µL of plasma, add 100 µL of freshly prepared 10% ascorbic acid solution to achieve a final concentration of 1%.
-
Gently vortex to mix.
-
-
Aliquoting and Storage:
-
Aliquot the stabilized plasma into pre-chilled, amber-colored microcentrifuge tubes.
-
Immediately store the aliquots at -80°C until analysis.
-
-
Sample Preparation for LC-MS/MS:
-
Thaw the required number of plasma aliquots on ice.
-
In a clean microcentrifuge tube, combine 100 µL of the thawed plasma sample with 200 µL of acetonitrile containing the internal standard.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for immediate analysis by LC-MS/MS.
-
Visualizations
Caption: Experimental workflow for preventing 5-MTHF oxidation during sample preparation.
References
- 1. bevital.no [bevital.no]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. Improved Stability of a Stable Crystal Form C of 6S-5-Methyltetrahydrofolate Calcium Salt, Method Development and Validation of an LC–MS/MS Method for Rat Pharmacokinetic Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation of 5-methyltetrahydrofolate in model and egg yolk systems and strategies for its stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stacks.cdc.gov [stacks.cdc.gov]
Technical Support Center: 5-Methyltetrahydrofolate-13C5 Experimental Design
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Methyltetrahydrofolate-13C5 (5-MTHF-13C5). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls in experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound is a stable isotope-labeled form of L-5-methyltetrahydrofolate (L-5-MTHF), the primary biologically active form of folate in the body.[1][2] The five Carbon-13 (¹³C) atoms on the glutamate portion of the molecule allow it to be distinguished from its natural, unlabeled counterpart by mass spectrometry.[2] This makes it an invaluable tool for:
-
Internal Standard: It is widely used as an internal standard in quantitative LC-MS/MS analysis to accurately measure endogenous 5-MTHF levels.[3][4] Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring that it behaves similarly during sample extraction, and analysis, thus correcting for variability.
-
Metabolic Tracer: In metabolic flux analysis, 5-MTHF-13C5 is used to trace the path of folate through one-carbon metabolism. This allows researchers to study the kinetics of folate uptake, intracellular conversion, and its contribution to downstream biosynthetic pathways, such as nucleotide and amino acid synthesis.
Troubleshooting Guides
Sample Preparation and Stability
Q2: My 5-MTHF-13C5 concentrations are unexpectedly low or variable. What could be the cause?
Low or inconsistent recovery of 5-MTHF-13C5 is a common issue, often stemming from its inherent instability. Folates are susceptible to degradation under various conditions.
Potential Causes and Solutions:
-
Oxidation: 5-MTHF is highly susceptible to oxidation, which is a primary degradation pathway.
-
Solution: Incorporate antioxidants like ascorbic acid or dithiothreitol (DTT) into your extraction buffers and sample collection tubes. Work with chilled samples and reagents and minimize exposure to air.
-
-
Temperature Instability: Elevated temperatures can lead to significant degradation of 5-MTHF. Storing whole blood at 32°C for even one day can cause a 36% loss of 5-methylTHF. Long-term storage at -20°C is also suboptimal and can lead to folate losses.
-
Solution: Process whole blood samples as quickly as possible, protecting them from high temperatures. For long-term storage, -80°C is recommended. Avoid repeated freeze-thaw cycles.
-
-
Light Exposure: Folates are light-sensitive.
-
Solution: Protect samples from light by using amber tubes and minimizing exposure during handling.
-
-
Incorrect pH: The stability of different folate forms is pH-dependent. 5-MTHF is relatively stable across a range of pH values, but other folates it may be interconverted from are not.
-
Solution: Maintain a consistent and appropriate pH during extraction. Acidic conditions are often used for extraction and LC-MS analysis.
-
Table 1: Stability of 5-Methyltetrahydrofolate (5-MTHF) Under Various Pre-analytical Conditions
| Condition | Duration | Temperature | Observed Effect on 5-MTHF | Recommendation |
| Delayed Whole Blood Processing | ≤ 3 days | 32°C | Significant decrease (36-62%) | Process blood as soon as possible, avoid elevated temperatures. |
| Delayed Serum Freezing | 7-14 days | 11°C | Significant decrease (8.4-29%) | Freeze serum promptly; do not refrigerate for >2 days. |
| Short-term Serum Exposure | 24 hours | 37°C | ~30% decrease | Maintain samples at a cool temperature. |
| Long-term Serum Storage | ≥ 3 months | -20°C | Significant decrease (~5% total folate) | For long-term storage, use -80°C. |
| Freeze-Thaw Cycles | ≤ 3 cycles | N/A | Generally stable with small changes (<1 nmol/L) | Minimize freeze-thaw cycles. |
LC-MS/MS Analysis
Q3: I'm observing poor signal intensity, high background noise, or inconsistent peak shapes in my LC-MS/MS analysis. How can I troubleshoot this?
These issues can arise from the analytical method itself or from the sample matrix.
Potential Causes and Solutions:
-
Matrix Effects: Co-eluting compounds from the biological matrix (e.g., phospholipids in plasma) can suppress or enhance the ionization of 5-MTHF-13C5, leading to inaccurate quantification.
-
Solution: Optimize your sample clean-up procedure. Solid-phase extraction (SPE) is generally more effective at removing interfering matrix components than protein precipitation. Also, ensure your chromatographic method separates the analyte from the bulk of matrix components.
-
-
Isobaric Interference: An oxidation product of 5-MTHF, MeFox, can be an isobaric interference for other folate forms like 5-formyltetrahydrofolate, as they can have the same mass-to-charge ratio.
-
Solution: Use a chromatographic method that can separate these compounds or use specific MS/MS transitions that are unique to each compound.
-
-
Suboptimal MS Parameters: Incorrect mass spectrometer settings will lead to poor sensitivity.
-
Solution: Optimize MS parameters such as ion spray voltage, gas flows, temperature, declustering potential, and collision energy by directly infusing a standard solution of 5-MTHF-13C5.
-
-
Poor Chromatography: Issues like peak tailing, splitting, or broadening can be due to column contamination, degradation, or an inappropriate mobile phase.
-
Solution: Use a guard column to protect your analytical column. Ensure the sample is fully dissolved in a solvent compatible with the initial mobile phase. Regularly flush the column and use fresh, high-purity LC-MS grade solvents.
-
Table 2: Typical LC-MS/MS Method Performance for 5-MTHF Analysis
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.2 - 1.51 nmol/L | |
| Limit of Quantification (LOQ) | 0.55 - 4.51 nmol/L | |
| Inter-day Precision (%CV) | 3.66% - 5.02% | |
| Intra-assay Precision (%CV) | 3.35% - 4.51% | |
| Recovery | 99.3% - 102% |
Experimental Protocols & Visualizations
Protocol: Sample Preparation for 5-MTHF-13C5 Analysis from Plasma
This protocol outlines a general solid-phase extraction (SPE) method for cleaning up plasma samples prior to LC-MS/MS analysis.
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Antioxidant Addition: To 200 µL of plasma, add 20 µL of a freshly prepared antioxidant solution (e.g., 1 g/L ascorbic acid).
-
Internal Standard Spiking: Add a known amount of 5-MTHF-13C5 solution (concentration will depend on the expected endogenous levels).
-
Protein Precipitation & Dilution: Add 400 µL of an acidic buffer (e.g., 10 g/L ammonium formate, pH 3.2) and 200 µL of water. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 13,000 x g for 10 minutes to pellet precipitated proteins.
-
SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode or anion exchange cartridge) according to the manufacturer's instructions.
-
Sample Loading: Load the supernatant from step 5 onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove salts and other polar interferences.
-
Elution: Elute the folates with an appropriate solvent (e.g., methanol containing a small percentage of ammonium hydroxide).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
References
- 1. Preanalytical Variables and Their Influence on the Quality of Laboratory Results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The loss of 5-methyltetrahydrofolate in human serum under suboptimal preanalytical conditions can only partially be recovered by an oxidation product - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of 5-methyltetraydrofolic acid in plasma for determination of folate status and clinical studies by stable isotope dilution assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Methyltetrahydrofolate-13C5 Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common issue of low recovery of 5-Methyltetrahydrofolate-13C5 (5-MTHF-13C5) during sample extraction. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for low recovery of 5-MTHF-13C5 during sample extraction?
A1: Low recovery of 5-MTHF-13C5 is primarily due to its inherent instability. The main factors contributing to its degradation are:
-
Oxidation: 5-MTHF is highly susceptible to oxidation, which is a major cause of its loss during sample handling and extraction.[1][2] Its oxidation product is a pyrazino-s-triazine derivative of 4α-hydroxy-5-methylTHF (MeFox).[3]
-
Suboptimal Temperature: Elevated temperatures can lead to significant degradation of 5-MTHF.[4][5] Conversely, improper long-term storage even at -20°C can also result in losses.
-
Exposure to Light: Like many folate derivatives, 5-MTHF is sensitive to light and can degrade upon exposure.
-
Incorrect pH: The stability of 5-MTHF is pH-dependent. It is generally more stable at a neutral or slightly alkaline pH.
-
Inadequate Extraction Protocol: The chosen extraction method, such as protein precipitation (PPT) or solid-phase extraction (SPE), may not be optimized for your specific sample matrix, leading to incomplete extraction.
-
Binding to Plasma Proteins: 5-MTHF binds to plasma proteins. If this binding is not effectively disrupted during the extraction process, recovery will be low.
-
Repeated Freeze-Thaw Cycles: While minimal, some degradation can occur with repeated freeze-thaw cycles.
Q2: How can I prevent the degradation of 5-MTHF-13C5 during sample preparation?
A2: To minimize degradation and improve recovery, the following precautions are crucial:
-
Use of Antioxidants: The addition of antioxidants is the most critical step to prevent oxidative degradation. Ascorbic acid (Vitamin C) is widely used and highly effective in protecting 5-MTHF. Vitamin E can also offer protection.
-
Temperature Control: Keep samples on ice or at 4°C throughout the extraction process. For long-term storage, -70°C or -80°C is recommended over -20°C.
-
Light Protection: Work in a dimly lit environment or use amber-colored tubes to protect samples from light.
-
pH Control: Maintain an appropriate pH (typically neutral to slightly alkaline) during extraction.
-
Prompt Processing: Process samples as quickly as possible after collection to minimize degradation.
Q3: Which extraction method is better for 5-MTHF-13C5: Protein Precipitation (PPT) or Solid-Phase Extraction (SPE)?
A3: Both PPT and SPE are commonly used for 5-MTHF extraction, and the choice depends on the specific requirements of your analysis.
-
Protein Precipitation (PPT): This method is simpler and faster. It involves adding an organic solvent (like methanol or acetonitrile) to precipitate proteins, followed by centrifugation.
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner sample extract by removing more interfering substances, which can reduce matrix effects in subsequent LC-MS/MS analysis. Various SPE sorbents can be used, including reversed-phase C18 and anion exchange.
For complex matrices or when high sensitivity is required, SPE is often preferred.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot low recovery of 5-MTHF-13C5.
| Observation | Potential Cause | Recommended Action |
| Consistently Low Recovery in All Samples | Systematic Degradation | 1. Incorporate Antioxidants: Add ascorbic acid (e.g., 1-2% w/v) to your extraction solvent and sample resuspension buffer. 2. Control Temperature: Ensure samples are kept on ice or at 4°C throughout the entire extraction procedure. 3. Protect from Light: Use amber tubes and minimize exposure to ambient light. |
| Suboptimal Extraction Protocol | 1. Optimize pH: Adjust the pH of your extraction buffer to a neutral or slightly alkaline range (pH 6.5-7.5). 2. Evaluate Extraction Solvents: If using PPT, test different organic solvents (e.g., methanol, acetonitrile) and their ratios with the sample. 3. Optimize SPE Method: If using SPE, systematically optimize the conditioning, loading, washing, and elution steps. Ensure the chosen SPE sorbent is appropriate for 5-MTHF. | |
| Inefficient Protein Binding Disruption | Ensure the protein precipitation step is efficient. This is usually achieved by the addition of the organic solvent. | |
| Variable Recovery Across Samples | Inconsistent Sample Handling | 1. Standardize Procedures: Ensure consistent timing for each step of the extraction process for all samples. 2. Homogenize Samples Thoroughly: Ensure samples are properly mixed after the addition of reagents. |
| Low Recovery in Spiked Samples | Matrix Effects | 1. Dilute the Sample: If possible, dilute the sample to reduce the concentration of interfering matrix components. 2. Use a More Effective Cleanup: Switch from PPT to a well-optimized SPE method to obtain a cleaner extract. 3. Modify Chromatographic Conditions: Optimize the LC method to better separate 5-MTHF-13C5 from co-eluting matrix components. |
| No or Very Low Signal | Complete Degradation | 1. Review Sample Collection and Storage: Investigate the handling of the samples before they reached the lab. Prolonged storage at room temperature or exposure to high temperatures can cause complete loss. 2. Check Reagent Stability: Ensure the 5-MTHF-13C5 standard and any stock solutions are stored correctly and have not expired. |
Experimental Protocols
Sample Handling and Storage Recommendations
To prevent the degradation of 5-MTHF, it is crucial to handle and store samples properly. Unprocessed whole blood should be protected from high temperatures, and serum should not be refrigerated for more than two days. For long-term storage, freezing at -70°C or below is recommended.
Protein Precipitation (PPT) Protocol
-
To 100 µL of plasma, add 300 µL of cold methanol containing 1% (w/v) ascorbic acid.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Solid-Phase Extraction (SPE) Protocol
This is a general protocol and may require optimization for your specific application.
-
Sample Pre-treatment: Precipitate proteins from 200 µL of serum using an appropriate method (e.g., adding an equal volume of 10% trichloroacetic acid with 1% ascorbic acid). Centrifuge and collect the supernatant.
-
Column Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample supernatant onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the 5-MTHF-13C5 with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.
Data Presentation
Table 1: Impact of Temperature on 5-MTHF Stability in Serum
| Temperature | Duration | Average Decrease in 5-MTHF |
| Room Temperature | 24 hours | ~30% |
| 37°C | 6 hours | Significant decrease |
| 37°C | 24 hours | ~33% |
| 32°C (whole blood) | 1-3 days | 36-62% |
Data summarized from a study on the effects of suboptimal preanalytical conditions.
Table 2: Effect of Antioxidants on 5-MTHF Retention
| Condition | Antioxidant | Retention Rate of 5-MTHF |
| Thermal Pasteurization (65°C, 3.5 min) | None | 74.96% ± 1.28% |
| Thermal Pasteurization (65°C, 3.5 min) | Vitamin C (0.2%) | Almost stable |
| Thermal Pasteurization (65°C, 3.5 min) | Vitamin E (0.2%) | 94.16% ± 0.42% |
Data from a study on the degradation of 5-MTHF in egg yolk.
Visualizations
Caption: A generalized workflow for the extraction of 5-MTHF-13C5 from biological samples.
Caption: Simplified diagram of the folate and methionine metabolic pathways.
References
- 1. Degradation of 5-methyltetrahydrofolate in model and egg yolk systems and strategies for its stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Levels of 5-methyltetrahydrofolate and ascorbic acid in cerebrospinal fluid are correlated: implications for the accelerated degradation of folate by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The loss of 5-methyltetrahydrofolate in human serum under suboptimal preanalytical conditions can only partially be recovered by an oxidation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The loss of 5-methyltetrahydrofolate in human serum under suboptimal preanalytical conditions can only partially be recovered by an oxidation product - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Model studies on the stability of folic acid and 5-methyltetrahydrofolic acid degradation during thermal treatment in combination with high hydrostatic pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
interference from endogenous folates in 5-Methyltetrahydrofolate-13C5 analysis
Welcome to the technical support center for the analysis of 5-Methyltetrahydrofolate-13C5. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to potential interference from endogenous folates during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when analyzing this compound in biological samples?
The main challenge is distinguishing the exogenously administered this compound (5-MTHF-13C5) from the naturally present, or endogenous, 5-Methyltetrahydrofolate (5-MTHF). Both are chemically identical except for the isotopic labeling. Accurate quantification of the labeled compound requires a method that can selectively measure it in the presence of its unlabeled counterpart.
Q2: How does Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) address the issue of endogenous interference?
LC-MS/MS is the method of choice for this analysis due to its high specificity and sensitivity.[1][2] Here's how it works:
-
Chromatographic Separation (LC): The liquid chromatography step separates different folate forms from each other and from other matrix components, reducing overall interference.[3][4]
-
Mass Spectrometry (MS/MS): The tandem mass spectrometer differentiates between the endogenous 5-MTHF and the 5-MTHF-13C5 internal standard based on their different molecular weights. By selecting specific mass-to-charge ratios (m/z) for the precursor and product ions of both the analyte and the internal standard, the instrument can quantify each compound individually and accurately.[2]
Q3: What are common sources of error or interference in 5-MTHF analysis?
Several factors can introduce errors:
-
Sample Degradation: Folates are sensitive to oxidation, light, and heat. Improper sample handling and storage can lead to the degradation of 5-MTHF, affecting the accuracy of the results.
-
Interconversion of Folates: Different forms of folates can interconvert during sample preparation if not handled correctly.
-
Matrix Effects: Components in the biological matrix (e.g., plasma, serum) can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification.
-
Isobaric Interference: Other compounds in the sample may have the same nominal mass as the analyte or internal standard, causing interference. For example, a stable oxidation product of 5-MTHF, known as MeFox, can be isobaric with 5-formylTHF, requiring specific chromatographic or mass spectrometric separation.
Q4: Why is a stable isotope-labeled internal standard like 5-MTHF-13C5 essential?
A stable isotope-labeled internal standard is crucial for accurate quantification in LC-MS/MS analysis. Since 5-MTHF-13C5 has nearly identical chemical and physical properties to the endogenous 5-MTHF, it experiences similar losses during sample preparation and similar ionization effects in the mass spectrometer. By measuring the ratio of the analyte to the internal standard, these variations can be corrected, leading to a highly accurate and precise measurement of the endogenous 5-MTHF concentration.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate samples | Inconsistent sample preparation; Instability of folates during processing. | Ensure consistent timing and conditions for all sample preparation steps. Always include antioxidants like ascorbic acid or 2-mercaptoethanol in extraction buffers. Work with samples on ice and protect them from light. |
| Low signal intensity for 5-MTHF-13C5 or endogenous 5-MTHF | Inefficient extraction; Ion suppression from matrix components; Suboptimal mass spectrometer settings. | Optimize the solid-phase extraction (SPE) or affinity purification protocol. Dilute the sample to reduce matrix effects. Tune the mass spectrometer parameters (e.g., collision energy, declustering potential) for both the analyte and the internal standard. |
| Inaccurate quantification (poor accuracy and precision) | Improper calibration curve; Degradation of standards; Endogenous folate levels in the matrix used for calibration standards. | Prepare fresh calibration standards for each run. Use a "surrogate" matrix (e.g., dialyzed plasma) that is free of endogenous folates to prepare calibrators. Ensure the concentration of the internal standard is appropriate for the expected analyte concentration range. |
| Presence of unexpected peaks or interferences | Co-elution of other folates or matrix components; Isobaric interference. | Optimize the LC gradient to improve the separation of folate vitamers. Use more specific MS/MS transitions (multiple reaction monitoring, MRM) to minimize the detection of interfering compounds. Investigate potential isobaric interferences, such as MeFox. |
Experimental Protocols
Plasma Sample Preparation for 5-MTHF Analysis
This protocol is a generalized procedure based on common practices described in the literature.
Materials:
-
Plasma samples collected in tubes containing an anticoagulant (e.g., EDTA).
-
5-MTHF-13C5 internal standard solution.
-
Extraction buffer: Methanol or a buffer containing antioxidants like ascorbic acid and 2-mercaptoethanol.
-
Solid-phase extraction (SPE) cartridges or folate binding protein affinity columns.
-
Centrifuge.
-
LC-MS/MS system.
Procedure:
-
Thaw plasma samples on ice, protected from light.
-
Spike a known amount of 5-MTHF-13C5 internal standard into a measured volume of plasma.
-
Vortex briefly to mix.
-
Protein Precipitation (if not using affinity purification): Add a volume of cold extraction buffer (e.g., methanol) to the plasma, vortex, and centrifuge to pellet the precipitated proteins. Collect the supernatant.
-
Purification:
-
SPE: Condition the SPE cartridge according to the manufacturer's instructions. Load the supernatant (or plasma if using affinity purification) onto the cartridge. Wash the cartridge to remove interfering substances. Elute the folates with an appropriate solvent.
-
Affinity Chromatography: Use columns with immobilized folate binding protein for highly specific extraction of folates.
-
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the LC mobile phase.
-
Inject an aliquot into the LC-MS/MS system for analysis.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Typical LC Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Dependent on the column dimensions.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C).
Typical MS/MS Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Endogenous 5-MTHF: Monitor the transition from the protonated molecule [M+H]+ to a specific product ion.
-
5-MTHF-13C5: Monitor the corresponding transition for the heavier, labeled internal standard. The precursor and/or product ion will have a higher m/z value due to the 13C atoms.
-
Quantitative Data Summary
The following tables summarize key performance characteristics of published LC-MS/MS methods for 5-MTHF analysis.
Table 1: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | Matrix | LOD | LOQ | Reference |
| 5-MTHF | Plasma | 1.2 x 10-11 mol/L | - | |
| [13C]5-MTHF | Plasma & Urine | 0.2 x 10-9 mol/L | 0.55 x 10-9 mol/L | |
| 5-MTHF | Serum | - | ≤0.3 nmol/L | |
| 5-MTHF | Plasma | 0.04 ng/mL | 0.4 ng/mL |
Table 2: Method Precision
| Analyte | Matrix | Intra-assay CV (%) | Inter-assay CV (%) | Reference |
| 5-MTHF | Plasma | < 8.6 | < 9.0 | |
| Ratios (m/z 463/458) | Plasma & Urine | 7.4 | - | |
| 5-MTHF | Serum | 2.8 - 3.6 | - | |
| 5-MTHF | Serum | 5.3 | - |
Visualizations
Caption: Experimental workflow for 5-MTHF analysis.
Caption: Logic of overcoming endogenous interference.
References
- 1. Quantitation of 5-methyltetraydrofolic acid in plasma for determination of folate status and clinical studies by stable isotope dilution assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Methyltetrahydrofolic acid and folic acid measured in plasma with liquid chromatography tandem mass spectrometry: applications to folate absorption and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of 5-methyltetrahydrofolate (13C-labeled and unlabeled) in human plasma and urine by combined liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous quantitation of folic acid and 5-methyltetrahydrofolic acid in human plasma by HPLC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of 5-Methyltetrahydrofolate-13C5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the quantification of 5-Methyltetrahydrofolate-13C5 (5-MTHF-13C5) and its unlabeled counterpart, 5-Methyltetrahydrofolate (5-MTHF), using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in quantification?
A1: this compound is a stable isotope-labeled version of 5-Methyltetrahydrofolate, the primary biologically active form of folate in the body. It is used as an internal standard in mass spectrometry-based quantification methods, such as LC-MS/MS.[1] Because it has a higher mass than the endogenous (unlabeled) 5-MTHF due to the five 13C atoms, the mass spectrometer can distinguish between the analyte and the internal standard. This allows for accurate quantification by correcting for variations in sample preparation, injection volume, and instrument response.[1]
Q2: What are the typical linear ranges for 5-MTHF quantification using LC-MS/MS?
A2: The linear range for 5-MTHF quantification can vary depending on the specific method and instrumentation. However, published methods demonstrate linearity across a range of concentrations suitable for clinical and research applications. For instance, one method showed linearity for 5-methylTHF from 1.2 x 10⁻¹¹ mol/L to 3.2 x 10⁻⁷ mol/L.[2][3] Another study reported a linear range of 0-9 x 10⁻⁹ mol/L.[4] A separate high-throughput method was linear up to 140 nmol/L for 5-MTHF.
Q3: What are the expected limits of detection (LOD) and quantification (LOQ) for 5-MTHF?
A3: The LOD and LOQ are dependent on the sensitivity of the LC-MS/MS instrument and the sample preparation method. One study reported an LOD and LOQ for 5-CH3-H4folate of 1.51 and 4.51 nmol/L, respectively. Another method cited an LOD of 1.2 x 10⁻¹¹ mol/L for 5-methylTHF. A different assay established an LOD and LOQ of 0.2 x 10⁻⁹ and 0.55 x 10⁻⁹ mol/L, respectively.
Troubleshooting Guide
Issue 1: Non-Linear Calibration Curve
Question: My calibration curve for 5-MTHF is non-linear, showing saturation at higher concentrations. What are the potential causes and how can I fix this?
Answer: A non-linear calibration curve, particularly at the upper end, can be caused by several factors. Here's a step-by-step guide to troubleshoot this issue:
Potential Causes & Solutions:
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Detector Saturation: The most common cause is the saturation of the mass spectrometer's detector at high analyte concentrations.
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Solution: Dilute your higher concentration standards and samples to fall within the linear range of the instrument. If you need to quantify samples across a wide dynamic range, you may need to prepare two separate calibration curves for low and high concentration ranges.
-
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Matrix Effects: Components in your sample matrix (e.g., plasma, serum) can interfere with the ionization of your analyte or internal standard, leading to non-linearity.
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Solution: Improve your sample preparation to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or affinity chromatography using folate binding protein can be effective. Isotope-dilution mass spectrometry, using 5-MTHF-13C5, is designed to compensate for matrix effects, as the analyte and internal standard are affected similarly.
-
-
Inappropriate Curve Fitting: Using a linear regression model for a curve that is inherently non-linear will result in a poor fit.
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Solution: Evaluate different regression models, such as a quadratic or weighted (e.g., 1/x, 1/x²) regression, which can often better describe the relationship at the lower and upper ends of the curve.
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Troubleshooting Workflow for Non-Linearity:
Caption: Troubleshooting workflow for a non-linear calibration curve.
Issue 2: Poor Peak Shape and Low Signal Intensity
Question: I'm observing poor peak shape (e.g., tailing, fronting) and low signal intensity for 5-MTHF and 5-MTHF-13C5. What could be wrong?
Answer: Poor chromatography and low signal can significantly impact the accuracy and sensitivity of your assay. Consider the following:
Potential Causes & Solutions:
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Analyte Degradation: 5-MTHF is susceptible to oxidation.
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Solution: Prepare all standard solutions and process samples under dim light. It is crucial to add antioxidants to your extraction and reconstitution solvents. Commonly used antioxidants include ascorbic acid and 2-mercaptoethanol or dithiothreitol (DTT). One study noted that 5-MTHF was unstable in plasma without the addition of 100 µg/mL of 2-mercaptoethanol.
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Suboptimal Mobile Phase pH: The pH of the mobile phase can affect the ionization state and retention of 5-MTHF, impacting peak shape.
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Solution: 5-MTHF is more stable in neutral or basic conditions. However, acidic mobile phases are often used for better chromatographic separation on reverse-phase columns. The addition of a buffer, such as ammonium acetate, can help stabilize the mobile phase pH and improve peak shape. One method successfully used a mobile phase of 0.1 mol/L acetic acid (pH 3.3) with acetonitrile. Another used 1 mM ammonium acetate with 0.6% formic acid.
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Column Contamination or Degradation: Buildup of matrix components on your analytical column can lead to poor peak shape.
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Solution: Implement a column washing protocol between runs. If the problem persists, consider using a guard column or replacing the analytical column.
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Signaling Pathway of 5-MTHF Degradation and Protection:
Caption: Factors influencing the stability of 5-Methyltetrahydrofolate.
Issue 3: High Variability in Results (%CV)
Question: My replicate injections show high variability (high %CV). What are the common sources of this imprecision?
Answer: High coefficient of variation (%CV) indicates a lack of precision in your assay. The source of variability can be in the sample preparation, the LC system, or the MS detector.
Potential Causes & Solutions:
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Inconsistent Sample Preparation: Manual sample preparation steps, especially liquid transfers and extractions, can introduce significant variability.
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Solution: Use calibrated pipettes and consistent timing for all steps. Where possible, automate sample preparation steps. Ensure thorough mixing at each stage. The use of an internal standard like 5-MTHF-13C5 is designed to correct for this, but large variations can still be problematic.
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LC System Issues: Fluctuations in pumping pressure, inconsistent injector cycles, or a partially clogged system can lead to variable retention times and peak areas.
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Solution: Purge the LC pumps to remove air bubbles. Check for leaks in the system. Ensure the injector needle and loop are clean.
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Matrix Effects: If the matrix effect varies significantly between samples, it can lead to imprecision, even with an internal standard if the co-eluting interferences are not consistent.
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Solution: Re-evaluate and optimize your sample clean-up procedure to more effectively remove matrix components.
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Quantitative Data Summary
The following tables summarize key performance characteristics from published methods for 5-MTHF quantification.
Table 1: Linearity and Sensitivity of 5-MTHF Assays
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linear Range | 1.2e-11 to 3.2e-7 M | 0 to 9e-9 M | Up to 140 nM | Not Specified |
| LOD | 1.2e-11 M | 0.2e-9 M | 0.07 - 0.52 nM | 1.51 nM |
| LOQ | Not Specified | 0.55e-9 M | Not Specified | 4.51 nM |
Table 2: Precision and Accuracy of 5-MTHF Assays
| Parameter | Method 1 | Method 2 | Method 3 |
| Intra-assay %CV | < 8.6% | Not Specified | Not Specified |
| Inter-assay %CV | < 9.0% | 3.66% (60 µL) | 7.4% (ratio) |
| Accuracy/Recovery | Not Specified | 99.3% - 102% | Not Specified |
Experimental Protocols
Example Sample Preparation Protocol for Plasma
This is a generalized protocol based on common elements from various published methods.
Materials:
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Plasma samples
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5-MTHF-13C5 internal standard solution
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Extraction solution (e.g., Methanol containing antioxidants)
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Concentrated stock buffer (e.g., potassium dihydrogen phosphate, ascorbic acid, 2-mercaptoethanol, pH 6.0)
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Centrifuge
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SPE cartridges (e.g., Strata SAX, quaternary amine)
Workflow:
Caption: General workflow for plasma sample preparation.
Detailed Steps:
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Thaw Plasma: Thaw frozen plasma samples on ice.
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Add Internal Standard: To a defined volume of plasma (e.g., 500 µL), add the 5-MTHF-13C5 internal standard solution.
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Protein Precipitation: Add cold buffered organic extraction solvent (e.g., methanol with antioxidants) to precipitate proteins.
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Vortex & Centrifuge: Vortex the mixture thoroughly and then centrifuge at high speed to pellet the precipitated proteins.
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Extract Supernatant: Carefully collect the supernatant containing the analytes.
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SPE Cleanup (Optional): For cleaner samples, perform a solid-phase extraction.
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Condition an SPE cartridge (e.g., Strata SAX) with methanol and an equilibration buffer.
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Load the supernatant onto the cartridge.
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Wash the cartridge to remove impurities.
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Elute the folates with an appropriate elution buffer.
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Dry & Reconstitute: Evaporate the eluate or supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase.
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Analysis: Inject the reconstituted sample into the LC-MS/MS system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 3. 5-Methyltetrahydrofolic acid and folic acid measured in plasma with liquid chromatography tandem mass spectrometry: applications to folate absorption and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: 5-Methyltetrahydrofolate-¹³C₅ Tracing Studies
Welcome to the technical support center for 5-Methyltetrahydrofolate-¹³C₅ (5-MTHF-¹³C₅) tracing studies. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for the successful design, execution, and analysis of metabolic flux experiments using 5-MTHF-¹³C₅.
Troubleshooting Guides
This section provides solutions in a question-and-answer format to common problems you might encounter during your 5-MTHF-¹³C₅ tracing experiments.
Question: Why am I observing low incorporation of the ¹³C label into downstream metabolites?
Answer: Low incorporation of the ¹³C label from 5-MTHF-¹³C₅ into downstream metabolites can stem from several factors. Firstly, the intracellular concentration of the tracer may be insufficient. It is crucial to use a folate-free base medium supplemented with dialyzed fetal bovine serum (FBS) to minimize competition from unlabeled folates. The final concentration of 5-MTHF-¹³C₅ should typically be in the physiological range, but may need optimization depending on the cell type and experimental goals[1]. Secondly, the incubation time might not be long enough to achieve isotopic steady state, a point where the enrichment of ¹³C in metabolites becomes stable[2][3]. The turnover rate of the metabolites of interest will dictate the necessary labeling period, which can range from hours to over a day[1][4]. Finally, consider the activity of the metabolic pathway itself. If the one-carbon metabolism pathway is not highly active under your experimental conditions, label incorporation will be inherently low.
Question: My mass spectrometry data shows unexpected or inconsistent labeling patterns. What could be the cause?
Answer: Inconsistent labeling patterns are a common challenge in isotope tracing studies. A primary step in data analysis is the correction for the natural abundance of isotopes, particularly ¹³C, which has a natural abundance of approximately 1.1%. Failing to correct for this can lead to misinterpretation of your mass isotopomer distributions. Various software tools are available to perform this correction. Another potential issue is the abiotic interconversion of folate species during sample preparation. For instance, tetrahydrofolate (THF) and methylene-THF can interconvert, which can complicate the analysis of their individual labeling. Employing a chemical reduction strategy during extraction can help stabilize certain folate species. Lastly, ensure your analytical method, typically LC-MS/MS, is optimized for the separation and detection of folate vitamers.
Question: The confidence intervals for my calculated metabolic fluxes are very wide. How can I improve their precision?
Answer: Wide confidence intervals in metabolic flux analysis (MFA) indicate a high degree of uncertainty in the estimated flux values. This often points to insufficient constraints on the metabolic model. The choice of isotopic tracer is a critical factor; while you are using 5-MTHF-¹³C₅, co-labeling with other tracers, such as ¹³C-glucose or ¹³C-glutamine, can provide additional, independent constraints on the model and improve the precision of flux estimates. Additionally, re-evaluating your metabolic network model for completeness and accuracy is essential. Missing reactions or incorrect atom transitions can lead to poor model fitting and consequently, wide confidence intervals. Finally, the accuracy of your mass spectrometry data is paramount. Inaccurate measurements of mass isotopomer distributions will propagate through the flux calculations, leading to higher uncertainty.
Frequently Asked Questions (FAQs)
This section addresses common questions about the data analysis workflow for 5-MTHF-¹³C₅ tracing studies.
Question: What is the general workflow for analyzing data from a 5-MTHF-¹³C₅ tracing experiment?
Answer: The data analysis workflow can be broken down into several key steps. It begins with the processing of raw LC-MS data to detect metabolite peaks and perform retention time alignment. The next crucial step is the correction for the natural abundance of stable isotopes to accurately determine the mass isotopomer distribution for each metabolite of interest. Following correction, the fractional labeling of each metabolite is calculated. This labeling data is then used as input for a metabolic flux analysis (MFA) model. The model, which is a mathematical representation of the metabolic network, is used to estimate the intracellular metabolic fluxes that best explain the observed labeling patterns. The final step involves statistical analysis to assess the goodness-of-fit of the model and to determine the confidence intervals of the estimated fluxes.
Question: How do I correct for the natural abundance of isotopes in my mass spectrometry data?
Answer: Correcting for natural isotope abundance is a critical step to avoid overestimation of label incorporation. This is typically done using computational algorithms that solve a system of linear equations to deconvolute the measured mass spectra. Several software tools are available for this purpose, such as IsoCor and ICT (Isotope Correction Toolbox). These tools take into account the elemental composition of the metabolite and the natural abundance of all relevant isotopes to calculate the true fractional enrichment from the tracer. It is important to note that simply subtracting the measured mass distribution of an unlabeled standard from the labeled sample is not a valid method for correction.
Question: What are the key downstream metabolites to monitor in a 5-MTHF-¹³C₅ tracing study?
Answer: 5-Methyltetrahydrofolate is a key player in one-carbon metabolism, donating its methyl group in the methionine cycle for the synthesis of methionine from homocysteine. Therefore, key downstream metabolites to monitor include methionine, and its subsequent product S-adenosylmethionine (SAM), the universal methyl donor. The one-carbon units from the folate cycle are also essential for the de novo synthesis of purines and thymidylate (a pyrimidine). Thus, monitoring the incorporation of the ¹³C label into DNA and RNA precursors like dTMP and purine nucleotides (AMP, GMP) is also critical.
Experimental Protocols
Protocol: Stable Isotope Tracing with 5-MTHF-¹³C₅ in Cultured Cells
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Cell Culture and Isotope Labeling:
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Culture cells in a folate-free base medium (e.g., RPMI 1640 without folic acid) supplemented with dialyzed FBS to minimize unlabeled folate.
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Prepare a sterile stock solution of 5-MTHF-¹³C₅.
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When cells reach the desired confluency (typically 60-80%), replace the standard medium with the pre-warmed ¹³C-labeling medium containing 5-MTHF-¹³C₅ at the desired final concentration.
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Incubate the cells for a predetermined time course (e.g., 0, 4, 8, 12, 24 hours) to achieve isotopic steady state.
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Metabolite Extraction:
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To halt metabolic activity, rapidly quench the cells by aspirating the labeling medium and washing with ice-cold phosphate-buffered saline (PBS).
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Add a pre-chilled extraction solvent, such as a mixture of methanol, acetonitrile, and water, to the cells.
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Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube.
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Vortex vigorously and centrifuge at high speed at 4°C to pellet cell debris.
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Collect the supernatant containing the polar metabolites.
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Sample Preparation for LC-MS/MS:
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Dry the metabolite extract, for instance, under a stream of nitrogen.
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Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile in water).
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For analysis of folates, sample purification using folate binding protein affinity columns may be employed.
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LC-MS/MS Analysis:
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Perform chromatographic separation using a suitable column, such as a C18 reversed-phase column.
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The mobile phase often consists of an acidic buffer and an organic solvent like acetonitrile.
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Detect and quantify the different mass isotopologues of the metabolites of interest using a mass spectrometer operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.
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Data Presentation
Table 1: Key m/z Values for Monitoring 5-MTHF-¹³C₅ and Related Metabolites
| Metabolite | Unlabeled [M-H]⁻ m/z | Labeled [M-H]⁻ m/z (from 5-MTHF-¹³C₅) | Reference |
| 5-Methyltetrahydrofolate | 458 | 463 | |
| Methionine | 148 | 149 (M+1 from methyl group) | - |
| S-Adenosylmethionine (SAM) | 398 | 399 (M+1 from methyl group) | - |
| Thymidine monophosphate (dTMP) | 321 | 322 (M+1 from methyl group) | - |
Note: The exact m/z values may vary slightly depending on the ionization state and adducts.
Visualizations
Caption: Data analysis workflow for 5-MTHF-¹³C₅ tracing studies.
Caption: Simplified one-carbon metabolism pathway showing the fate of 5-MTHF-¹³C₅.
References
Validation & Comparative
A Comparative Guide to Stable Isotope-Labeled Folates: 5-Methyltetrahydrofolate-¹³C₅ vs. Deuterium-Labeled Folates
For researchers, scientists, and drug development professionals, the precise and accurate quantification of folates in biological matrices is paramount. Stable isotope-labeled internal standards are indispensable tools in mass spectrometry-based assays, ensuring reliability by correcting for matrix effects and variations in sample processing. This guide provides an objective comparison between two common types of labeled folates: 5-Methyltetrahydrofolate-¹³C₅ and deuterium-labeled folates, supported by experimental data and detailed methodologies.
Introduction to Labeled Folates
Stable isotope labeling involves the incorporation of heavier, non-radioactive isotopes, such as carbon-13 (¹³C) or deuterium (²H or D), into a molecule of interest. These labeled compounds are chemically identical to their endogenous counterparts but are distinguishable by their higher mass. This property makes them ideal internal standards for quantitative analysis by mass spectrometry and as tracers to study the absorption, distribution, metabolism, and excretion (ADME) of folates in vivo.[1][2][3]
5-Methyltetrahydrofolate (5-MTHF) is the most biologically active form of folate, playing a crucial role in one-carbon metabolism, which is essential for DNA synthesis, methylation reactions, and the regulation of homocysteine levels.[4][5] Consequently, labeled 5-MTHF is a highly relevant internal standard for clinical and nutritional research.
Core Comparison: ¹³C₅ vs. Deuterium Labeling
The choice between ¹³C- and deuterium-labeled folates depends on the specific application, analytical method, and potential for isotopic effects.
| Feature | 5-Methyltetrahydrofolate-¹³C₅ | Deuterium-Labeled Folates |
| Isotopic Purity & Stability | Generally high isotopic purity. The ¹³C-C bond is highly stable, minimizing the risk of isotope exchange. | Isotopic purity can be high, but the C-D bond is weaker than the C-H bond, which can lead to back-exchange in certain chemical environments. |
| Mass Shift | Provides a significant mass shift (e.g., +5 Da for ¹³C₅), which is advantageous for avoiding spectral overlap with the unlabeled analyte. | The mass shift depends on the number of deuterium atoms incorporated (e.g., +2 Da for d₂, +4 Da for d₄). |
| Chromatographic Behavior | Co-elutes almost perfectly with the unlabeled analyte in liquid chromatography (LC), which is ideal for an internal standard. | May exhibit slight chromatographic separation from the unlabeled analyte (isotopic effect), potentially complicating quantification if not properly addressed. |
| Metabolic Isotope Effect | The kinetic isotope effect is generally considered negligible for ¹³C, meaning it is metabolized at the same rate as the natural compound. | Deuterium substitution can lead to a significant kinetic isotope effect, slowing down metabolic reactions where C-H bond cleavage is the rate-limiting step. This can be a tool in mechanistic studies but a drawback for a standard meant to mimic the endogenous compound's behavior precisely. |
| Applications | Primarily used as an internal standard for highly accurate quantification of 5-MTHF in biological samples (plasma, urine, CSF) by LC-MS/MS. Also used in bioavailability and metabolic studies. | Widely used as tracers in pharmacokinetic and bioavailability studies to differentiate administered folate from endogenous pools. Also used as internal standards. |
Experimental Data and Performance
Bioavailability and Pharmacokinetic Studies
Stable isotope-labeled folates are instrumental in determining the bioavailability of different forms of folate. In such studies, a labeled form is administered, and its appearance and the appearance of its metabolites are tracked in biological fluids.
A study comparing the bioavailability of monoglutamyl and hexaglutamyl folates utilized deuterium-labeled compounds ([³',5'-²H₂]Folic acid and [³',5'-²H₂]pteroylhexaglutamate) administered orally, with an intravenously injected deuterium-labeled folic acid as a control. The results indicated that the polyglutamyl folate was less bioavailable than the monoglutamyl form under the study conditions.
Another study design to assess the relative bioavailability of natural food folates used (6S)-5-methyltetrahydrofolic acid versus folic acid in a long-term human dietary intervention. While this study did not directly compare ¹³C and deuterium labels, it highlights the application of labeled compounds in nutritional research.
Short-term area-under-the-curve studies have demonstrated that plasma levels are higher after ingestion of labeled [6S]-(¹³C₅)-5-MTHF compared to [¹³C₅]-folic acid, suggesting greater bioavailability of the methylated form.
Quantification in Biological Matrices
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of folates. The use of a stable isotope-labeled internal standard is crucial for this methodology.
A validated LC/MS method for the determination of [¹³C]₅-methyltetrahydropteroyl monoglutamic acid in plasma and urine demonstrated high sensitivity and linearity. The limits of detection and quantification were 0.2 x 10⁻⁹ and 0.55 x 10⁻⁹ mol/L, respectively, with a mean coefficient of variation of 7.4%.
Similarly, an LC-MS/MS method for quantifying various folate forms in human serum utilized ¹³C-labeled internal standards, including ¹³C₅-5mTHF. This method showed detection limits ranging from 0.07 to 0.52 nmol/L.
Experimental Protocols
Protocol 1: Quantification of 5-MTHF in Human Plasma using ¹³C₅-5-MTHF Internal Standard
This protocol is based on methodologies described for LC-MS/MS analysis of folates.
1. Sample Preparation:
- To 2 mL of plasma, add an internal standard solution containing a known concentration of [¹³C₅]5-methylTHF.
- Purify the sample using folate binding protein affinity columns.
- Elute the bound folates and concentrate the eluent.
2. LC-MS/MS Analysis:
- Chromatographic Separation: Use a reverse-phase C18 column with a gradient elution of an acidic mobile phase (e.g., 0.1 mol/L acetic acid) and an organic modifier (e.g., acetonitrile).
- Mass Spectrometry: Employ a triple quadrupole mass spectrometer with positive electrospray ionization (ESI+).
- Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both unlabeled 5-MTHF and the [¹³C₅]5-methylTHF internal standard.
Protocol 2: In Vivo Folate Kinetics using Deuterium-Labeled Folic Acid
This protocol is adapted from studies investigating folate metabolism in humans.
1. Dosing:
- Administer a known oral dose of deuterium-labeled folic acid (e.g., [3',5'-²H₂]folic acid) to subjects.
- For bioavailability studies, an intravenous dose of a differently labeled folate (e.g., [glu-²H₄]folic acid) can be co-administered.
2. Sample Collection:
- Collect blood and urine samples at specified time points post-dosing.
3. Sample Analysis:
- Extract folates from the biological matrices.
- Analyze the isotopic enrichment of the folates using gas chromatography-mass spectrometry (GC-MS) or LC-MS/MS to determine the concentration of the deuterium-labeled species.
Signaling Pathways and Experimental Workflows
Folate Metabolism and One-Carbon Transfer
Folate is crucial for the one-carbon metabolic pathway, which is central to numerous cellular processes. 5-MTHF is a key player in this pathway, donating a methyl group for the remethylation of homocysteine to methionine.
Caption: Simplified overview of the central role of 5-MTHF in one-carbon metabolism.
Experimental Workflow for Bioavailability Studies
The following diagram illustrates a typical workflow for a human bioavailability study using stable isotope-labeled folates.
Caption: General experimental workflow for assessing folate bioavailability using stable isotopes.
Conclusion
Both 5-Methyltetrahydrofolate-¹³C₅ and deuterium-labeled folates are powerful tools for researchers.
5-Methyltetrahydrofolate-¹³C₅ is the superior choice for use as an internal standard in quantitative LC-MS/MS assays due to its excellent chemical stability, minimal isotopic effect on chromatography and metabolism, and significant mass shift. This ensures the highest degree of accuracy and precision in determining endogenous 5-MTHF concentrations.
Deuterium-labeled folates are well-suited for in vivo tracer studies investigating the pharmacokinetics and metabolism of folic acid and its derivatives. While the potential for a kinetic isotope effect exists, it can also be leveraged to probe specific metabolic pathways.
The selection between these labeled compounds should be guided by the specific research question and the analytical methodology employed. For precise quantification, ¹³C-labeling is preferred, while for metabolic tracing, deuterium labeling offers a viable and widely used alternative.
References
- 1. Kinetic modeling of folate metabolism through use of chronic administration of deuterium-labeled folic acid in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of 5-methyltetrahydrofolate (13C-labeled and unlabeled) in human plasma and urine by combined liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo folate kinetics during chronic supplementation of human subjects with deuterium-labeled folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. altmedrev.com [altmedrev.com]
A Comparative Analysis for Researchers: 5-Methyltetrahydrofolate vs. Folic Acid
An objective, data-driven comparison of 5-Methyltetrahydrofolate (5-MTHF) and synthetic Folic Acid, focusing on their metabolic pathways, bioavailability, and clinical implications for drug development and research.
This guide provides a detailed comparison between 5-Methyltetrahydrofolate (5-MTHF), the biologically active form of folate, and folic acid, the synthetic form commonly used in supplements and food fortification. The use of isotopically labeled compounds, such as 5-Methyltetrahydrofolate-¹³C₅ and Folic Acid-¹³C₆, in clinical studies allows for precise tracing and quantification of their metabolic fate. This analysis is tailored for researchers, scientists, and drug development professionals, presenting key experimental data, detailed protocols, and metabolic pathway visualizations to inform research and development decisions.
Metabolic Pathways: A Fundamental Difference
The primary distinction between 5-MTHF and folic acid lies in their metabolic activation pathways. Folic acid is a synthetic, oxidized molecule that has no biological function until it is converted into its active form, 5-MTHF, through a multi-step enzymatic process.[1][2][3] In contrast, 5-MTHF is the predominant, naturally occurring form of folate in the body and is directly available for metabolic processes.[3][4]
Folic Acid Metabolism: Synthetic folic acid must first be reduced to dihydrofolate (DHF) and then to tetrahydrofolate (THF) by the enzyme dihydrofolate reductase (DHFR). Subsequently, THF is converted to 5,10-methylenetetrahydrofolate, which is then reduced to the active 5-MTHF by the enzyme methylenetetrahydrofolate reductase (MTHFR). This multi-step conversion is a potential bottleneck, particularly in individuals with common genetic polymorphisms in the MTHFR gene, which can reduce enzyme activity.
5-MTHF Metabolism: Supplementation with 5-MTHF bypasses this entire enzymatic conversion process. It is directly absorbed and can immediately enter the folate and methionine cycles, where it donates a methyl group to convert homocysteine to methionine, a crucial step for DNA synthesis, repair, and methylation reactions.
Diagram 1: Metabolic Pathway of Synthetic Folic Acid
Caption: Enzymatic reduction and methylation of folic acid to its active form, 5-MTHF.
Diagram 2: Direct Utilization of 5-Methyltetrahydrofolate
Caption: 5-MTHF directly enters metabolic cycles without prior enzymatic conversion.
Pharmacokinetic Profile: Bioavailability and Absorption
The efficiency of absorption and conversion directly impacts the pharmacokinetic profile of these two compounds. Studies using stable isotope-labeled folates allow for precise measurement of their appearance and concentration in plasma over time.
A key finding from multiple studies is the superior bioavailability of 5-MTHF compared to folic acid. This is largely because 5-MTHF does not depend on the potentially rate-limiting DHFR enzyme for its activation. One pharmacokinetic study in patients with coronary artery disease demonstrated that the peak plasma concentration of the active folate form was more than seven times higher after administration of 5-MTHF compared to an equivalent dose of folic acid.
Another significant issue with folic acid supplementation, especially at doses exceeding 200 µg, is the appearance of unmetabolized folic acid (UMFA) in the bloodstream. The DHFR enzyme can become saturated, leading to a buildup of synthetic folic acid that has not been converted to its active form. The presence of UMFA is a concern as its long-term health effects are not fully understood, but potential risks include masking a vitamin B12 deficiency and impairing immune function. Supplementing with 5-MTHF avoids the issue of UMFA entirely.
| Parameter | 5-Methyltetrahydrofolate (5-MTHF) | Folic Acid | Key Findings & Citations |
| Bioavailability | Higher, directly absorbed | Lower, requires enzymatic conversion | 5-MTHF shows significantly higher bioavailability, with peak plasma concentrations of the active form being up to 7-fold greater than after folic acid administration. |
| Time to Peak (Tmax) | Faster | Slower | Tmax is reached more rapidly with 5-MTHF (e.g., 0.8 hours) compared to folic acid (e.g., 1.6-2.8 hours), reflecting its direct absorption. |
| Area Under Curve (AUC) | Significantly Higher | Lower | Studies consistently show a higher AUC for total folate and active 5-MTHF after 5-MTHF administration, indicating greater systemic exposure. |
| Metabolic Bottlenecks | Bypasses DHFR and MTHFR enzymes | Limited by DHFR and MTHFR enzyme capacity | The conversion of folic acid can be impaired by MTHFR polymorphisms, which are common in the general population. |
| Unmetabolized Folic Acid (UMFA) | Does not produce UMFA | Can lead to circulating UMFA, especially at higher doses (>200 µg). | The presence of UMFA is linked to the saturation of the DHFR enzyme. |
Experimental Protocols: Bioavailability Assessment
The data presented is derived from robust clinical trial designs, typically randomized, crossover studies utilizing stable isotope labeling for accurate tracing.
Typical Protocol: Crossover Bioavailability Study
-
Subject Selection: Healthy adult volunteers are recruited. Subjects may be presaturated with unlabeled folic acid for a set period (e.g., 7 days) to ensure body stores are replete.
-
Study Design: A randomized, two-period, two-way crossover design is commonly employed. This means each subject receives both the 5-MTHF-¹³C₅ and Folic Acid-¹³C₆ (in equimolar doses) on separate occasions, separated by a washout period (e.g., 1-2 weeks).
-
Administration: After an overnight fast, subjects consume a single oral dose of the assigned isotopically labeled compound.
-
Sample Collection: Venous blood samples are collected at baseline (pre-dose) and at multiple time points post-administration (e.g., 0.5, 1, 2, 4, 6, 8, 10, 24 hours) into EDTA-containing tubes.
-
Sample Analysis: Plasma is separated and analyzed using validated analytical methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This allows for the precise quantification of the labeled (¹³C₅-5-MTHF or ¹³C₆-derived metabolites) and unlabeled folate vitamers.
-
Pharmacokinetic Analysis: Standard non-compartmental methods are used to determine key parameters from the plasma concentration-time curves, including Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve).
Diagram 3: Workflow of a Crossover Bioavailability Study
References
- 1. intelligentlabs.org [intelligentlabs.org]
- 2. The Critical Role of Folate in Prenatal Health and a Proposed Shift from Folic Acid to 5-Methyltetrahydrofolate Supplementation | Published in Georgetown Medical Review [gmr.scholasticahq.com]
- 3. rheumaterx.com [rheumaterx.com]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of 5-Methyltetrahydrofolate-¹³C₅ Analytical Methods
For researchers, scientists, and drug development professionals, the precise and accurate quantification of 5-Methyltetrahydrofolate-¹³C₅ (L-5-MTHF-¹³C₅) is critical for pharmacokinetic studies, nutritional assessments, and clinical diagnostics. This stable isotope-labeled form of the primary active folate is an essential internal standard for mass spectrometry-based assays. The cross-validation of analytical methods is paramount to ensure data integrity and consistency, particularly when methods are transferred between laboratories or updated over time. This guide provides a comparative overview of common analytical methodologies for L-5-MTHF-¹³C₅, with a focus on performance data and experimental protocols to aid in method selection and validation.
The gold standard for the quantification of L-5-MTHF-¹³C₅ in biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, allowing for the accurate measurement of the analyte even at low concentrations. The data presented below is a compilation from various studies employing LC-MS/MS for the analysis of 5-Methyltetrahydrofolate and its isotopologues.
Data Presentation: Comparison of Analytical Method Performance
The following table summarizes the key performance characteristics of different LC-MS/MS methods for the analysis of 5-Methyltetrahydrofolate, which are indicative of the performance expected for its ¹³C₅-labeled counterpart when used as an internal standard or analyte.
| Parameter | Method 1 (Hart et al., 2002)[1][2] | Method 2 (Nelson et al., 2001)[3] | Method 3 (Fazili et al.) | Method 4 (Stokstad et al.) |
| Instrumentation | LC/MS | LC/ESI-MS | LC-MS/MS | LC-MS/MS |
| Matrix | Human Plasma and Urine | Human Serum | Human Serum | Human Serum or Plasma |
| Linearity Range | 0 - 9 x 10⁻⁹ mol/L | 0.94 - 97 ng/mL | Not Specified | Not Specified |
| Limit of Detection (LOD) | 0.2 x 10⁻⁹ mol/L | Not Specified | 0.07 nmol/L | Not Specified |
| Limit of Quantification (LOQ) | 0.55 x 10⁻⁹ mol/L | Not Specified | 0.13 nmol/L | Not Specified |
| Precision (CV%) | 7.4% | 5.3% | Intra-run: 5.0-9.9%, Inter-run: 3.3-9.5% | Measurement repeatability: 0.3-3%, Total method variability: 0.7-10% |
| Internal Standard | ²H₄PteGlu | [5-¹³C₅]MTHFA | ¹³C₅-labeled analogues | [¹³C₅]-5MT and [¹³C₅]-FA |
Experimental Protocols
A detailed experimental protocol is crucial for the reproducibility of an analytical method. Below is a representative LC-MS/MS method for the quantification of 5-Methyltetrahydrofolate, which can be adapted for L-5-MTHF-¹³C₅ analysis.
1. Standard and Sample Preparation
-
Stock Solutions: Prepare stock solutions of L-5-MTHF-¹³C₅ and any other analytes in a suitable solvent, such as a phosphate buffer containing an antioxidant like ascorbic acid.
-
Working Solutions: Prepare working solutions by diluting the stock solutions to the desired concentrations.
-
Calibration Standards: Prepare a series of calibration standards by spiking a blank biological matrix (e.g., human serum) with known concentrations of the analytes.
-
Internal Standard Spiking: Add a fixed concentration of a suitable stable isotope internal standard (e.g., ²H₄-Folic Acid if L-5-MTHF-¹³C₅ is the analyte) to all calibration standards, quality control samples, and unknown samples.
-
Sample Pre-treatment (Protein Precipitation): To the biological sample, add a protein precipitating agent like acetonitrile (typically in a 3:1 volume ratio). Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Solid Phase Extraction (SPE) (Optional but recommended for cleaner samples): The supernatant from the protein precipitation step can be further purified using an SPE cartridge. The analyte is trapped on the cartridge and then eluted with an appropriate solvent.
2. Liquid Chromatography Conditions
-
HPLC System: A standard HPLC or UPLC system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile) is typical.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.
-
Injection Volume: A small injection volume (e.g., 5-10 µL) is used.
-
Column Temperature: The column is typically maintained at a constant temperature (e.g., 40°C) to ensure reproducible chromatography.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high sensitivity and selectivity in quantitative analysis.
-
Ionization Source: Electrospray ionization (ESI) is the most common ionization technique for this type of analysis and can be operated in either positive or negative ion mode.[2]
-
Detection Mode: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for the analyte and then monitoring for a specific product ion after fragmentation in the collision cell. This highly specific detection method minimizes interferences from other components in the sample. Selected ion monitoring of the [M-H]⁻ ion has also been used.[1]
Mandatory Visualization
The following diagrams illustrate key aspects of the analytical workflow and the principles of stable isotope dilution analysis.
References
- 1. Determination of 5-methyltetrahydrofolate (13C-labeled and unlabeled) in human plasma and urine by combined liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of 5-methyltetrahydrofolic acid in human serum by stable-isotope dilution high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Methyltetrahydrofolate vs. Folic Acid: A Comparative Guide on Bioavailability in Humans
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioavailability of 5-Methyltetrahydrofolate (5-MTHF), the primary biologically active form of folate, and folic acid, a synthetic oxidized form used in supplements and food fortification. This analysis is supported by data from human clinical trials, detailing experimental protocols and presenting quantitative pharmacokinetic parameters.
Executive Summary
Folate is an essential B-vitamin crucial for numerous metabolic processes, including DNA synthesis, repair, and methylation. While folic acid has been the cornerstone of supplementation and fortification strategies to prevent neural tube defects and other conditions related to folate deficiency, emerging evidence highlights the potential advantages of 5-MTHF. As the natural, active form of folate in the human body, 5-MTHF bypasses the multi-step enzymatic conversion required for folic acid, a process that can be compromised in individuals with common genetic polymorphisms in the methylenetetrahydrofolate reductase (MTHFR) enzyme.
Clinical studies demonstrate that 5-MTHF is at least as effective, and in some cases more effective, than folic acid in increasing plasma and red blood cell folate concentrations. The bioavailability of 5-MTHF is generally considered higher than that of folic acid, particularly in individuals with certain MTHFR genotypes. This guide will delve into the experimental data that substantiates these claims.
Metabolic Pathways: 5-MTHF and Folic Acid
The metabolic fates of folic acid and 5-MTHF diverge significantly upon ingestion. Folic acid must undergo reduction to dihydrofolate (DHF) and then to tetrahydrofolate (THF) by the enzyme dihydrofolate reductase (DHFR). Subsequently, THF is converted to 5,10-methylenetetrahydrofolate, which is then reduced by MTHFR to form 5-MTHF, the predominant form of folate in circulation.[1][2] In contrast, supplemental 5-MTHF is directly absorbed and enters the folate cycle without the need for enzymatic reduction, making it immediately available for metabolic processes.
Caption: Metabolic pathways of folic acid and 5-MTHF.
Comparative Pharmacokinetic Data
Multiple human clinical trials have compared the pharmacokinetic profiles of 5-MTHF and folic acid. The following tables summarize key quantitative data from these studies.
| Study | Dosage | Key Findings | Reference |
| Akoglu et al. | 5 mg 5-MTHF vs. 5 mg Folic Acid | The peak concentration of 5-MTHF was almost seven times higher after 5-MTHF administration compared to folic acid. | [3] |
| Prinz-Langenohl et al. | 416 µg 5-MTHF vs. 400 µg Folic Acid | In women with the MTHFR 677TT genotype, the area under the curve (AUC) for plasma 5-MTHF was significantly higher after 5-MTHF supplementation. | |
| Venn et al. | 500 µg 5-MTHF vs. 500 µg Folic Acid | Short-term bioavailabilities were found to be equivalent in men presaturated with folic acid. | [4] |
| Lamers et al. | 416 µg 5-MTHF vs. 400 µg Folic Acid | Red blood cell folate concentrations increased more after supplementation with 5-MTHF than with folic acid in women of childbearing age. | [5] |
Table 1: Peak Plasma Concentration (Cmax) and Time to Peak (Tmax)
| Compound | Study | Dosage | Cmax (ng/mL) | Tmax (hours) |
| 5-MTHF | Akoglu et al. | 5 mg | 129 ± 42.4 | 1.2 ± 0.4 |
| Folic Acid | Akoglu et al. | 5 mg | 14.1 ± 9.4 | 2.3 ± 1.1 |
| 5-MTHF | Venn et al. | 500 µg | 31.8 ± 3.9 nmol/L | 0.5 - 3 |
| Folic Acid | Venn et al. | 500 µg | 33.4 ± 3.9 nmol/L | 0.5 - 3 |
Data presented as mean ± standard deviation or range.
Table 2: Area Under the Curve (AUC)
| Compound | Study | Dosage | AUC (ng·h/mL) | Relative Bioavailability |
| 5-MTHF | Akoglu et al. | 5 mg | 393 ± 103 | Higher than folic acid |
| Folic Acid | Akoglu et al. | 5 mg | 114 ± 55 | - |
| 5-MTHF | New study | 416 µg | 2.56-fold higher iAUC0-8h for (6S)-5-MethylTHF vs folic acid | Higher than folic acid |
| Folic Acid | New study | 400 µg | - | - |
AUC values represent the total drug exposure over time. iAUC refers to the incremental area under the curve.
Experimental Protocols
The methodologies employed in these comparative studies are crucial for interpreting the results. Below are detailed protocols from key experiments.
Protocol 1: Single-Dose, Crossover Bioavailability Study (Based on Akoglu et al. and Venn et al.)
This protocol outlines a typical design to compare the acute bioavailability of 5-MTHF and folic acid.
Caption: A randomized, crossover experimental design.
-
Study Design: A randomized, double-blind, crossover study is often employed. This design minimizes inter-individual variability as each participant serves as their own control.
-
Participants: Healthy adult volunteers are recruited. Exclusion criteria typically include the use of medications known to interfere with folate metabolism and vitamin supplements. Some studies may presaturate participants with folic acid to achieve a steady state.
-
Intervention: Participants receive a single oral dose of 5-MTHF or an equimolar dose of folic acid. A placebo arm may also be included.
-
Washout Period: A washout period of at least one week separates the different treatment arms to ensure complete elimination of the previous compound.
-
Blood Sampling: Venous blood samples are collected at baseline (pre-dose) and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, and 10 hours) to capture the full pharmacokinetic profile.
-
Analytical Method: Plasma or serum folate concentrations are measured using a validated method, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or microbiological assay.
-
Pharmacokinetic Analysis: The primary endpoints, Cmax, Tmax, and AUC, are calculated from the plasma concentration-time curves for each participant and for each treatment.
Protocol 2: Long-Term Supplementation Study (Based on Lamers et al.)
This protocol is designed to assess the effects of sustained supplementation on folate status, particularly in red blood cells, which reflects long-term folate intake.
-
Study Design: A randomized, placebo-controlled, parallel-group trial.
-
Participants: A specific target population, such as women of childbearing age, is recruited.
-
Intervention: Participants are randomly assigned to receive daily oral supplements of 5-MTHF, an equimolar dose of folic acid, or a placebo for an extended period (e.g., 24 weeks).
-
Blood Sampling: Blood samples are collected at baseline and at regular intervals throughout the study (e.g., every 4 weeks) to measure plasma and red blood cell folate concentrations.
-
Analytical Method: Folate concentrations in plasma and red blood cells are determined.
-
Data Analysis: Changes in folate status from baseline are compared between the treatment groups.
Discussion and Conclusion
The available evidence strongly suggests that 5-MTHF is a readily bioavailable source of folate. In short-term studies, its bioavailability is comparable to that of folic acid. However, long-term studies and those focusing on individuals with MTHFR polymorphisms indicate that 5-MTHF may be more effective in improving folate status. The peak plasma concentration of 5-MTHF is reached more rapidly and to a greater extent after supplementation with 5-MTHF compared to folic acid, which must first be metabolized.
The direct availability of 5-MTHF circumvents the potential for reduced efficacy of folic acid in individuals with impaired DHFR or MTHFR activity. Furthermore, supplementation with 5-MTHF avoids the potential for the accumulation of unmetabolized folic acid (UMFA) in the circulation, the long-term health implications of which are still under investigation.
For researchers, scientists, and drug development professionals, the choice between 5-MTHF and folic acid should be informed by the specific application and target population. For universal supplementation, 5-MTHF presents a potentially more efficacious and safer alternative, particularly for individuals with genetic variations in folate metabolism. Future research should continue to explore the long-term clinical outcomes of supplementation with 5-MTHF versus folic acid in various populations.
References
- 1. Folic acid and L-5-methyltetrahydrofolate: comparison of clinical pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pharmacokinetic study on the utilisation of 5-methyltetrahydrofolate and folic acid in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The short-term bioavailabilities of [6S]-5-methyltetrahydrofolate and folic acid are equivalent in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Supplementation with Folic Acid or 5-Methyltetrahydrofolate and Prevention of Neural Tube Defects: An Evidence-Based Narrative Review [mdpi.com]
The Gold Standard in Folate Analysis: A Comparative Guide to 5-Methyltetrahydrofolate-13C5 Quantification
For researchers, scientists, and drug development professionals, the accurate and precise quantification of folates is paramount. 5-Methyltetrahydrofolate (5-MTHF) is the primary biologically active form of folate.[1][2] The use of stable isotope-labeled internal standards, such as 5-Methyltetrahydrofolate-13C5 (5-MTHF-13C5), has become the benchmark for achieving the highest levels of accuracy and precision in its quantification.[3] This guide provides a comprehensive comparison of analytical methodologies, supported by experimental data, to inform the selection of the most robust quantification strategies.
The primary analytical technique for the quantification of 5-MTHF and its isotopologues is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers superior sensitivity and specificity compared to other techniques.[4] Stable isotope dilution analysis (SIDA) using 5-MTHF-13C5 as an internal standard is a common approach that corrects for analyte losses during sample preparation and for matrix effects during analysis, ensuring high accuracy.[5]
Comparative Analysis of LC-MS/MS Methodologies
The following tables summarize the performance characteristics of various validated LC-MS/MS methods for the quantification of 5-MTHF, often employing stable isotope dilution with compounds like 5-MTHF-13C5. These methods have been applied to diverse biological matrices, demonstrating the versatility of the technique.
| Method Reference | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Gothoni et al. (2010) | Human Plasma | 5.05–50.5 ng/mL | Not Reported | 5.05 ng/mL |
| Büttner et al. (2011) | Plasma | Not Reported | <0.62 nmol/L | Not Reported |
| Kopp et al. (2019) | Plasma | Not Reported | 1.51 nmol/L | 4.51 nmol/L |
| Finglas et al. (2002) | Plasma & Urine | 0–9 x 10⁻⁹ mol/L | 0.2 x 10⁻⁹ mol/L | 0.55 x 10⁻⁹ mol/L |
| Williams et al. (2016) | Cerebrospinal Fluid | 25–400 nM | 3 nM | Not Reported |
| Fazili et al. (2013) | Serum | Not Reported | ≤0.3 nmol/L | Not Reported |
| Pawlosky et al. (2001) | Human Serum | 0.94–97 ng/mL | Not Reported | Not Reported |
| Method Reference | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy/Recovery (%) |
| Gothoni et al. (2010) | <15% | <15% | Within ±15% |
| Kopp et al. (2019) | Not Reported | 3.66% (60 µL), 5.02% (30 µL) | 99.3–102% |
| Finglas et al. (2002) | Mean CV of 7.4% | Not Reported | Not Reported |
| Fazili et al. (2013) | 2.8–3.6% (for 5-MTHF) | Not Reported | 99.4 ± 3.6% (for 5-MTHF) |
| Pawlosky et al. (2001) | 5.3% (CV) | Not Reported | Good agreement with other methods |
| Al-Tannak et al. (2024) | 1.38–2.90% | 0.96–2.61% | 96.5–110.6% |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. Below are representative experimental protocols for the quantification of 5-MTHF using LC-MS/MS with a stable isotope-labeled internal standard.
Sample Preparation (Human Plasma)
-
Fortification: To a 0.5 mL aliquot of human plasma, add the internal standard solution (e.g., 5-MTHF-13C5).
-
Protein Precipitation: Precipitate proteins by adding a suitable organic solvent, such as methanol containing an antioxidant like 2-mercaptoethanol.
-
Centrifugation: Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Extraction: The supernatant containing the analyte and internal standard is collected for analysis. In some methods, a solid-phase extraction (SPE) step is employed for further purification and concentration.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation: Separation is typically achieved on a C18 reversed-phase column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., acetic acid or ammonium acetate buffer) and an organic component (e.g., acetonitrile or methanol) is commonly used.
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, often operated in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both the native 5-MTHF and the 13C-labeled internal standard.
Visualizing the Folate Metabolic Pathway
To understand the biological context of 5-MTHF, a diagram of the folate metabolic pathway is essential. This pathway highlights the critical role of 5-MTHF in one-carbon metabolism, which is fundamental for DNA synthesis, methylation reactions, and amino acid metabolism.
Caption: Interconnected Folate and Methionine Cycles.
Workflow for 5-MTHF-13C5 Quantification
The general workflow for quantifying 5-MTHF using a stable isotope-labeled internal standard is a multi-step process designed to ensure accuracy and reproducibility.
Caption: LC-MS/MS Quantification Workflow.
References
- 1. 5-methyl-tetrahydrofolate | Rupa Health [rupahealth.com]
- 2. Quantitation of 5-Methyltetrahydrofolate in Cerebrospinal Fluid Using Liquid Chromatography-Electrospray-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 5-Methyltetrahydrofolic acid and folic acid measured in plasma with liquid chromatography tandem mass spectrometry: applications to folate absorption and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitation of 5-methyltetraydrofolic acid in plasma for determination of folate status and clinical studies by stable isotope dilution assays - PMC [pmc.ncbi.nlm.nih.gov]
inter-laboratory comparison of 5-Methyltetrahydrofolate-13C5 analysis
An Inter-Laboratory Comparison of 5-Methyltetrahydrofolate Analysis: A Guide for Researchers
This guide provides a comprehensive overview of the analytical performance of methods for quantifying 5-methyltetrahydrofolate (5-MTHF), the primary active form of folate in the body. It focuses on inter-laboratory comparison data to offer researchers, scientists, and drug development professionals an objective benchmark of method reliability and comparability. The analysis of 5-MTHF is crucial in various fields, including nutrition, clinical diagnostics, and pharmacokinetic studies, often utilizing stable isotope-labeled internal standards like 5-Methyltetrahydrofolate-13C5 for enhanced accuracy.
Performance in Inter-Laboratory Comparison Studies
A significant insight into the comparability of 5-MTHF analysis comes from international Round Robin studies organized by the Centers for Disease Control and Prevention (CDC).[1][2] These studies evaluated the performance of different laboratories using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods. The laboratories were categorized into two groups: those with independently developed methods (group 1) and those that adapted a CDC method (group 2).[1][2]
The results demonstrated good comparability for 5-MTHF measurements, especially among laboratories that used a harmonized analytical approach.[1] Laboratories in group 2, which adapted the CDC's method, showed better agreement, higher precision, and less bias when compared to a reference material. In contrast, the analysis of folic acid, another form of folate, showed high variability across all laboratories, highlighting the need for improved standardization for that analyte.
Key Findings from the Round Robin Studies:
-
Concentration Measurements : For 5-MTHF, the geometric mean concentrations in six serum pools were comparable between the CDC reference laboratory and the two groups of external laboratories. The ranges for group 1 were 13.8-28.9 nmol/L and for group 2 were 16.8-18.6 nmol/L, with the CDC at 18.3 nmol/L.
-
Precision : The median imprecision, expressed as the coefficient of variation (CV), for 5-MTHF analysis was lower and more consistent in group 2 (1.7-6.0%) compared to group 1 (4.6-11%). The CDC laboratory reported a CV of 4.1%.
-
Accuracy and Recovery : The mean recovery of 5-MTHF spiked into serum was 98% for both groups, but the standard deviation was much lower for group 2 (10%) than for group 1 (27%). The mean relative bias for 5-MTHF compared to a reference material was also smaller for group 2 (-0.6% to 16%) than for group 1 (-24% to 30%).
The following table summarizes the quantitative data from the Round Robin studies for 5-MTHF analysis.
| Performance Metric | CDC Laboratory | Group 1 (Independently Developed Methods) | Group 2 (Adapted CDC Method) |
| Geometric Mean Concentration (nmol/L) | 18.3 | 13.8 - 28.9 | 16.8 - 18.6 |
| Median Imprecision (CV) | 4.1% | 4.6% - 11% | 1.7% - 6.0% |
| Mean Spiking Recovery | Not Reported | 98% ± 27% | 98% ± 10% |
| Mean Relative Bias vs. Reference Material | 12% | -24% to 30% | -0.6% to 16% |
Typical Analytical Performance Data
Beyond large-scale comparison studies, individual laboratories validate their methods for analyzing 5-MTHF, often using this compound as an internal standard. The use of a stable isotope-labeled internal standard is a cornerstone of accurate quantification as it corrects for analyte losses during sample preparation and variations in instrument response.
The following tables provide a summary of typical performance characteristics for the analysis of folates using stable isotope dilution assays with LC-MS/MS.
Table 1: Comparison of Linearity and Precision
| Stable Isotope Standard | Analyte | Matrix | Linearity Range (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Levomefolate-13C5 (calcium) | Levomefolic Acid | Human Plasma | 0.25 - 20 | < 15 | < 15 |
| [2H4]-5-Methyltetrahydrofolic Acid | 5-Methyltetrahydrofolic Acid | Human Plasma | 0.5 - 50 | < 10 | < 10 |
| [13C5]-Folic Acid | Folic Acid | Human Serum | 0.2 - 50 | < 10 | < 15 |
| [2H4]-Folic Acid | Folic Acid | Human Plasma | 1 - 100 | < 5 | < 7 |
Table 2: Comparison of Limits of Detection (LoD) and Quantification (LoQ)
| Stable Isotope Standard | Analyte | Matrix | LoD (ng/mL) | LoQ (ng/mL) |
| Levomefolate-13C5 (calcium) | Levomefolic Acid | Human Plasma | 0.1 | 0.25 |
| [2H4]-5-Methyltetrahydrofolic Acid | 5-Methyltetrahydrofolic Acid | Human Plasma | 0.2 | 0.5 |
| [13C5]-Folic Acid | Folic Acid | Human Serum | 0.1 | 0.2 |
| [2H4]-Folic Acid | Folic Acid | Human Plasma | 0.3 | 1.0 |
Experimental Protocols
A generalized experimental protocol for the quantification of 5-MTHF in human serum or plasma using a stable isotope dilution assay with LC-MS/MS is provided below. This protocol is a composite of methodologies described in the cited literature and should be optimized for specific laboratory conditions.
Materials and Reagents
-
Analytes and Stable Isotope Standards : 5-Methyltetrahydrofolic acid, this compound
-
Solvents and Chemicals : Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid, Ascorbic acid, Dithiothreitol (DTT)
-
Solid Phase Extraction (SPE) Cartridges
Sample Preparation
-
Spiking : To a serum or plasma sample, add an antioxidant solution (e.g., ascorbic acid and DTT) to prevent folate degradation. Add a known amount of the this compound internal standard.
-
Protein Precipitation : Precipitate proteins by adding a solvent like acetonitrile.
-
Extraction : The methods can differ in how folate is extracted. Some methods use automated solid-phase extraction (SPE) systems.
-
Purification : Use SPE cartridges to purify the folate fraction from the sample matrix.
-
Elution : Elute the folates from the SPE cartridge.
-
Evaporation and Reconstitution : Evaporate the eluate to dryness and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation : Use a C18 reversed-phase column to separate 5-MTHF from other compounds. The mobile phase typically consists of an aqueous component with an acid (e.g., formic acid) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometry : Employ a tandem mass spectrometer with an electrospray ionization (ESI) source, often operated in positive ion mode.
-
Quantification : Monitor specific precursor-to-product ion transitions for both the unlabeled 5-MTHF and the 13C5-labeled internal standard. The ratio of the peak areas is used to calculate the concentration of the endogenous 5-MTHF.
Visualizing the Workflow
To better illustrate the processes discussed, the following diagrams, generated using the DOT language, depict a typical inter-laboratory comparison workflow and a standard analytical procedure for 5-MTHF.
References
- 1. Two international Round Robin studies showed good comparability of 5-methyltetrahydrofolate, but poor comparability of folic acid measured in serum by different HPLC-MS/MS methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two International Round-Robin Studies Showed Good Comparability of 5-Methyltetrahydrofolate but Poor Comparability of Folic Acid Measured in Serum by Different High-Performance Liquid Chromatography-Tandem Mass Spectrometry Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: 5-Methyltetrahydrofolate-13C5 versus Microbiological Assay for Folate Status Assessment
For researchers, scientists, and drug development professionals, the accurate assessment of folate status is paramount. This guide provides an objective comparison of two prominent methods: the modern stable isotope dilution assay using 5-Methyltetrahydrofolate-13C5 coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and the traditional microbiological assay. This document delves into the experimental data, protocols, and underlying principles of each technique to facilitate an informed choice for your specific research needs.
Introduction to Folate Status Assessment Methods
Folate, a crucial B-vitamin, plays a vital role in numerous metabolic processes, including DNA synthesis and repair.[1] Its deficiency is linked to serious health issues like neural tube defects and megaloblastic anemia.[2][3] Consequently, precise measurement of folate levels in biological samples is critical.
The microbiological assay , historically considered the "gold standard," relies on the growth of folate-dependent bacteria, such as Lactobacillus rhamnosus, which is proportional to the amount of folate in the sample.[3][4] While simple and inexpensive, this method measures total folate activity and can be influenced by the presence of antibiotics or other substances that affect bacterial growth.
The stable isotope dilution assay using this compound is a modern analytical technique that offers high specificity and accuracy. This method involves adding a known amount of isotopically labeled 5-methyltetrahydrofolate (the primary form of folate in circulation) to a sample as an internal standard. By measuring the ratio of labeled to unlabeled folate using LC-MS/MS, precise quantification of different folate vitamers is possible, overcoming many limitations of the microbiological assay.
Quantitative Data Comparison
The choice between these two methods often hinges on a trade-off between throughput, cost, and the level of analytical detail required. The following table summarizes key performance characteristics based on published literature.
| Feature | This compound (LC-MS/MS) | Microbiological Assay |
| Principle | Stable isotope dilution with mass spectrometric detection | Measurement of bacterial growth in response to folate |
| Specificity | High; can differentiate and quantify individual folate vitamers (e.g., 5-MTHF, folic acid) | Low; measures total microbiological activity of all folate forms |
| Accuracy | High; considered a reference method | Can be influenced by different folate forms having varying microbiological activity |
| Precision (CV%) | Typically low (<10%) | Generally higher variability compared to LC-MS/MS |
| Sensitivity | High; can detect low concentrations of folate vitamers | Sensitive, but can be affected by interfering substances |
| Interferences | Minimal; high selectivity of MS/MS detection | Susceptible to antibiotics, alcohol, and other compounds that inhibit or stimulate bacterial growth |
| Throughput | Can be automated for high throughput | Can be adapted for microtiter plates, but generally lower throughput than automated LC-MS/MS |
| Cost | Higher initial instrument cost and operational expenses | Lower cost of reagents and equipment |
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for both assays.
This compound Stable Isotope Dilution LC-MS/MS Assay
1. Sample Preparation:
-
To 100 µL of serum or plasma, add an internal standard solution containing a known concentration of this compound.
-
Precipitate proteins by adding an organic solvent (e.g., methanol or acetonitrile).
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Separate the folate vitamers using a suitable liquid chromatography column and gradient.
-
Detect and quantify the native folate and the 13C5-labeled internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
The concentration of the endogenous folate is calculated based on the ratio of the peak area of the analyte to that of the internal standard.
Microbiological Assay
1. Preparation of Media and Standards:
-
Prepare a folate-free growth medium for Lactobacillus rhamnosus.
-
Prepare a series of folate standards using a known concentration of folic acid or 5-methyltetrahydrofolate.
2. Sample Preparation:
-
For serum or plasma, dilute the sample with an ascorbic acid solution to protect folates from oxidation.
-
For red blood cell folate, lyse the whole blood sample with an ascorbic acid solution and treat with a conjugase enzyme to convert polyglutamates to monoglutamates.
3. Inoculation and Incubation:
-
Add the prepared samples and standards to the wells of a microtiter plate containing the growth medium.
-
Inoculate each well with a standardized suspension of Lactobacillus rhamnosus.
-
Incubate the plate at 37°C for 24-48 hours.
4. Measurement and Calculation:
-
Measure the turbidity (bacterial growth) in each well using a microplate reader at a specific wavelength (e.g., 620 nm).
-
Construct a standard curve by plotting the turbidity against the concentration of the folate standards.
-
Determine the folate concentration in the samples by interpolating their turbidity values on the standard curve.
Visualizing the Folate Pathway and Assay Workflows
To better understand the context of folate analysis, the following diagrams illustrate the metabolic pathway of folate and the workflows of the two compared assays.
Caption: Simplified metabolic pathway of folate highlighting the central role of 5-Methyltetrahydrofolate.
Caption: Experimental workflow for folate status assessment using this compound LC-MS/MS.
Caption: Experimental workflow for folate status assessment using the microbiological assay.
Conclusion
The choice between the this compound LC-MS/MS method and the microbiological assay for folate status assessment depends on the specific requirements of the study. The LC-MS/MS method offers superior specificity, accuracy, and the ability to quantify individual folate vitamers, making it the preferred method for detailed mechanistic studies, clinical research, and drug development where precise measurements are critical. The microbiological assay, while less specific, remains a viable option for large-scale epidemiological studies or resource-limited settings where the primary goal is to assess overall folate status and established deficiency cutoffs are sufficient. Ultimately, a thorough understanding of the strengths and limitations of each method is essential for generating high-quality, reliable data in folate research.
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. Frontiers | Improved Stable Isotope Dilution Assay for Dietary Folates Using LC-MS/MS and Its Application to Strawberries [frontiersin.org]
- 3. FRAMEWORK FOR LABORATORY HARMONIZATION OF FOLATE MEASUREMENTS IN LOW-AND-MIDDLE-INCOME COUNTRIES AND REGIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Folate status assessment history: implications for measurement of biomarkers in NHANES1 - PMC [pmc.ncbi.nlm.nih.gov]
Metabolic Fate of 5-Methyltetrahydrofolate: A Comparative Guide for MTHFR Polymorphisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic differences in individuals with common Methylenetetrahydrofolate Reductase (MTHFR) polymorphisms, specifically the C677T variant, with a focus on the utilization of 5-methyltetrahydrofolate (5-MTHF). Understanding these metabolic distinctions is crucial for advancing research in folate metabolism, developing targeted nutritional strategies, and optimizing drug development, particularly for compounds interacting with the folate pathway. This guide leverages findings from pharmacokinetic studies and outlines a detailed protocol for a stable isotope-based investigation using 5-Methyltetrahydrofolate-13C5.
Executive Summary
The MTHFR enzyme is a critical regulator in folate metabolism, converting 5,10-methylenetetrahydrofolate to 5-MTHF, the primary circulating form of folate.[1] The C677T polymorphism in the MTHFR gene leads to reduced enzyme activity, particularly in individuals with the TT genotype, which can impact downstream metabolic processes. Studies comparing the pharmacokinetics of supplemental 5-MTHF and folic acid have demonstrated that 5-MTHF has a higher bioavailability, irrespective of the MTHFR genotype.[2][3] This suggests that direct supplementation with 5-MTHF may be a more effective strategy for increasing plasma folate levels, especially in individuals with compromised MTHFR activity.
Comparative Pharmacokinetics of 5-MTHF in MTHFR C677T Genotypes
Clinical studies have elucidated key pharmacokinetic differences in the handling of 5-MTHF between individuals with the MTHFR C677T wild-type (CC) and homozygous (TT) genotypes. The following table summarizes data from a randomized crossover study that administered a single oral dose of [6S]-5-MTHF (416 µg) to healthy women.[4]
| Pharmacokinetic Parameter | MTHFR 677CC (Wild-Type) | MTHFR 677TT (Homozygous) | Key Observation |
| Area Under the Curve (AUC) | Significantly higher with 5-MTHF vs. Folic Acid | Significantly higher with 5-MTHF vs. Folic Acid | 5-MTHF demonstrates superior bioavailability in both genotypes.[4] |
| Maximum Concentration (Cmax) | Significantly higher with 5-MTHF vs. Folic Acid | Significantly higher with 5-MTHF vs. Folic Acid | Peak plasma concentrations of folate are greater after 5-MTHF administration. |
| Time to Maximum Concentration (tmax) | Significantly shorter with 5-MTHF vs. Folic Acid | Significantly shorter with 5-MTHF vs. Folic Acid | 5-MTHF is more rapidly absorbed than folic acid. |
| Genotype-Specific tmax for Folic Acid | Shorter | Longer | A significant difference in the time to reach peak concentration after folic acid intake suggests a slower conversion of folic acid to 5-MTHF in the TT genotype due to reduced MTHFR activity. |
Signaling Pathway and Experimental Workflow
To visually represent the key metabolic pathway and a typical experimental workflow for investigating the metabolism of this compound, the following diagrams are provided.
Caption: Folate metabolism pathway highlighting the central role of MTHFR.
Caption: Experimental workflow for a stable isotope tracer study.
Detailed Experimental Protocol: this compound Tracer Study
This protocol outlines a robust methodology for investigating the metabolic fate of 5-MTHF in individuals with different MTHFR polymorphisms using a stable isotope tracer.
1. Study Population:
-
Recruit healthy adult volunteers.
-
Genotype all participants for the MTHFR C677T polymorphism to identify individuals with CC, CT, and TT genotypes.
-
Obtain informed consent from all participants.
2. Study Design:
-
Employ a randomized, crossover study design.
-
Participants will receive a single oral dose of this compound (e.g., 400-500 µg) and, after a washout period, a placebo or an equimolar dose of unlabeled 5-MTHF.
3. Sample Collection:
-
Collect baseline blood and urine samples before dosing.
-
After administration of the labeled compound, collect blood samples at regular intervals (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).
-
Collect a complete 24-hour urine sample post-dosing.
4. Sample Preparation and Analysis:
-
Plasma/Urine Preparation: Utilize folate binding protein affinity columns for sample purification and concentration of folates.
-
LC/MS Analysis: Employ a validated liquid chromatography/mass spectrometry (LC/MS) method for the determination of labeled ([13C5]5-methyltetrahydrofolate) and unlabeled 5-methyltetrahydrofolate.
-
Chromatographic Separation: Use a suitable reverse-phase column (e.g., Superspher 100RP18) with a mobile phase of acetic acid and acetonitrile.
-
Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect the specific mass-to-charge ratios of the labeled and unlabeled analytes.
-
5. Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters including:
-
Area Under the Curve (AUC)
-
Maximum Concentration (Cmax)
-
Time to Maximum Concentration (tmax)
-
Elimination half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Compare these parameters between the different MTHFR genotype groups using appropriate statistical analyses.
Conclusion
The available evidence strongly indicates that 5-MTHF is a more bioavailable form of folate than folic acid, particularly for individuals with the MTHFR 677TT genotype. The use of stable isotope-labeled this compound in future clinical studies, following the detailed protocol provided, will enable a more precise quantification of the metabolic differences in absorption, distribution, metabolism, and excretion of this vital nutrient among individuals with different MTHFR polymorphisms. These insights will be invaluable for the development of personalized nutritional and therapeutic strategies.
References
- 1. Methylenetetrahydrofolate reductase (MTHFR) C677T polymorphism: epidemiology, metabolism and the associated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic study on the utilisation of 5-methyltetrahydrofolate and folic acid in patients with coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. [6S]-5-methyltetrahydrofolate increases plasma folate more effectively than folic acid in women with the homozygous or wild-type 677C→T polymorphism of methylenetetrahydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Methyltetrahydrofolate-13C5: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step information for the safe and compliant disposal of 5-Methyltetrahydrofolate-13C5, a stable, non-radioactive, isotopically labeled compound.
Key Safety and Logistical Information
This compound is a stable isotope-labeled form of a biologically active folate. The key principle governing its disposal is that the presence of the stable isotope 13C does not confer any additional radiological hazard. Therefore, the disposal procedures are dictated by the chemical properties of the 5-Methyltetrahydrofolate molecule itself, which is generally not classified as a hazardous substance.
Always consult your institution's specific Environmental Health and Safety (EHS) guidelines before proceeding with any chemical disposal. Local regulations may vary.
Disposal Protocol for this compound
As a non-hazardous solid, this compound should be disposed of as a non-hazardous chemical waste. The following table outlines the recommended disposal procedure.
| Step | Action | Detailed Instructions |
| 1 | Waste Identification & Segregation | Identify the waste as non-hazardous chemical waste. Do not mix with hazardous waste streams such as solvents, acids, or bases. |
| 2 | Container Selection | Use a designated, sealable, and properly labeled container for solid non-hazardous chemical waste. The container should be made of a material compatible with the chemical. |
| 3 | Labeling | Clearly label the waste container with "Non-Hazardous Waste" and list the contents, including "this compound". |
| 4 | Collection & Storage | Store the sealed waste container in a designated waste accumulation area within the laboratory, away from incompatible materials. |
| 5 | Disposal Request | Follow your institution's protocol for requesting a non-hazardous waste pickup from the EHS department or their designated waste management contractor. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Personal protective equipment for handling 5-Methyltetrahydrofolate-13C5
Essential Safety and Handling Guide for 5-Methyltetrahydrofolate-13C5
This guide provides immediate and essential safety and logistical information for handling this compound, a stable isotope-labeled form of the primary active metabolite of folate. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When handling this compound, which is typically a powder, adherence to standard laboratory safety protocols is crucial. The following personal protective equipment is recommended to minimize exposure and ensure safe handling.
| PPE Component | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from dust particles. |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or irritation is experienced.[1] | To prevent inhalation of the powder. |
| Body Protection | Laboratory coat or impervious overalls | To protect skin and clothing from contamination.[2] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound from the moment it is received to its final disposal is critical for laboratory safety and experimental integrity.
Upon receipt, visually inspect the container for any damage or leaks. This compound should be stored in a tightly sealed container in a cool, dry place. The recommended storage temperature is often -20°C, and it should be protected from light.[3][4]
All handling of the powdered form of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2] Avoid creating dust. For solution preparation, slowly add the powder to the solvent to prevent aerosolization.
In the event of a spill, ventilate the area and wear appropriate PPE. Carefully sweep or vacuum the spilled powder, avoiding dust generation. Place the collected material in a sealed container for disposal. Thoroughly wash the spill site after the material has been collected.
First Aid Measures
In case of accidental exposure, follow these first-aid guidelines:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. |
| Ingestion | Wash out the mouth with water and seek immediate medical attention. |
Disposal Plan
All waste materials, including empty containers, contaminated PPE, and spilled substance, should be treated as chemical waste. Dispose of the waste in sealed, properly labeled containers. Follow all local, state, and federal regulations for chemical waste disposal.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard operational workflow for handling this compound in a laboratory setting.
References
- 1. echemi.com [echemi.com]
- 2. cdn.accentuate.io [cdn.accentuate.io]
- 3. 5-Methyltetrahydrofolic acid-(glutamic acid-13C5) 99 atom % 13C, 95% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 4. 5-Methyltetrahydrofolic acid (prefolic A) (glutamic acid-¹³Câ , 99%) CP 95% - Cambridge Isotope Laboratories, CLM-9548-0.001 [isotope.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
